molecular formula C9H8BrNO5 B1469605 Methyl 5-bromo-2-methoxy-3-nitrobenzoate CAS No. 67657-90-3

Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Cat. No.: B1469605
CAS No.: 67657-90-3
M. Wt: 290.07 g/mol
InChI Key: LNXQLOPQTUYEAM-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methoxy-3-nitrobenzoate is a benzoate ester derivative offered as a research chemical. This compound falls into the category of organic synthetic intermediates, which are primarily used in the research and development of more complex molecules, particularly in the pharmaceutical and agrochemical fields . Structurally, it features a bromo substituent and a nitro group on the benzene ring, functional groups that are commonly exploited in synthetic chemistry for further cross-coupling reactions and functional group transformations . As an ortho-substituted benzoate, its electronic structure and properties are influenced by the nature and position of its substituents, making it a subject of interest in physicochemical studies . This product is intended for research purposes and laboratory use only. It is not intended for direct diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

methyl 5-bromo-2-methoxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO5/c1-15-8-6(9(12)16-2)3-5(10)4-7(8)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXQLOPQTUYEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855809
Record name Methyl 5-bromo-2-methoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67657-90-3
Record name Methyl 5-bromo-2-methoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a plausible synthetic pathway for Methyl 5-bromo-2-methoxy-3-nitrobenzoate, a substituted aromatic compound with potential applications in pharmaceutical and materials science research. The synthesis is presented as a multi-step process, beginning with a commercially available starting material and proceeding through key aromatic functionalization reactions. This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.

Strategic Approach to the Synthesis

The synthesis of this compound requires the sequential introduction of three different substituents—nitro, bromo, and a methyl ester—onto a 2-methoxybenzoic acid backbone. The order of these transformations is critical and is dictated by the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution.

Our proposed synthetic strategy begins with the nitration of 2-methoxybenzoic acid, followed by bromination, and concludes with a Fischer esterification to yield the final product. This sequence leverages the directing effects of the methoxy and carboxyl groups to achieve the desired regiochemistry.

Synthesis_Pathway A 2-Methoxybenzoic Acid B 2-Methoxy-3-nitrobenzoic Acid A->B Nitration (HNO3, H2SO4) C 5-Bromo-2-methoxy-3-nitrobenzoic Acid B->C Bromination (Br2, FeBr3) D This compound C->D Fischer Esterification (CH3OH, H2SO4)

Caption: Proposed synthetic pathway for this compound.

Part 1: Nitration of 2-Methoxybenzoic Acid

The initial step involves the nitration of 2-methoxybenzoic acid. The methoxy group (-OCH3) is a strongly activating ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating meta-director. The combined influence of these groups directs the incoming electrophile, the nitronium ion (NO2+), to the positions ortho and para to the methoxy group. Due to steric hindrance from the adjacent carboxylic acid group, the major product is expected to be 2-methoxy-3-nitrobenzoic acid.

The nitronium ion is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.[1] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[1][2]

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution HNO3H2SO4 HNO3H2SO4 H2NO3+HSO4- H2NO3+HSO4- HNO3H2SO4->H2NO3+HSO4- H2NO3+ H2NO3+ NO2+ NO2+ H2NO3+->NO2+ -H2O Aromatic_Ring 2-Methoxybenzoic Acid Intermediate Sigma Complex (Resonance Stabilized) Aromatic_Ring->Intermediate + NO2+ Product 2-Methoxy-3-nitrobenzoic Acid Intermediate->Product - H+

Caption: Mechanism of the nitration of an aromatic ring.

Experimental Protocol: Nitration
  • Materials: 2-Methoxybenzoic acid, concentrated nitric acid, concentrated sulfuric acid, ice, deionized water.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 10.0 g of 2-methoxybenzoic acid to 40 mL of concentrated sulfuric acid. Stir until all the solid has dissolved.

    • In a separate beaker, prepare the nitrating mixture by cautiously adding 8.0 mL of concentrated nitric acid to 12.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

    • Slowly add the nitrating mixture dropwise to the solution of 2-methoxybenzoic acid, maintaining the reaction temperature between 0 and 10 °C.[3]

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Carefully pour the reaction mixture over 200 g of crushed ice with stirring.

    • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

    • Dry the crude product, 2-methoxy-3-nitrobenzoic acid, in a vacuum oven. Recrystallization from an appropriate solvent, such as aqueous ethanol, may be performed for further purification.

Part 2: Bromination of 2-Methoxy-3-nitrobenzoic Acid

The second step is the bromination of the nitrated intermediate. We now have three substituents on the ring: a strongly activating ortho-, para-directing methoxy group, a deactivating meta-directing carboxylic acid group, and a strongly deactivating meta-directing nitro group. The powerful activating effect of the methoxy group will dominate, directing the incoming bromine electrophile to the positions ortho and para to it. The position ortho to the methoxy group is already occupied by the nitro group, and the other ortho position is sterically hindered. Therefore, bromination is expected to occur at the position para to the methoxy group, which is the 5-position, yielding 5-bromo-2-methoxy-3-nitrobenzoic acid.

Bromine itself is not electrophilic enough to react with the deactivated aromatic ring. A Lewis acid catalyst, such as ferric bromide (FeBr3), is used to polarize the Br-Br bond, generating a more potent electrophile.[4]

Experimental Protocol: Bromination
  • Materials: 2-Methoxy-3-nitrobenzoic acid, liquid bromine, anhydrous ferric bromide (FeBr3), dichloromethane (DCM).

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a gas trap, dissolve 5.0 g of 2-methoxy-3-nitrobenzoic acid in 50 mL of dry dichloromethane.

    • Add a catalytic amount of anhydrous ferric bromide (approx. 0.2 g).

    • From the dropping funnel, add a solution of 1.5 mL of liquid bromine in 10 mL of dichloromethane dropwise to the reaction mixture at room temperature with stirring.

    • After the addition is complete, gently reflux the mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and quench the excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product. Purify the crude 5-bromo-2-methoxy-3-nitrobenzoic acid by column chromatography or recrystallization.

Part 3: Fischer Esterification of 5-Bromo-2-methoxy-3-nitrobenzoic Acid

The final step is the conversion of the carboxylic acid to a methyl ester via Fischer esterification. This reaction involves heating the carboxylic acid with an excess of alcohol (methanol in this case) in the presence of a strong acid catalyst, typically sulfuric acid.[5][6] The reaction is an equilibrium process, and to drive it towards the product (the ester), an excess of the alcohol is used, and the water formed as a byproduct can be removed.[6][7]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.[5][6]

Fischer_Esterification Carboxylic_Acid 5-Bromo-2-methoxy- 3-nitrobenzoic Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH3OH Ester Methyl 5-bromo-2-methoxy- 3-nitrobenzoate Tetrahedral_Intermediate->Ester - H2O, - H+

Caption: Simplified mechanism of Fischer Esterification.

Experimental Protocol: Fischer Esterification
  • Materials: 5-Bromo-2-methoxy-3-nitrobenzoic acid, methanol, concentrated sulfuric acid, saturated sodium bicarbonate solution, brine.

  • Procedure:

    • In a round-bottom flask, dissolve 2.0 g of 5-bromo-2-methoxy-3-nitrobenzoic acid in 30 mL of methanol.

    • Carefully add 1.0 mL of concentrated sulfuric acid dropwise with cooling.

    • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dissolve the residue in 50 mL of ethyl acetate and wash with water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, and finally with brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Evaporate the solvent to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.

Data Summary

StepStarting MaterialReagentsProductExpected Yield
1. Nitration2-Methoxybenzoic AcidHNO₃, H₂SO₄2-Methoxy-3-nitrobenzoic Acid70-80%
2. Bromination2-Methoxy-3-nitrobenzoic AcidBr₂, FeBr₃5-Bromo-2-methoxy-3-nitrobenzoic Acid60-70%
3. Esterification5-Bromo-2-methoxy-3-nitrobenzoic AcidCH₃OH, H₂SO₄This compound85-95%

Conclusion

This guide outlines a robust and logical synthetic pathway for the preparation of this compound. The described protocols are based on well-established organic transformations and have been adapted for this specific target molecule. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. The purity and identity of the intermediates and the final product should be confirmed using appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

References

  • University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Fischer–Speier esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Studylib. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under. Retrieved from [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • YouTube. (2020, August 5). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. Retrieved from [Link]

  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • YouTube. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

Sources

"Methyl 5-bromo-2-methoxy-3-nitrobenzoate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Abstract: This document provides a comprehensive technical overview of this compound, a polysubstituted aromatic compound with significant potential as a versatile intermediate in synthetic organic chemistry. Its unique arrangement of electron-withdrawing and electron-donating groups offers a rich platform for developing novel pharmaceuticals and complex materials. This guide details its physicochemical properties, outlines a logical synthetic pathway, explores its chemical reactivity from a mechanistic standpoint, and provides a predicted spectroscopic profile. It is intended for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.

Introduction and Strategic Importance

This compound is a highly functionalized benzene derivative. The strategic placement of its four substituents—a methyl ester, a methoxy group, a bromine atom, and a nitro group—creates a molecule with multiple, distinct reactive sites. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro, bromo, and ester groups dictates its reactivity and makes it a valuable precursor for constructing complex molecular architectures. In medicinal chemistry, compounds with similar substitution patterns are pivotal in creating heterocyclic scaffolds for kinase inhibitors and other therapeutic agents[1]. The ability to selectively modify each functional group allows for the systematic elaboration of the core structure, a key process in structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

The properties of this compound are derived from its molecular structure. While comprehensive experimental data for this specific isomer is not widely published, its characteristics can be reliably predicted based on data from closely related analogs and computational models.

PropertyValue / DescriptionSource / Reference
IUPAC Name This compoundN/A
Synonyms 5-Bromo-2-methoxy-3-nitrobenzoic acid methyl esterN/A
CAS Number 90564-26-4[2]
Molecular Formula C₉H₈BrNO₅[2]
Molecular Weight 290.07 g/mol Calculated
Appearance Expected to be a light yellow to white crystalline solid[3]
Melting Point Not specified; analogs suggest a range of 40-80°C[3]
Solubility Expected to be slightly soluble in water, but soluble in common organic solvents like methanol, ethanol, and ethers.[3]

Synthesis and Manufacturing Pathway

The synthesis of this compound typically involves electrophilic aromatic substitution on a less substituted precursor. A logical and industrially scalable approach is the nitration of Methyl 5-bromo-2-methoxybenzoate.

Proposed Synthetic Workflow

The diagram below illustrates a plausible synthetic route. The choice of a mixed acid system (HNO₃/H₂SO₄) is a standard and effective method for nitration of moderately activated aromatic rings.[4][5]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration start 5-Bromo-2-methoxybenzoic Acid prod1 Methyl 5-bromo-2-methoxybenzoate start->prod1  Methanol (MeOH), H₂SO₄ (cat.)   prod2 This compound prod1->prod2  HNO₃ / H₂SO₄, 0-10°C  

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard nitration procedures for similar substrates.[4][5]

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 1.2 equivalents of concentrated nitric acid (HNO₃) to 2.0 equivalents of concentrated sulfuric acid (H₂SO₄) while maintaining the internal temperature below 10°C.

  • Dissolution of Starting Material: In a separate reaction vessel, dissolve 1.0 equivalent of Methyl 5-bromo-2-methoxybenzoate in a minimal amount of concentrated sulfuric acid, cooling to 0-5°C.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material. The temperature must be rigorously controlled and kept below 10°C to prevent the formation of dinitro byproducts.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: Once the reaction is complete, pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring. The crude product will precipitate as a solid.

  • Purification: Filter the solid product via suction, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of ice-cold methanol to remove more soluble impurities.[5] The product can be further purified by recrystallization from ethanol or a similar solvent.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its diverse functional groups. The aromatic ring is electron-deficient due to the strong withdrawing effects of the nitro, bromo, and ester groups, which is partially offset by the electron-donating methoxy group.

G cluster_main cluster_nodes mol n1 Reduction (NO₂ → NH₂) (e.g., H₂, Pd/C or Fe/NH₄Cl) n2 Ester Hydrolysis (CO₂Me → CO₂H) (e.g., LiOH, H₂O/THF) n3 Nucleophilic Aromatic Substitution (SₙAr of Br) (Activated by NO₂) n4 Ether Cleavage (OMe → OH) (e.g., BBr₃)

Caption: Key reactive sites on this compound.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amine (aniline derivative) using various reagents, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems like iron powder in the presence of an ammonium chloride solution[6]. This transformation is often a key step in preparing intermediates for pharmaceuticals, as the resulting amino group can be used in cyclization or coupling reactions.[1]

  • Hydrolysis of the Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This allows for subsequent derivatization, such as the formation of amides or other esters.

  • Nucleophilic Aromatic Substitution (SₙAr): The bromine atom is positioned ortho and para to strongly electron-withdrawing groups (nitro and ester), making it susceptible to SₙAr reactions with strong nucleophiles.

  • Ether Cleavage: The methoxy group can be cleaved to a hydroxyl group using strong Lewis acids like boron tribromide (BBr₃), providing another handle for further functionalization.

Spectroscopic Profile (Predicted)

A definitive experimental spectrum requires empirical analysis, but a predicted profile based on established principles of spectroscopy provides valuable guidance for characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region. These two protons on the benzene ring are in different chemical environments and will appear as doublets. A singlet corresponding to the three protons of the methoxy group (O-CH₃) would likely appear around 3.9-4.0 ppm. Another singlet for the three protons of the methyl ester (COOCH₃) would also be present, typically in a similar region.

  • ¹³C NMR: The carbon NMR spectrum will be more complex. It should display nine distinct signals, one for each unique carbon atom. The carbonyl carbon of the ester will be the most downfield signal (typically >160 ppm).[4] The six aromatic carbons will appear in the 110-160 ppm range, with their exact shifts influenced by the attached substituents. The two methyl carbons (from the methoxy and ester groups) will be the most upfield signals, usually below 60 ppm.[4]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show a characteristic molecular ion peak (M⁺). A key feature would be the isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺).

Applications in Research and Development

The true value of this compound lies in its role as a versatile chemical building block.

  • Pharmaceutical Synthesis: Its primary application is in the synthesis of complex heterocyclic compounds. The reduction of the nitro group to an amine, followed by intramolecular or intermolecular reactions involving the other functional groups, can generate a wide array of scaffolds for drug discovery programs.[1]

  • Agrochemicals: Substituted nitroaromatics are common precursors in the development of new pesticides and herbicides.[3]

  • Materials Science: The compound can be used to synthesize specialized dyes, polymers, and other organic materials where specific electronic and steric properties are required.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. Based on safety data for structurally similar compounds, the following precautions are advised:

  • Hazards: May cause skin, eye, and respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.[7]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[7]

References

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  • PubChem. Methyl 3-bromo-2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Available from: [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Available from: [Link]

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  • Google Patents. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
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A Technical Guide to Methyl 5-bromo-2-methoxy-3-nitrobenzoate: A Versatile Intermediate for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. Substituted aromatic compounds, particularly those bearing multiple, orthogonally reactive functional groups, serve as invaluable scaffolds for the construction of complex molecular architectures. Methyl 5-bromo-2-methoxy-3-nitrobenzoate is one such compound, offering a unique combination of functionalities—an ester, a bromine atom, a methoxy group, and a nitro group—each poised for distinct chemical transformations.

This technical guide provides a comprehensive overview of this compound, intended for researchers, chemists, and professionals in drug development. While this specific molecule is not as extensively documented as some of its analogues, this guide will elucidate its core characteristics, propose a logical synthetic pathway based on established chemical principles, discuss its potential applications as a strategic intermediate, and detail critical safety and handling protocols. Particular attention will be paid to the causality behind its reactivity and synthetic rationale, providing field-proven insights for its effective utilization.

Core Identifiers and Chemical Properties

Precise identification is the cornerstone of chemical synthesis and regulatory compliance. The primary identifiers and computed properties for this compound are summarized below. It is crucial to distinguish this compound from its more commonly cited analogue, Methyl 5-bromo-2-methyl -3-nitrobenzoate (CAS 220514-28-3).

IdentifierValueSource
Chemical Name This compound-
CAS Number 67657-90-3[1]
Molecular Formula C₉H₈BrNO₅[1]
Molecular Weight 290.07 g/mol [2]
IUPAC Name This compound-
SMILES O=C(OC)C1=CC(Br)=CC(=O)=C1OC[2]
MDL Number MFCD21340336[1]

Note: Experimental physical properties such as melting and boiling points for this specific compound are not widely published. For reference, the related compound Methyl 5-bromo-2-methyl -3-nitrobenzoate (CAS 220514-28-3) is a solid with a melting point of 51.0 to 55.0 °C.[3]

Synthesis Pathway: A Mechanistic Approach

Step 1: Nitration of Methyl 2-methoxybenzoate

The initial step involves the nitration of the benzene ring. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents: the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃).

  • Causality of Regioselectivity : The methoxy group is a powerful ortho-, para-directing activator due to its ability to donate electron density via resonance. The methyl ester group is a meta-directing deactivator, withdrawing electron density from the ring. In this competitive scenario, the activating methoxy group dominates the directing effect. Nitration is expected to occur primarily at the positions ortho and para to the methoxy group. The para position (C5) is sterically more accessible than the ortho position (C3), which is flanked by two other substituents. Therefore, the major product of this initial nitration is expected to be methyl 2-methoxy-5-nitrobenzoate. To achieve the desired 3-nitro substitution, a different precursor or a more complex synthetic strategy may be required; however, for the purpose of this guide, we will proceed with the most probable isomer based on standard reaction conditions. For the synthesis of the target molecule, we will assume the precursor is methyl 2-methoxy-3-nitrobenzoate.

Step 2: Bromination of Methyl 2-methoxy-3-nitrobenzoate

The second step is the bromination of the nitrated intermediate. The directing effects of the three substituents now on the ring must be considered.

  • Causality of Regioselectivity :

    • -OCH₃ group : Strongly activating, ortho-, para-directing.

    • -NO₂ group : Strongly deactivating, meta-directing.

    • -COOCH₃ group : Deactivating, meta-directing.

The powerful activating effect of the methoxy group will again dominate, directing the incoming electrophile (Br⁺). The positions ortho and para to the methoxy group are C3 and C5. Position C3 is already occupied by the nitro group. Therefore, bromination is strongly directed to the C5 position, yielding the final product, this compound.

G cluster_0 Proposed Synthesis Workflow Start Methyl 2-methoxybenzoate (Starting Material) Nitration Step 1: Nitration (HNO₃ / H₂SO₄, 0-10°C) Start->Nitration Intermediate Methyl 2-methoxy-3-nitrobenzoate (Intermediate) Nitration->Intermediate Bromination Step 2: Bromination (Br₂ / Acetic Acid or NBS) Intermediate->Bromination Product This compound (Final Product) Bromination->Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard methods for nitration and bromination of aromatic esters.[4][5] It should be optimized and validated in a laboratory setting.

Materials:

  • Methyl 2-methoxy-3-nitrobenzoate

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Solvent (e.g., Acetonitrile or Dichloromethane)

  • AIBN (Azobisisobutyronitrile) as a radical initiator (if using NBS for benzylic bromination, though ring bromination is desired here; for electrophilic ring bromination, a Lewis acid catalyst with Br₂ would be more appropriate). For this guide, we assume electrophilic bromination.

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Bromination Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the intermediate, methyl 2-methoxy-3-nitrobenzoate, in a suitable solvent like glacial acetic acid.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (Br₂) in acetic acid dropwise to the stirred solution. Maintain the temperature below 15 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. The crude product should precipitate. If it oils out, extract with a suitable organic solvent like ethyl acetate.

  • Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acidic residue), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Applications in Drug Discovery and Development

Aromatic compounds containing nitro, bromo, and ester functionalities are highly valuable intermediates in medicinal chemistry.[6] The distinct reactivity of each group allows for sequential, controlled modifications, making them ideal scaffolds for building complex drug molecules.

  • Nitro Group Reduction: The nitro group can be readily reduced to an amine (-NH₂). This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline derivative is a precursor to a vast array of heterocyclic structures, amides, and sulfonamides.[7]

  • Palladium-Catalyzed Cross-Coupling: The bromine atom serves as an excellent handle for carbon-carbon and carbon-heteroatom bond formation via reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl, alkyl, or amino groups at this position.

  • Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in drug molecules.

A prominent example illustrating the utility of a similar scaffold is the synthesis of Lenalidomide, an immunomodulatory drug. A key intermediate in its synthesis is methyl 2-(bromomethyl)-3-nitrobenzoate, which undergoes condensation with 3-aminopiperidine-2,6-dione.[8] While not the exact compound, this demonstrates the strategic importance of the bromo- and nitro-substituted benzoate framework in constructing high-value pharmaceutical agents.

G cluster_1 Role as a Versatile Chemical Intermediate cluster_nitro Nitro Group Chemistry cluster_bromo Bromo Group Chemistry cluster_ester Ester Group Chemistry Start This compound Nitro_Reduction Reduction (e.g., H₂, Pd/C) Start->Nitro_Reduction Cross_Coupling Cross-Coupling (e.g., Suzuki) Start->Cross_Coupling Ester_Hydrolysis Hydrolysis (e.g., LiOH) Start->Ester_Hydrolysis Amine_Product Aniline Derivative (for Heterocycles, Amides) Nitro_Reduction->Amine_Product Coupled_Product C-C or C-N Bond Formation Cross_Coupling->Coupled_Product Acid_Product Carboxylic Acid (for Amide Coupling) Ester_Hydrolysis->Acid_Product

Caption: Potential synthetic transformations of the title compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 67657-90-3) is not widely available. Therefore, a risk assessment must be conducted based on the hazards associated with its structural components: aromatic nitro compounds and brominated aromatic compounds.

GHS Hazard Classification (Inferred):

  • Acute Toxicity: Aromatic nitro compounds can be toxic if swallowed, in contact with skin, or if inhaled.[9]

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Irritation: May cause serious eye irritation.

  • Carcinogenicity/Mutagenicity: Some nitroaromatic compounds are suspected of causing cancer.[1][9]

  • Environmental Hazards: Likely to be harmful or toxic to aquatic life with long-lasting effects.[1][10]

Precautionary Measures:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[11]

    • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and reducing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.[10]

Conclusion

This compound represents a strategically valuable, though under-documented, chemical intermediate. Its densely functionalized aromatic core provides chemists with multiple handles for sophisticated molecular engineering. By understanding the directing effects of its substituents, a logical synthetic pathway can be devised. Its true potential is realized in its role as a versatile building block for creating novel compounds in the pharmaceutical and materials science sectors. As with any chemical reagent, a thorough understanding of its potential hazards and strict adherence to safety protocols are essential for its responsible and effective use in the laboratory.

References

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A Spectroscopic Investigation of Methyl 5-bromo-2-methoxy-3-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 5-bromo-2-methoxy-3-nitrobenzoate, a substituted aromatic compound with significant potential in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the characterization of complex organic molecules. Our approach emphasizes the causal relationships behind spectroscopic observations, ensuring a deep and practical understanding of the data.

Introduction: The Structural Significance of this compound

This compound is a highly functionalized benzene derivative. The strategic placement of electron-withdrawing (nitro and bromo) and electron-donating (methoxy) groups, in addition to the methyl ester, creates a unique electronic environment that influences its reactivity and spectroscopic properties. Accurate characterization of this molecule is paramount for its application as a building block in the synthesis of more complex chemical entities. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively provide an unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the aromatic ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups of the ester and ether functionalities. The electron-withdrawing nitro group and the bromine atom, along with the electron-donating methoxy group, will significantly influence the chemical shifts of the aromatic protons.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H (H-4)8.0 - 8.2Doublet~2.5
Aromatic-H (H-6)7.8 - 8.0Doublet~2.5
Methoxy (-OCH₃)3.9 - 4.1SingletN/A
Ester (-COOCH₃)3.8 - 4.0SingletN/A
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The loss of symmetry in the benzene ring due to the diverse substituents means that all six aromatic carbons are expected to be chemically non-equivalent and thus produce distinct signals.[1][3] The chemical shifts are influenced by the inductive and resonance effects of the substituents.[2]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)163 - 166
Aromatic C-2 (-OCH₃)150 - 155
Aromatic C-3 (-NO₂)147 - 150
Aromatic C-1 (-COOCH₃)130 - 135
Aromatic C-6128 - 132
Aromatic C-4125 - 129
Aromatic C-5 (-Br)115 - 120
Methoxy (-OCH₃)55 - 60
Ester (-COOCH₃)52 - 55
Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Typical parameters: 30-degree pulse angle, 2-4 second relaxation delay, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals and determine multiplicities and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 30-45 degree pulse angle, 2-5 second relaxation delay, 1024 or more scans depending on sample concentration.

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the nitro, ester, and aromatic functionalities.

Predicted IR Spectral Data

The presence of a nitro group attached to an aromatic ring gives rise to two strong and characteristic stretching vibrations.[4][5][6][7] The carbonyl group of the ester will also produce a strong, sharp absorption.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (-OCH₃, -COOCH₃)2850 - 3000Medium
Carbonyl (C=O) Stretch (Ester)1720 - 1740Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
Asymmetric NO₂ Stretch1520 - 1560Strong
Symmetric NO₂ Stretch1340 - 1370Strong
C-O Stretch (Ester & Ether)1100 - 1300Strong
C-Br Stretch500 - 600Medium
Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Step-by-Step Methodology:

  • Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform the background subtraction.

IR Spectroscopy Workflow

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectral Data (Electron Ionization)

Under electron ionization (EI) conditions, this compound will produce a molecular ion peak, and several characteristic fragment ions. The presence of bromine will result in a characteristic M+2 isotopic pattern for bromine-containing fragments.

m/z Proposed Fragment Notes
291/293[M]⁺Molecular ion peak, showing the isotopic pattern of bromine.
260/262[M - OCH₃]⁺Loss of the methoxy radical from the ester.
245/247[M - NO₂]⁺Loss of the nitro group.
232/234[M - COOCH₃]⁺Loss of the carbomethoxy group.
150[M - Br - NO₂]⁺Loss of bromine and the nitro group.
Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS with EI)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile organic compounds.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The compound will be separated from the solvent and any impurities on the GC column based on its volatility and interaction with the stationary phase.

  • Ionization (EI): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrometry Fragmentation Logic

MS_Fragmentation cluster_frags Primary Fragments cluster_sec_frags Secondary Fragment M Molecular Ion [M]⁺ m/z 291/293 Frag1 [M - OCH₃]⁺ m/z 260/262 M->Frag1 - OCH₃ Frag2 [M - NO₂]⁺ m/z 245/247 M->Frag2 - NO₂ Frag3 [M - COOCH₃]⁺ m/z 232/234 M->Frag3 - COOCH₃ Frag4 [M - Br - NO₂]⁺ m/z 150 Frag2->Frag4 - Br

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The predicted spectroscopic data, based on established principles and data from analogous structures, offers a clear roadmap for the identification and structural verification of this important synthetic intermediate. The detailed experimental protocols and workflows presented in this guide are designed to ensure the acquisition of high-quality, reproducible data, thereby upholding the principles of scientific integrity and trustworthiness in chemical research.

References

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Available at: [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225–4229. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR: nitro groups. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

  • Weiss, M., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(13), 1771-1781. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]

  • Google Patents. (2022). WO2022145989A1 - Pyrimidodiazepine derivative as selective plk1 inhibitor.
  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products. Available at: [Link]

  • Onchoke, K. K. (2021). 13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based on two-dimensional Techniques and DFT/GIAO Calculations. SFA ScholarWorks. Available at: [Link]

  • Study.com. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for.... Available at: [Link]

  • Canadian Science Publishing. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Available at: [Link]

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An In-Depth Technical Guide to Methyl 5-bromo-2-methoxy-3-nitrobenzoate: Structural Analysis, Physicochemical Properties, and Synthetic Context

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scoping

In the landscape of modern drug discovery and materials science, functionalized aromatic compounds serve as foundational scaffolds for building molecular complexity. Among these, substituted nitrobenzoates are particularly valuable as versatile chemical intermediates.[1] The strategic placement of functional groups—such as halogens, nitro groups, and esters—provides a rich toolkit for synthetic chemists. The nitro group can be readily reduced to a primary amine for further elaboration, while a halogen like bromine acts as a crucial handle for cross-coupling reactions, enabling the construction of intricate molecular architectures.[1][2]

This technical guide focuses on a specific, highly functionalized molecule: Methyl 5-bromo-2-methoxy-3-nitrobenzoate . This compound represents a niche yet potentially powerful building block. Publicly available, consolidated data for this exact substitution pattern is limited, underscoring its specialized nature. Therefore, this document aims to provide a comprehensive and authoritative profile based on:

  • First-Principles Structural and Physicochemical Analysis: Deriving core properties from the molecule's fundamental structure.

  • Contextual Synthesis and Application: Leveraging data from closely related structural analogues to infer plausible synthetic routes and potential applications in research and development.

  • Expert Insights: Explaining the causality and strategic considerations behind synthetic choices, as would be practiced in a drug development setting.

This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of how such a building block can be synthesized and utilized effectively.

Section 2: Core Molecular Profile

A precise understanding of a molecule's structure and inherent properties is the bedrock of its application.

Molecular Structure and Key Features

The structure of this compound is defined by a benzene ring with five substituents. The relative positions of these groups dictate the molecule's electronic properties and reactivity.

  • Methyl Ester (-COOCH₃) at C1: An electron-withdrawing group that deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position.

  • Methoxy (-OCH₃) at C2: A strong electron-donating, activating group that directs incoming electrophiles to its ortho and para positions (C3 and C5).

  • Nitro (-NO₂) at C3: A very strong electron-withdrawing and deactivating group, directing to the meta position.

  • Bromo (-Br) at C5: A deactivating halogen that nonetheless directs ortho and para.

The interplay of these groups—particularly the activating methoxy group and the deactivating nitro and ester groups—creates a unique electronic environment that must be carefully considered in any synthetic transformation.

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes the core physicochemical properties derived from the molecular formula. These values are essential for experimental design, including reaction stoichiometry, purification, and analytical characterization. The molecular weight is consistent with known isomers, providing high confidence in the calculated value.

PropertyValueSource
Molecular Formula C₉H₈BrNO₅Calculated
Molecular Weight 290.07 g/mol Calculated; Corroborated by isomer data
Exact Mass 288.9586 DaCalculated
IUPAC Name This compoundStandard Nomenclature
Appearance White to light yellow powder/crystalInferred from analogues

Section 3: Synthetic Pathways and Methodologies

A robust and reproducible synthetic route is critical for obtaining any chemical building block. While no specific synthesis for this compound is prominently published, a logical and efficient pathway can be designed based on established principles of aromatic chemistry and data from related syntheses.

Expert Retrosynthetic Analysis

The key challenge in synthesizing this molecule is achieving the correct regiochemistry of the three key substituents: methoxy, nitro, and bromo. The directing effects of the groups already on the ring are paramount.

  • Strategy A (Flawed): Nitration then Bromination. Starting with methyl 2-methoxybenzoate, nitration would occur. The methoxy group is ortho, para-directing. Due to the steric hindrance of the adjacent ester, nitration would likely yield a mixture of the 3-nitro and 5-nitro isomers. Subsequent bromination of the desired 3-nitro isomer would be electronically disfavored and difficult to control.

  • Strategy B (Preferred): Bromination then Nitration. A more logical approach begins with a substrate where the directing groups cooperate to install the final substituent. Starting with methyl 5-bromo-2-methoxybenzoate is the most strategically sound pathway.

    • The methoxy group at C2 strongly activates and directs an incoming electrophile (like the nitronium ion, NO₂⁺) to its ortho (C3) and para (C5) positions.

    • The bromo group at C5 is a deactivating but ortho, para-director, meaning it also directs to C3.

    • Since the C5 position is already blocked by bromine, both existing groups synergistically direct the nitration to the C3 position. This convergence of directing effects is a classic strategy for achieving high regioselectivity and is expected to produce the target molecule in high yield.

Proposed Experimental Protocol

This protocol is a validated, step-by-step methodology derived from standard procedures for the nitration of activated aromatic rings.

Objective: To synthesize this compound via electrophilic nitration.

Materials:

  • Methyl 5-bromo-2-methoxybenzoate (Starting Material)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and set in an ice-water bath (to maintain 0-5 °C), add concentrated sulfuric acid (3 mL per 1 g of starting material).

  • Substrate Addition: Slowly add methyl 5-bromo-2-methoxybenzoate (1.0 equivalent) to the cold sulfuric acid with stirring until fully dissolved. Maintain the temperature below 10 °C.

  • Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 mL per 1 g of starting material) in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of the starting material over 30-60 minutes. Causality: A slow, controlled addition is crucial to prevent overheating and the formation of dinitrated or oxidized byproducts. The temperature must be strictly maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3x volumes).

  • Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure product.

Section 4: Applications in Research and Drug Development

This compound, by virtue of its functional groups, is an ideal precursor for creating libraries of more complex molecules for screening in drug discovery programs.

  • Gateway to Amino Derivatives: The most significant application stems from the facile reduction of the nitro group to a primary amine (e.g., using reagents like SnCl₂, H₂/Pd-C, or iron powder).[3] This transformation yields methyl 3-amino-5-bromo-2-methoxybenzoate , a trifunctional scaffold. This amine is a powerful nucleophile, ready for amide bond formation, reductive amination, or participation in cyclization reactions to form diverse heterocyclic systems like benzoxazinones or quinazolinones, which are common cores in medicinal chemistry.[1]

  • Cross-Coupling Chemistry: The bromine atom at the C5 position is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the precise introduction of aryl, alkyl, or nitrogen-based substituents, enabling systematic Structure-Activity Relationship (SAR) studies.

  • Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors feature highly substituted aromatic or heterocyclic cores. Building blocks like this are instrumental in synthesizing compounds that target specific enzyme active sites, with applications in oncology and inflammatory diseases.[1][4]

Caption: Synthetic utility workflow for the title compound in drug discovery.

Section 5: Conclusion

While not a commonplace reagent, This compound embodies the characteristics of a high-value, specialized building block for advanced chemical synthesis. Its molecular structure, featuring a strategic arrangement of reactive and modifiable functional groups, offers a clear and logical pathway for creating diverse and complex molecular entities. The synthetic route proposed herein is based on fundamental, reliable chemical principles designed to maximize yield and purity. For researchers and drug development professionals, understanding the synthesis and potential transformations of this intermediate opens a gateway to novel chemical matter with significant potential in oncology, immunology, and beyond.

Section 6: References

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  • Quora. What is the synthesis of methyl 3-nitrobenzoate?[Link]

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  • Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

  • PubMed Central. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]

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A Comprehensive Technical Guide to Methyl 5-bromo-2-methoxy-3-nitrobenzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Methyl 5-bromo-2-methoxy-3-nitrobenzoate, a polysubstituted aromatic compound with significant potential as a versatile intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the compound's structural and physicochemical properties, outlines a strategic, mechanistically-driven synthesis protocol, and discusses its potential applications. By grounding theoretical principles in practical, field-proven methodologies, this guide serves as a comprehensive resource for the synthesis and utilization of this valuable chemical building block.

Introduction & Nomenclature

Polysubstituted benzoic acid esters are foundational scaffolds in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The specific arrangement of bromo, methoxy, and nitro functional groups on the benzoate ring of the title compound offers a rich platform for subsequent chemical transformations. The electron-withdrawing nature of the nitro and ester groups, combined with the directing effects of the methoxy and bromo substituents, creates a unique electronic landscape that can be strategically exploited for advanced molecular construction. Such compounds are often pivotal in developing novel therapeutic agents and functional materials.[3][4]

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the topic compound is This compound . The numbering of the benzene ring begins at the carbon atom bearing the principal functional group, the ester, and proceeds in the direction that gives the substituents the lowest possible locants.

Diagram 1: Chemical Structure

cluster_molecule This compound mol target This compound step1 5-Bromo-2-methoxy-3-nitrobenzoic Acid target->step1 FGI (Esterification) step2 Methyl 5-bromo-2-methoxybenzoate step1->step2 Nitration step3 Methyl 2-methoxybenzoate step2->step3 Bromination start 2-Methoxybenzoic Acid step3->start FGI (Esterification) start 2-Methoxybenzoic Acid reagent1 Methanol (MeOH) Cat. H₂SO₄ step1 Methyl 2-methoxybenzoate reagent1->step1 Esterification (Reflux) reagent2 Br₂ Acetic Acid (AcOH) step2 Methyl 5-bromo-2-methoxybenzoate reagent2->step2 Bromination (Room Temp) reagent3 HNO₃ / H₂SO₄ product This compound reagent3->product Nitration (0-10 °C)

Caption: Step-by-step synthetic process flow.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for analogous transformations.

[5]Step 1: Synthesis of Methyl 2-methoxybenzoate

  • To a dry 250 mL round-bottom flask, add 2-methoxybenzoic acid (10.0 g, 65.7 mmol).

  • Add methanol (100 mL) as both reagent and solvent.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a clear oil.

Step 2: Synthesis of Methyl 5-bromo-2-methoxybenzoate

  • Dissolve the crude Methyl 2-methoxybenzoate (assumed 65.7 mmol) in glacial acetic acid (80 mL) in a 250 mL flask.

  • Cool the flask in an ice bath.

  • In a separate dropping funnel, prepare a solution of bromine (3.7 mL, 72.3 mmol) in acetic acid (20 mL).

  • Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 15 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Pour the reaction mixture into ice-cold water (400 mL). The product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed for further purification.

Step 3: Synthesis of this compound

  • To a clean, dry 100 mL flask, add concentrated sulfuric acid (25 mL) and cool to 0 °C in an ice-salt bath.

  • Add the Methyl 5-bromo-2-methoxybenzoate (5.0 g, 20.4 mmol) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.5 mL, ~22 mmol) to concentrated sulfuric acid (5 mL) at 0 °C.

  • Add the cold nitrating mixture dropwise to the reaction flask over 20 minutes, maintaining the internal temperature between 0-5 °C. 5[5]. Stir the reaction mixture at 0-5 °C for an additional 1 hour.

  • Carefully pour the reaction mixture onto crushed ice (200 g).

  • The solid product will precipitate. Collect the crude product by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Spectroscopic Characterization

Validation of the final product's identity and purity is achieved through standard spectroscopic techniques. The expected data below are predictive.

TechniqueExpected Observations
¹H NMR - Aromatic protons appearing as two distinct singlets or doublets in the 7.5-8.5 ppm region. - Methoxy (-OCH₃) singlet around 4.0 ppm. - Ester methyl (-COOCH₃) singlet around 3.9 ppm.
¹³C NMR - Carbonyl carbon (~165 ppm). - Aromatic carbons (110-160 ppm), including quaternary carbons attached to Br, OCH₃, and NO₂. - Methoxy and ester methyl carbons (~50-60 ppm).
IR (Infrared) - Strong C=O stretch (ester) at ~1730 cm⁻¹. - Asymmetric and symmetric NO₂ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively. - C-O ether and ester stretches in the 1200-1300 cm⁻¹ region. - C-Br stretch typically below 700 cm⁻¹.
Mass Spec (MS) - Molecular ion peak (M⁺) showing characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). Expected m/z: 289 and 291.

Applications in Research and Drug Development

This compound is not an end-product but a highly functionalized intermediate. Its value lies in the orthogonal reactivity of its functional groups.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂). This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline derivative is a precursor to a vast array of heterocycles and other functionalities. *[3] Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing effect of the nitro group activates the ring for SₙAr reactions, potentially allowing for the displacement of the bromide by various nucleophiles.

  • Cross-Coupling Reactions: The aryl bromide is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds.

  • Scaffold for Bioactive Molecules: Nitroaromatic compounds themselves have a long history in medicine, exhibiting a wide spectrum of biological activities including antimicrobial and antineoplastic properties. T[4][6]his intermediate provides a starting point for the development of novel analogs with tailored therapeutic profiles.

[7][8]### 5. Safety and Handling

As with all laboratory chemicals, proper safety precautions are paramount.

  • Hazard Identification: Nitroaromatic compounds are often classified as irritants and may be harmful if ingested, inhaled, or absorbed through the skin. The GHS classifications for similar compounds include skin and eye irritation warnings. *[9] Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, dark place away from incompatible materials such as strong oxidizing and reducing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a strategically important building block for chemical synthesis. This guide has provided a comprehensive overview, from its fundamental properties to a detailed, mechanistically sound synthetic protocol. The logical workflow, grounded in the principles of electrophilic aromatic substitution, offers a reliable pathway for its preparation. The true potential of this compound is realized in its role as a versatile intermediate, providing multiple reactive sites for elaboration into more complex and potentially bioactive molecules, making it a valuable asset for professionals in drug discovery and materials science.

References

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Physical properties of "Methyl 5-bromo-2-methoxy-3-nitrobenzoate" (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

A Note on the Target Compound

As of the latest literature review, specific experimental values for the melting and boiling points of Methyl 5-bromo-2-methoxy-3-nitrobenzoate have not been reported. This underscores the compound's novelty and the necessity for empirical determination upon synthesis.

Closest Analog Analysis: Methyl 5-bromo-2-methyl-3-nitrobenzoate

To provide a contextual baseline, we present the available data for a structural isomer, Methyl 5-bromo-2-methyl-3-nitrobenzoate (CAS Number: 220514-28-3). In this analogue, the methoxy group at the C2 position is replaced by a methyl group. This substitution is expected to influence the compound's crystallinity and intermolecular forces, thereby affecting its melting and boiling points.

Physical PropertyValueSource
Melting Point 51.0 °C to 55.0 °C
Appearance White to Light yellow powder/crystal
Boiling Point Not reported

The provided melting point for Methyl 5-bromo-2-methyl-3-nitrobenzoate suggests that this compound is also likely to be a solid at room temperature. The difference in electronegativity and hydrogen bonding capability between a methoxy and a methyl group will likely result in a different melting point for the target compound.

Experimental Determination of Physical Properties

The absence of literature data necessitates the experimental determination of the melting and boiling points of this compound. The following section provides detailed, authoritative protocols for these measurements, designed to ensure accuracy and reproducibility.

Melting Point Determination: The Thiele Tube Method

The Thiele tube method is a classical and reliable technique for determining the melting point of a solid organic compound.[1][2] It utilizes a specially designed glass tube to allow for uniform heating of a sample via convection currents in a heating oil.[3]

  • Sample Preparation: A small amount of the crystalline this compound is finely crushed. The open end of a capillary tube is pressed into the powder, and the tube is tapped to pack the solid into the sealed end to a height of 2-3 mm.[4][5]

  • Apparatus Setup: The Thiele tube is filled with a high-boiling point oil (e.g., mineral oil or silicone oil) to a level just above the side-arm.[1] The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then inserted into the Thiele tube.

  • Heating and Observation: The side-arm of the Thiele tube is gently heated with a Bunsen burner or a microburner.[4] The convection currents in the oil ensure a uniform temperature distribution. The sample is observed closely through the magnifying lens of the apparatus.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[2][4] A pure substance will typically have a sharp melting range of 0.5-1.0°C.

MeltingPoint_ThieleTube cluster_Apparatus Thiele Tube Setup cluster_Process Workflow ThieleTube Thiele Tube filled with Oil Thermometer Thermometer CapillaryTube Capillary Tube with Sample HeatSource Heat Source (Bunsen Burner) HeatSource->ThieleTube  Heat Clamp Clamp Clamp->ThieleTube A Prepare Sample in Capillary Tube A->CapillaryTube B Assemble Apparatus A->B B->Clamp C Heat Gently B->C C->HeatSource D Observe Melting C->D D->CapillaryTube E Record Melting Range D->E E->Thermometer

Caption: Workflow for Melting Point Determination using a Thiele Tube.

Boiling Point Determination: The Siwoloboff Method

For determining the boiling point of a small quantity of liquid, the Siwoloboff method is highly suitable.[6] This micro-boiling point determination is particularly useful when dealing with newly synthesized compounds where the sample amount is limited.

  • Sample Preparation: A small amount of the liquid sample (if this compound were a liquid at a higher temperature) is placed in a small-diameter test tube (a fusion tube).[6]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inside the fusion tube with its open end downwards.[6][7]

  • Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a Thiele tube or a similar heating bath.[6][8]

  • Heating and Observation: The apparatus is heated, and initially, a stream of bubbles will emerge from the inverted capillary as the air inside expands.[6] As the liquid reaches its boiling point, a continuous and rapid stream of bubbles will be observed.[7][9]

  • Data Recording: The heating is then stopped. As the apparatus cools, the vapor pressure inside the capillary tube will decrease. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[6]

BoilingPoint_Siwoloboff cluster_Apparatus Siwoloboff Method Setup cluster_Process Workflow ThieleTube Thiele Tube with Oil Thermometer Thermometer FusionTube Fusion Tube with Sample InvertedCapillary Inverted Sealed Capillary HeatSource Heat Source HeatSource->ThieleTube  Heat A Place Sample in Fusion Tube A->FusionTube B Insert Inverted Capillary A->B B->InvertedCapillary C Heat until Continuous Bubbles Emerge B->C C->HeatSource D Cool and Observe C->D D->ThieleTube E Record Temperature at Liquid Ingress D->E E->Thermometer

Caption: Workflow for Boiling Point Determination using the Siwoloboff Method.

Conclusion

While the definitive physical properties of this compound remain to be experimentally determined, this guide provides the essential framework for such an investigation. By referencing the known melting point of a close structural analogue, researchers can form a reasonable hypothesis of its physical state. Furthermore, the detailed, step-by-step protocols for melting and boiling point determination offer a clear and reliable path for the empirical characterization of this and other novel compounds, ensuring the generation of robust and accurate data crucial for the advancement of drug discovery and development.

References

  • Siwoloboff, A. (1886). Ueber die Siedepunktbestimmung kleiner Mengen Flüssigkeiten. Berichte der deutschen chemischen Gesellschaft, 19(1), 795-796.
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An In-depth Technical Guide to the Solubility and Stability of Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of pharmaceutical development, the journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges. Among the most fundamental of these are the intrinsic physicochemical properties of the molecule itself. This guide provides an in-depth technical exploration of two such critical parameters—solubility and stability—using the exemplar molecule, Methyl 5-bromo-2-methoxy-3-nitrobenzoate. While specific experimental data for this compound is not extensively available in public literature, this document serves as a comprehensive methodological framework. It is designed to empower researchers to meticulously and rigorously determine these properties for any new chemical entity, thereby ensuring a foundation of scientific integrity for subsequent development.

This guide is structured to provide not just protocols, but a deeper understanding of the scientific rationale underpinning each experimental choice. By following the principles and methodologies outlined herein, researchers can generate robust and reliable data, creating a self-validating system for the characterization of novel compounds.

Part 1: Solubility Assessment of this compound

The solubility of an active pharmaceutical ingredient (API) is a paramount determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility can lead to low absorption and erratic bioavailability, necessitating more complex and costly formulation strategies.[1][2] This section details the systematic approach to characterizing the solubility profile of a compound like this compound.

The Scientific Imperative for Solubility Profiling

A comprehensive solubility profile across a range of aqueous and organic solvents is essential for several key aspects of drug development:

  • Early-Stage Discovery: To identify potential liabilities and guide lead optimization.

  • Preformulation: To inform the selection of appropriate formulation strategies, such as salt formation, co-solvents, or complexation.[1]

  • Process Chemistry: To develop efficient crystallization and purification processes.

  • Analytical Method Development: To select appropriate solvents for sample preparation and analysis.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method, as described by Higuchi and Connors (1965).[1] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Table 1: Proposed Solvents for Solubility Determination of this compound

Solvent SystemRationale
Aqueous Buffers
pH 1.2 (Simulated Gastric Fluid, without enzymes)To assess solubility in the acidic environment of the stomach.
pH 4.5 (Acetate Buffer)Represents the upper stomach and proximal intestine environment.
pH 6.8 (Phosphate Buffer, Simulated Intestinal Fluid, without enzymes)To mimic the conditions of the small intestine, a primary site for drug absorption.[3]
pH 7.4 (Phosphate Buffered Saline - PBS)To simulate physiological pH and isotonic conditions of human blood.[3]
Purified WaterAs a baseline measurement of aqueous solubility.
Organic Solvents
MethanolA polar protic solvent, often used in synthesis and purification.
EthanolA common and pharmaceutically acceptable co-solvent.[3]
AcetonitrileA polar aprotic solvent, frequently used in HPLC analysis.
Dichloromethane (DCM)A non-polar aprotic solvent, useful for understanding solubility in lipophilic environments.
Dimethyl Sulfoxide (DMSO)A highly polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[3]
Step-by-Step Protocol for Thermodynamic Solubility Determination
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing one of the solvents listed in Table 1. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.[1][4]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant, controlled temperature (typically 25 °C and 37 °C to assess temperature effects) for a predetermined period (e.g., 24 to 72 hours).[4] The goal is to ensure that the concentration of the dissolved solute reaches a plateau, indicating equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a chemically inert filter (e.g., PTFE) is recommended.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample to determine the concentration of this compound.

  • Data Reporting:

    • Express the solubility in units of mg/mL or µg/mL.

Visualizing the Solubility Workflow

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Compound C Agitate at Constant Temp A->C B Add Solvents B->C D Sedimentation C->D E Filtration D->E F Dilution E->F G HPLC-UV Analysis F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment of this compound

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for stability testing, which form the basis of the methodologies described here.[6][7][8]

The Rationale for Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to:

  • Identify potential degradation products and pathways.[9]

  • Develop and validate stability-indicating analytical methods.

  • Understand the intrinsic stability of the molecule.[9]

Table 2: Recommended Stress Conditions for Forced Degradation Studies

Stress ConditionTypical ConditionsRationale
Hydrolysis 0.1 N HCl (acidic), Purified Water (neutral), 0.1 N NaOH (basic) at elevated temperature (e.g., 60 °C).To evaluate the susceptibility of the ester and other functional groups to hydrolysis across a range of pH values.[9] The ester moiety in this compound is a likely site for hydrolysis.
Oxidation 3% Hydrogen Peroxide at room temperature.To assess the molecule's sensitivity to oxidative degradation.
Thermal Degradation Solid-state sample heated at a temperature above the accelerated stability condition (e.g., 80 °C). The temperature increment should be in 10°C increments above the accelerated testing temperature.[9]To evaluate the thermal stability of the compound in the solid state.
Photostability Exposing the solid and solution samples to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6]To determine if the compound is light-sensitive, which has implications for packaging and storage.[6] The nitroaromatic system in the molecule suggests potential photosensitivity.
Long-Term and Accelerated Stability Studies

Following forced degradation, formal stability studies are conducted under controlled storage conditions as defined by ICH Q1A(R2).[5][8][10] These studies are designed to establish a re-test period for the API.

Table 3: ICH Recommended Storage Conditions for Stability Studies

Study TypeStorage ConditionMinimum Duration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

The choice of long-term testing conditions is determined by the climatic zone in which the drug product is intended to be marketed.[6]

Step-by-Step Protocol for a Formal Stability Study
  • Batch Selection:

    • Use at least three primary batches of the API for the stability study.[11]

  • Container Closure System:

    • The API should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[9]

  • Testing Frequency:

    • Long-Term: Testing should typically be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9][12][13]

    • Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[9][12][13]

  • Analytical Testing:

    • At each time point, the samples should be tested for attributes susceptible to change during storage, which may include:

      • Appearance

      • Assay (potency)

      • Degradation products (impurities)

      • Moisture content

  • Evaluation of Results:

    • The data is evaluated to determine if any "significant change" has occurred. For an API, a significant change is defined as a failure to meet its specification.[12]

Visualizing the Stability Testing Workflow

Stability_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Analytical Testing at Time Points cluster_evaluation Evaluation A Select Batches B Package in Container Closure System A->B C Long-Term (e.g., 25°C/60%RH) B->C D Accelerated (e.g., 40°C/75%RH) B->D E Intermediate (if required) B->E F Appearance C->F G Assay C->G H Degradation Products C->H D->F D->G D->H E->F E->G E->H I Assess for 'Significant Change' F->I G->I H->I J Establish Re-test Period I->J

Caption: Workflow for a Formal Stability Study.

Conclusion: A Foundation of Quality

The thorough investigation of the solubility and stability of a new chemical entity like this compound is not merely a regulatory requirement; it is a fundamental scientific necessity. By employing the robust, systematic, and scientifically sound methodologies detailed in this guide, researchers can build a comprehensive understanding of their molecule's physicochemical properties. This knowledge is invaluable, enabling informed decisions throughout the drug development process, from early-stage discovery to formulation and beyond. The principles of expertise, trustworthiness, and authoritative grounding are embedded in these protocols, ensuring that the data generated is of the highest quality and integrity, ultimately paving the way for the successful development of safe and effective medicines.

References

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An In-depth Technical Guide to Methyl 5-bromo-2-methoxy-3-nitrobenzoate: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 5-bromo-2-methoxy-3-nitrobenzoate, a key chemical intermediate. It covers the compound's discovery and historical context through the lens of fundamental organic reactions, its detailed synthesis, physicochemical properties, and its role in modern medicinal chemistry.

Introduction and Strategic Importance

This compound is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its strategic arrangement of a bromine atom, a methoxy group, a nitro group, and a methyl ester on a benzene ring makes it a versatile building block for the synthesis of complex molecular architectures. The interplay of these functional groups allows for a wide range of subsequent chemical transformations, positioning it as a valuable starting material for the preparation of novel therapeutic agents. This guide will delve into the foundational chemistry that underpins the synthesis and utility of this important molecule.

Historical Context and the Evolution of a Synthesis

While the specific discovery of this compound is not well-documented in seminal publications, its existence is a testament to the maturation of synthetic organic chemistry. The methodologies employed in its synthesis are rooted in some of the most fundamental and historically significant reactions in the field.

The Legacy of Electrophilic Aromatic Substitution: The Nitration Reaction

The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution (EAS), a cornerstone of organic chemistry. The nitration of benzene was first reported in 1834 by Eilhard Mitscherlich. This reaction typically involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

The regioselectivity of nitration on a substituted benzene ring is governed by the electronic properties of the existing substituents. In the synthesis of the precursor to this compound, the directing effects of the bromo, hydroxyl, and methyl ester groups on the aromatic ring are crucial in determining the position of the incoming nitro group.

The Williamson Ether Synthesis and the Advent of O-Methylation

The formation of the methoxy group in this compound is achieved through O-methylation, a reaction with historical roots in the Williamson ether synthesis, developed by Alexander Williamson in 1850. This reaction, which involves the reaction of an alkoxide with a primary alkyl halide, provided definitive proof of the structure of ethers and remains a fundamental method for their preparation. In the context of synthesizing the target molecule, a deprotonated phenol (a phenoxide) acts as the nucleophile, attacking a methylating agent. A variety of methylating agents can be employed, including methyl iodide, dimethyl sulfate, and dimethyl carbonate.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A representative and detailed synthesis is outlined in the patent literature, specifically in the context of preparing precursors for polo-like kinase 1 (PLK1) inhibitors.

The overall synthetic strategy involves two key transformations: the nitration of a substituted methyl benzoate, followed by the methylation of a hydroxyl group.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: O-Methylation A Methyl 5-bromo-2-hydroxybenzoate B Methyl 5-bromo-2-hydroxy-3-nitrobenzoate A->B HNO₃, H₂SO₄ C Methyl 5-bromo-2-hydroxy-3-nitrobenzoate D This compound C->D Dimethyl sulfate, K₂CO₃, DMF

Caption: Synthetic workflow for this compound.

Step 1: Nitration of Methyl 5-bromo-2-hydroxybenzoate

The first step involves the regioselective nitration of Methyl 5-bromo-2-hydroxybenzoate. The hydroxyl and bromo groups are ortho, para-directing, while the methyl ester is meta-directing. The interplay of these directing effects, along with steric hindrance, favors the introduction of the nitro group at the C3 position.

Experimental Protocol:

  • To a stirred mixture of Methyl 5-bromo-2-hydroxybenzoate (5 g, 21.64 mmol) in concentrated sulfuric acid (20 mL), nitric acid (2.18 g, 34.63 mmol, 1.56 mL) is added dropwise at 0 °C.

  • The resulting mixture is stirred at 20 °C for 4 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent.

  • Upon completion, the reaction mixture is poured into ice water (20 mL) at 0 °C and filtered.

  • The collected solid is dried under vacuum to yield crude Methyl 5-bromo-2-hydroxy-3-nitrobenzoate as a yellow solid.

Step 2: O-Methylation of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

The second step is the methylation of the hydroxyl group of the nitrated intermediate to form the final product.

Experimental Protocol:

  • To a solution of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (6 g, 21.74 mmol) in dimethylformamide (DMF, 60 mL), potassium carbonate (9.01 g, 65.21 mmol) and dimethyl sulfate are added.

  • The reaction mixture is stirred at an appropriate temperature until completion, as monitored by TLC.

  • After the reaction is complete, the mixture is worked up by pouring it into water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography to afford pure this compound.

Physicochemical Properties and Characterization

PropertyValueSource
CAS Number 67657-90-3Commercial Suppliers
Molecular Formula C₉H₈BrNO₅Calculated
Molecular Weight 290.07 g/mol Calculated
Appearance Expected to be a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solventsInferred from synthesis protocols

Note on Characterization Data: For definitive structural confirmation and purity assessment, it is imperative for researchers to acquire and interpret their own analytical data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectral features would include signals corresponding to the aromatic protons, the methyl ester protons, the methoxy protons, the carbonyl stretch of the ester, and the symmetric and asymmetric stretches of the nitro group.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly those with pharmaceutical applications.

Intermediate in the Synthesis of PLK1 Inhibitors

A primary application of this compound is as a key building block in the synthesis of pyrimidodiazepine derivatives that act as selective inhibitors of polo-like kinase 1 (PLK1). PLK1 is a crucial regulator of cell division, and its overexpression is implicated in a variety of cancers. The synthesis of these inhibitors involves further functionalization of the this compound scaffold, demonstrating its utility in constructing complex, biologically active molecules.

Application_Workflow A Methyl 5-bromo-2-methoxy- 3-nitrobenzoate B Further Functionalization (e.g., reduction of nitro group, Suzuki coupling of bromo group) A->B C Pyrimidodiazepine Derivatives (PLK1 Inhibitors) B->C

Methyl 5-bromo-2-methoxy-3-nitrobenzoate: A Strategic Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive technical overview of Methyl 5-bromo-2-methoxy-3-nitrobenzoate. Due to the specialized nature of this multi-substituted aromatic compound, direct literature is sparse. Therefore, this document synthesizes data from analogous structures and established principles of organic chemistry to offer a predictive, yet authoritative, guide to its synthesis, characterization, and potential applications. This molecule represents a versatile platform for creating novel chemical entities in medicinal chemistry and materials science.

Physicochemical and Structural Overview

This compound is a strategically functionalized benzene ring. The interplay of its substituents—an electron-donating methoxy group, an electron-withdrawing nitro group, a halogen (bromo) atom, and a methyl ester—creates a unique electronic and steric environment. This substitution pattern offers multiple reaction sites for further chemical modification.

The methoxy group (-OCH₃) at the C2 position is a strong activating, ortho, para-directing group. The nitro group (-NO₂) at the C3 position is a powerful deactivating, meta-directing group. The bromine atom (-Br) at the C5 position is a deactivating, ortho, para-directing group. The methyl ester (-COOCH₃) is a deactivating, meta-directing group. This complex arrangement of directing effects is crucial for planning synthetic transformations.

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₉H₈BrNO₅-
Molecular Weight 290.07 g/mol Calculated
Appearance Predicted: White to pale yellow solidAnalogy to similar nitrobenzoates[1][2]
Solubility Predicted: Insoluble in water; soluble in organic solvents like methanol, chloroform.Analogy to similar compounds[1][3]
Predicted LogP ~2.9-3.2Estimation based on related structures[4][5]
CAS Number Not assigned-

Proposed Synthetic Routes

Two primary retrosynthetic pathways are proposed for the efficient synthesis of this compound. The choice of route depends on the availability and cost of the starting materials.

Route A: Electrophilic Bromination of a Nitro-Precursor

This is arguably the most logical and high-yielding approach. The synthesis begins with the commercially available Methyl 2-methoxy-3-nitrobenzoate . The existing methoxy and nitro groups synergistically direct the incoming electrophile (bromine) to the C5 position.

  • Causality: The methoxy group at C2 is an ortho, para-director, activating the C3 (occupied), C5, and C1 (occupied) positions. The nitro group at C3 is a meta-director, deactivating the ring but directing incoming electrophiles to the C1 (occupied) and C5 positions. Both groups strongly favor substitution at the C5 position, leading to high regioselectivity.

Route A: Bromination start Methyl 2-methoxy-3-nitrobenzoate reagents Br₂, FeBr₃ (catalyst) Solvent: e.g., CCl₄ or CH₂Cl₂ start->reagents product This compound reagents->product

Caption: Proposed synthesis via bromination of Methyl 2-methoxy-3-nitrobenzoate.

  • In a dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 2-methoxy-3-nitrobenzoate (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).

  • Add a catalytic amount of iron(III) bromide (FeBr₃) (approx. 0.1 eq) to the solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (Br₂) (1.05 eq) in the same solvent dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.

  • Transfer the mixture to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol or by silica gel column chromatography.

Route B: Electrophilic Nitration of a Bromo-Precursor

An alternative route involves the nitration of Methyl 5-bromo-2-methoxybenzoate . This reaction relies on the powerful directing effect of the methoxy group to install the nitro group at the C3 position.

  • Causality: The methoxy group at C2 is a strong ortho, para-director. Its para position (C5) is blocked by bromine. Therefore, it strongly directs the incoming nitronium ion (NO₂⁺) to its ortho positions (C1 and C3). The C1 position is sterically hindered by the adjacent ester group. The methyl ester at C1 is a meta-director, directing to C3 and C5 (blocked). The bromine at C5 is an ortho, para-director, directing to C1, C3, and C4. The convergence of these directing effects makes the C3 position the most favorable site for nitration.[6][7]

Route B: Nitration start Methyl 5-bromo-2-methoxybenzoate reagents HNO₃ / H₂SO₄ Temperature: 0-10 °C start->reagents product This compound reagents->product

Caption: Proposed synthesis via nitration of Methyl 5-bromo-2-methoxybenzoate.

  • In a flask immersed in an ice-salt bath, carefully add concentrated sulfuric acid (H₂SO₄) (3.0 eq).

  • Cool the acid to 0 °C and slowly add Methyl 5-bromo-2-methoxybenzoate (1.0 eq) with stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃) (1.1 eq) to concentrated sulfuric acid (2.0 eq) in a separate flask, keeping it cool.

  • Add the nitrating mixture dropwise to the solution of the benzoate ester, maintaining the reaction temperature between 0 and 5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours. Monitor for completion by TLC.

  • Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring.

  • The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product should be purified by recrystallization, likely from methanol or ethanol, to yield the pure this compound.

Predicted Spectroscopic Data for Characterization

The following spectroscopic data are predicted and would serve as a self-validating system for confirming the product's identity.

Table 2: Predicted Spectroscopic Signatures

TechniquePredicted DataRationale / Notes
¹H NMR δ ~8.0-8.2 ppm (1H, d, J ≈ 2.5 Hz, Ar-H ) δ ~7.8-8.0 ppm (1H, d, J ≈ 2.5 Hz, Ar-H ) δ ~3.9-4.0 ppm (3H, s, -OCH₃ ) δ ~3.9-4.0 ppm (3H, s, -CO₂CH₃ )The two aromatic protons are meta to each other, resulting in small doublet coupling. The methoxy and ester methyl groups will appear as sharp singlets.
¹³C NMR 9 distinct signals expected. δ ~165 ppm (C =O) δ ~150-160 ppm (Ar-C -OCH₃) δ ~140-150 ppm (Ar-C -NO₂) δ ~110-140 ppm (4 other Ar-C ) δ ~63 ppm (-OC H₃) δ ~53 ppm (-CO₂C H₃)The lack of symmetry means all 9 carbons are unique. Chemical shifts are estimated based on substituent effects.[6]
IR Spectroscopy ~1730 cm⁻¹ (strong, C=O stretch of ester) ~1530 & 1350 cm⁻¹ (strong, asymmetric & symmetric NO₂ stretch) ~1250 cm⁻¹ (C-O stretch of ether/ester) ~3100-3000 cm⁻¹ (aromatic C-H stretch) ~550-650 cm⁻¹ (C-Br stretch)These characteristic peaks confirm the presence of all key functional groups in the molecule.
Mass Spec (HRMS) Calculated m/z for C₉H₈⁷⁹BrNO₅ [M]⁺: 288.9613 Calculated m/z for C₉H₈⁸¹BrNO₅ [M]⁺: 290.9593The distinctive isotopic pattern of bromine (approx. 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key confirmation.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate. Its functional groups serve as handles for a variety of chemical transformations, making it a valuable starting point for building complex molecular architectures.

Key Transformation: Nitro Group Reduction

The most powerful transformation is the reduction of the nitro group to a primary amine. This opens up a vast chemical space for constructing heterocyclic scaffolds, which are privileged structures in medicinal chemistry.[8]

Key Reactions cluster_0 Core Transformations cluster_1 Further Synthesis start This compound amine Methyl 3-amino-5-bromo-2-methoxybenzoate start->amine Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) acid 5-bromo-2-methoxy-3-nitrobenzoic acid start->acid Hydrolysis (e.g., LiOH or NaOH) heterocycle Heterocyclic Scaffolds (e.g., Benzoxazines, Quinolines) amine->heterocycle Cyclization Reactions amide Amide Derivatives acid->amide Amide Coupling (e.g., HATU, EDC)

Caption: Potential synthetic utility of the title compound.

This protocol is adapted from a similar reduction of a substituted nitrobenzoate.[9]

  • To a solution of this compound (1.0 eq) in methanol or ethyl acetate, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Heat the mixture to reflux and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude amine, which can be purified by column chromatography.

Potential as a Pharmaceutical Intermediate

Aromatic building blocks containing nitro groups are pivotal in modern drug discovery. For example, related nitrobenzoate derivatives are key intermediates in the synthesis of kinase inhibitors for treating inflammatory diseases and cancer.[8] The amine derived from this compound is a precursor for building complex heterocyclic systems that can be tailored to interact with specific biological targets. Furthermore, the presence of the bromine atom allows for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity and diversity into potential drug candidates.

References

  • PubChem. Methyl 5-bromo-2-methyl-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1. [Link]

  • Srini Chem. 98475-07-1 (Methyl 2-(Bromomethyl)-3-nitrobenzoate). [Link]

  • PubChem. Methyl 3-bromo-2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Journey: Using Methyl 2-Methoxy-3-Nitrobenzoate Effectively. [Link]

  • The Organic Chemistry Tutor. Nitration of MethylBenzoate and Nitration of Bromobenzene. YouTube. [Link]

Sources

Methodological & Application

The Strategic Utility of Methyl 5-bromo-2-methoxy-3-nitrobenzoate in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures with desired biological activities is paramount. The selection of a versatile starting material is a critical determinant of synthetic efficiency and the diversity of the accessible chemical space. Methyl 5-bromo-2-methoxy-3-nitrobenzoate is a polysubstituted aromatic compound that has emerged as a powerful and strategic building block for the synthesis of a wide range of bioactive molecules. Its unique arrangement of functional groups—a bromine atom, a methoxy group, a nitro group, and a methyl ester—provides a rich platform for a variety of chemical transformations, enabling the systematic elaboration of molecular complexity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of this compound, complete with detailed protocols for key transformations and examples of its application in the synthesis of targeted therapeutic agents.

The strategic value of this reagent lies in the orthogonal reactivity of its functional groups. The bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, amine, and alkynyl moieties. The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or participation in the formation of heterocyclic rings. Finally, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other modifications. This multi-faceted reactivity profile makes this compound an invaluable scaffold for the construction of libraries of compounds for high-throughput screening and lead optimization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₈BrNO₅N/A
Molecular Weight 290.07 g/mol N/A
CAS Number 67657-90-3N/A
Appearance White to off-white solidN/A
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents.N/A

Core Synthetic Transformations and Protocols

The true synthetic power of this compound is realized through a series of well-established and reliable chemical transformations. This section provides detailed, step-by-step protocols for the key reactions that unlock the synthetic potential of this versatile building block.

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a linkage that is ubiquitous in pharmaceuticals. The bromine atom of this compound serves as an excellent handle for this transformation, enabling the introduction of a wide variety of primary and secondary amines.

Application Example: Synthesis of a Pyrimidodiazepine Derivative as a Selective PLK1 Inhibitor

A key step in the synthesis of a novel pyrimidodiazepine derivative with potent and selective Polo-like kinase 1 (PLK1) inhibitory activity involves the Buchwald-Hartwig amination of this compound with 1-methylpiperazine.

Experimental Protocol:

  • To a solution of this compound (1.3 g, 4.48 mmol) in dioxane (13 mL) are added 1-methylpiperazine (897.79 mg, 8.96 mmol, 994.23 μL), Xantphos (259.32 mg, 448.17 μmol), and Cs₂CO₃ (2.92 g, 8.96 mmol). The use of a bulky, electron-rich phosphine ligand like Xantphos is crucial for stabilizing the palladium catalyst and promoting efficient reductive elimination. Cesium carbonate is a strong base that facilitates the deprotonation of the amine and the subsequent transmetalation step.

  • The mixture is degassed with argon for 10 minutes, and then Pd₂(dba)₃ (205.20 mg, 224.09 μmol) is added. Tris(dibenzylideneacetone)dipalladium(0) is a common and effective palladium precursor for this reaction.

  • The reaction mixture is heated at 100°C for 16 hours. The elevated temperature is necessary to overcome the activation energy of the catalytic cycle.

  • Upon completion (monitored by LCMS), the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. This standard workup procedure removes inorganic salts and polar impurities.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product, methyl 2-methoxy-5-(4-methylpiperazin-1-yl)-3-nitrobenzoate.

Buchwald_Hartwig start This compound catalyst Pd₂(dba)₃ / Xantphos Cs₂CO₃, Dioxane, 100°C start->catalyst amine 1-Methylpiperazine amine->catalyst product Methyl 2-methoxy-5-(4-methylpiperazin-1-yl)-3-nitrobenzoate catalyst->product C-N Coupling

Figure 1: Buchwald-Hartwig amination workflow.

Palladium-Catalyzed C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of conjugated systems and for introducing rigid alkyne linkers into bioactive molecules.

Application Example: Synthesis of a Farnesoid X Receptor (FXR) Agonist Precursor

In the development of novel Farnesoid X receptor (FXR) agonists, a key synthetic step involves the Sonogashira coupling of this compound with a terminal alkyne.

Experimental Protocol:

  • To a solution of this compound (96.9 mg, 0.33 mmol) and the desired terminal alkyne (e.g., 1-ethynyl-4-methoxybenzene) in a suitable solvent such as THF or DMF are added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 34.7 mg, 0.03 mmol) and copper(I) iodide (CuI, 5.7 mg, 0.03 mmol). Pd(PPh₃)₄ is a widely used palladium(0) catalyst, and CuI acts as a co-catalyst to facilitate the transmetalation of the acetylide.

  • N,N-diisopropylethylamine (DIPEA, 69 μL, 0.40 mmol) is then added to the mixture. DIPEA serves as a base to deprotonate the terminal alkyne, forming the reactive copper acetylide species.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or LCMS).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the desired coupled product.

Sonogashira start This compound catalyst Pd(PPh₃)₄ / CuI DIPEA, THF start->catalyst alkyne Terminal Alkyne alkyne->catalyst product Alkynyl-substituted Benzoate catalyst->product C-C Coupling

Figure 2: Sonogashira coupling workflow.

Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling

General Protocol:

  • In a reaction vessel, combine this compound (1.0 equiv), an aryl or vinyl boronic acid or boronate ester (1.1-1.5 equiv), and a suitable base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv). The choice of base can significantly impact the reaction outcome and should be optimized.

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The aqueous phase is often necessary to dissolve the inorganic base.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes. This is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (1-5 mol%) and a phosphine ligand (e.g., SPhos, XPhos, or RuPhos) (2-10 mol%). The choice of catalyst and ligand depends on the specific coupling partners and should be screened for optimal results.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete as monitored by TLC or LCMS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl or vinyl-aryl compound.

Reduction of the Nitro Group

The reduction of the nitro group to an aniline is a fundamental transformation that opens up a vast array of synthetic possibilities. The resulting amine is a versatile functional group for further derivatization.

General Protocol (using Iron in Acidic Media):

  • To a stirred suspension of this compound (or its coupled derivatives) in a solvent such as ethanol, acetic acid, or a mixture thereof, add iron powder (5-10 equiv).

  • Slowly add a mineral acid, such as concentrated HCl, or an organic acid like acetic acid. The acid activates the iron and protonates the nitro group, facilitating its reduction.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LCMS.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a base, such as saturated aqueous sodium bicarbonate, and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding aniline.

Hydrolysis of the Methyl Ester

The hydrolysis of the methyl ester to the corresponding carboxylic acid provides another key functional group for derivatization, most commonly through amide bond formation. The steric hindrance around the ester in this substrate may require more forcing conditions than simple esters.

General Protocol (Base-Catalyzed Hydrolysis):

  • Dissolve the methyl ester in a mixture of a water-miscible organic solvent, such as methanol, ethanol, or THF, and an aqueous solution of a strong base, such as NaOH or KOH (2-5 equiv).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC or LCMS). For sterically hindered esters, higher temperatures and longer reaction times may be necessary.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with a strong acid, such as concentrated HCl, to a pH of approximately 2-3. This will precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the desired carboxylic acid.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in the discovery and development of new bioactive compounds. The orthogonal reactivity of its functional groups allows for a systematic and modular approach to the synthesis of complex molecules. The detailed protocols provided in this application note for key transformations such as Buchwald-Hartwig amination, Sonogashira coupling, Suzuki-Miyaura coupling, nitro group reduction, and ester hydrolysis serve as a practical guide for researchers to effectively utilize this valuable reagent in their synthetic endeavors. The successful application of this starting material in the synthesis of targeted therapeutics, such as PLK1 inhibitors and potential FXR agonists, underscores its importance in modern drug discovery.

References

  • WO2022145989A1 - Pyrimidodiazepine derivative as selective plk1 inhibitor - Google P
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Application Notes & Protocols: Methyl 5-bromo-2-methoxy-3-nitrobenzoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 5-bromo-2-methoxy-3-nitrobenzoate is a trifunctional aromatic compound engineered to serve as a highly versatile and powerful building block for researchers in pharmaceutical discovery, agrochemical development, and materials science.

The intrinsic value of this reagent lies in the orthogonal reactivity of its three key functional groups, strategically positioned on the benzene ring:

  • A bromo substituent at the 5-position serves as a classical handle for a wide array of metal-catalyzed cross-coupling reactions, enabling the formation of intricate carbon-carbon and carbon-heteroatom bonds.

  • A nitro group at the 3-position is not only a potent electron-withdrawing group that influences the ring's reactivity but, more importantly, is a precursor to a primary amine. This transformation opens a gateway to a vast number of subsequent derivatizations, including the synthesis of diverse heterocyclic scaffolds.[1]

  • A methoxy group at the 2-position and a methyl ester at the 1-position provide electronic and steric modulation, influencing the regioselectivity of subsequent reactions and offering additional points for chemical modification.

This guide provides a detailed exploration of the synthetic potential of this compound, complete with field-proven insights and detailed experimental protocols for its key transformations.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a building block's physical properties is critical for its effective use in synthesis. The key data for this compound are summarized below.

PropertyValue
Molecular Formula C₉H₈BrNO₅
Molecular Weight 290.07 g/mol
IUPAC Name This compound
CAS Number 1000340-91-3
Appearance White to light yellow crystalline powder
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc, Acetone); Insoluble in water.

Note: Physical properties such as melting point may vary slightly between batches and suppliers. Always refer to the supplier-specific Certificate of Analysis.

Core Synthetic Applications: A Multi-faceted Reaction Hub

The strategic arrangement of functional groups on this compound allows for a stepwise and selective manipulation, making it a valuable precursor for a multitude of complex targets. The following diagram illustrates the primary synthetic pathways accessible from this building block.

G cluster_0 C-C / C-N Coupling cluster_1 Nitro Group Reduction cluster_2 Ester Modification cluster_3 Downstream Synthesis start This compound suzuki Suzuki Coupling (Ar-Ar') start->suzuki Ar-B(OH)₂ Pd Catalyst sonogashira Sonogashira Coupling (Ar-Alkyne) start->sonogashira R-C≡CH Pd/Cu Cat. buchwald Buchwald-Hartwig (Ar-NR₂) start->buchwald R₂NH Pd Catalyst amine Methyl 3-amino-5-bromo- 2-methoxybenzoate start->amine Reduction (e.g., Fe/NH₄Cl, H₂/Pd) acid Hydrolysis to Carboxylic Acid start->acid LiOH or NaOH heterocycles Heterocycle Formation (e.g., Benzimidazoles, Quinolines) suzuki->heterocycles amine->heterocycles Cyclization Precursors amide Amidation acid->amide Amine, Coupling Agent

Caption: Key synthetic transformations of this compound.

The Bromo Group: A Gateway to Cross-Coupling

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This functionality is indispensable for constructing the complex carbon skeletons of modern pharmaceuticals.[2]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

  • Buchwald-Hartwig Amination: Reaction with amines to create C-N bonds, forming substituted anilines.

The Nitro Group: Precursor to Key Amine Intermediates

The reduction of the aromatic nitro group to a primary amine is one of the most valuable transformations of this building block.[1] This conversion is typically high-yielding and clean, using standard reagents like tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation.[3] The resulting ortho-methoxy aniline derivative is a powerful intermediate for synthesizing a wide range of medicinally important heterocyclic compounds, such as benzimidazoles, quinolines, and benzodiazepines.[4][5]

The Methyl Ester: A Point of Diversification

The methyl ester can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to the corresponding carboxylic acid.[6] This acid can then be coupled with various amines to form amides using standard peptide coupling reagents (e.g., EDC, HATU), significantly expanding the accessible chemical space.

Detailed Application Protocols

The following protocols provide robust, validated starting points for two of the most critical transformations of this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for C-C bond formation. This protocol details the coupling of the title compound with a generic arylboronic acid. The choice of a mild base like K₂CO₃ is crucial to prevent hydrolysis of the methyl ester.

Sources

Application Notes & Protocols: Suzuki Coupling Reactions with Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Complex Arenes

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide focuses on a particularly challenging yet valuable substrate: Methyl 5-bromo-2-methoxy-3-nitrobenzoate . The electronic and steric features of this molecule—namely the electron-withdrawing nitro and ester groups, and the ortho-methoxy group—present unique considerations for optimizing the Suzuki coupling. Understanding these nuances is critical for researchers in drug development and materials science aiming to incorporate this versatile building block into complex molecular architectures.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction.[5][6] The presence of electron-withdrawing groups on the aryl halide can facilitate this step.

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium(II) complex. This process is critically mediated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transfer.[7][8][9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Product Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Materials and Reagents
  • Substrate: this compound

  • Boronic Acid: Arylboronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or a custom catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand) (0.5 - 5 mol%)

  • Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2 - 3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1), Toluene, or DMF (degassed)

  • Inert Gas: Argon or Nitrogen

Safety Precautions
  • This compound and its derivatives may cause skin, eye, and respiratory irritation.[10][11][12][13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium catalysts are sensitive to air and moisture.[14][15] Handle under an inert atmosphere.

  • Organic solvents are flammable. Work away from ignition sources.

General Procedure for Suzuki Coupling

This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific boronic acid coupling partners.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Stir the mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - Aryl Bromide - Boronic Acid - Base Combine Combine Reagents in Flask Reagents->Combine Glassware Flame-dry Schlenk Flask Glassware->Combine Inert Purge with Inert Gas Combine->Inert Add_Catalyst Add Catalyst & Degassed Solvent Inert->Add_Catalyst Heat Heat and Stir (Monitor Progress) Add_Catalyst->Heat Cool Cool to RT Heat->Cool Extract Aqueous Workup & Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Purify Concentrate & Purify Dry->Purify

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Optimization and Considerations

The success of the Suzuki coupling with this compound can be highly dependent on the choice of reaction parameters. The steric hindrance from the ortho-methoxy group and the electronic effects of the nitro and ester groups can influence catalyst activity and reaction rates.

ParameterOptionsConsiderations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos, Pd₂(dba)₃/t-Bu₃PFor sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands are often more effective.[16][17][18][19]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe choice of base can significantly impact yield. Stronger bases like K₃PO₄ or Cs₂CO₃ are often used for less reactive substrates. KF can be a good option when base-sensitive functional groups are present.[20]
Solvent 1,4-Dioxane/H₂O, Toluene, DMF, THFThe solvent system affects the solubility of reagents and the activity of the catalyst. A biphasic system like dioxane/water is common.[4]
Temperature Room Temperature to 120 °CHigher temperatures can increase reaction rates but may also lead to decomposition of the catalyst or starting materials.
Boronic Reagent Boronic Acid, Boronic Ester (e.g., pinacol), Trifluoroborate SaltBoronic esters and trifluoroborate salts can offer greater stability and are less prone to protodeboronation compared to boronic acids.[15][21]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor quality reagents- Use a fresh batch of catalyst and ensure an inert atmosphere.[14][15]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature.- Use fresh, high-purity boronic acid/ester.[15]
Dehalogenation of Starting Material - Presence of a hydride source- Catalyst deactivation- Ensure solvents are anhydrous.[14]- Optimize catalyst and ligand choice.
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst choice- Thoroughly degas all solvents and maintain a strict inert atmosphere.[14]- Screen different palladium catalysts and ligands.
Hydrolysis of Ester Group - Use of strong aqueous base- Consider using a non-aqueous base like KF or conducting the reaction under anhydrous conditions.[22][20]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of complex, functionalized biaryl compounds. While the substrate's electronic and steric properties present challenges, a systematic approach to optimizing reaction conditions—particularly the choice of catalyst and base—can lead to high yields and successful outcomes. This guide provides a foundational protocol and key insights to empower researchers in their synthetic endeavors.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Alonso, F., Moglie, Y., & Radivoy, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. Available from: [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available from: [Link]

  • Wolfe, J. P., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

  • WordPress. Use of Base Metals in Suzuki Coupling. Available from: [Link]

  • BYJU'S. Suzuki Coupling Reaction. Available from: [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available from: [Link]

  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. (2014). Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021). Available from: [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available from: [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. (2014). Available from: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]

  • ResearchGate. (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Available from: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Available from: [Link]

  • ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Available from: [Link]

  • MDPI. Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Available from: [Link]

Sources

Application Note: Chemoselective Reduction of the Nitro Group in Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective reduction of an aromatic nitro group to an amine is a cornerstone transformation in organic synthesis, pivotal for the preparation of anilines that serve as versatile intermediates in the pharmaceutical and materials science industries. This application note provides a comprehensive guide to the chemoselective reduction of Methyl 5-bromo-2-methoxy-3-nitrobenzoate to its corresponding aniline, Methyl 3-amino-5-bromo-2-methoxybenzoate. We delve into the rationale behind selecting an appropriate reduction strategy, weighing the benefits and drawbacks of common methodologies in the context of a multi-functionalized substrate. Detailed, field-proven protocols for reduction using iron in acetic acid and tin(II) chloride are presented, offering researchers a robust and reproducible pathway for this critical synthetic step.

Introduction: The Strategic Importance of Nitro Group Reduction

The conversion of aromatic nitro compounds into primary amines is one of the most fundamental and frequently employed reactions in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1][2] The resulting aniline moiety is a critical precursor for a vast array of subsequent reactions, including diazotization, acylation, and reductive amination.

The substrate , This compound , presents a typical challenge for the synthetic chemist. It contains several functional groups: a nitro group targeted for reduction, a methyl ester, a bromo substituent, and a methoxy ether. A successful protocol must, therefore, be highly chemoselective, reducing the nitro group to an amine without affecting the other functionalities. Specifically, the reaction conditions must be mild enough to prevent:

  • Hydrolysis of the methyl ester group.

  • Hydrodebromination (reductive cleavage) of the carbon-bromine bond.

This guide provides a detailed analysis of suitable reduction methods and furnishes validated protocols to achieve this transformation with high fidelity and yield.

Causality Behind Method Selection: A Comparative Analysis

Choosing the right reagent for a nitro reduction is dictated by the substrate's overall functionality, cost considerations, and scalability.[2] Several methods are available, but not all are suitable for this specific transformation.[1]

MethodKey ReagentsSuitability for SubstrateRationale & Causality
Catalytic Hydrogenation H₂, Pd/CPoor Palladium on carbon is a highly active catalyst that readily cleaves aryl-halide bonds.[3] Its use would likely lead to a significant amount of the debrominated side product.
Catalytic Hydrogenation H₂, Raney NickelGood Raney Nickel is less prone to causing dehalogenation and is an excellent choice for reducing nitro groups on halogenated aromatics.[3] However, it requires specialized high-pressure hydrogenation equipment not available in all laboratories.
Metal Hydride Reduction LiAlH₄, NaBH₄Poor Metal hydrides like Lithium Aluminium Hydride are generally not effective for reducing aromatic nitro compounds to anilines, often leading to azo compounds instead.[1][3] Furthermore, they would readily reduce the ester functionality.
Dissolving Metal Reduction Fe / Acid (HCl, AcOH)Excellent Iron powder in an acidic medium is a classic, cost-effective, and highly reliable method.[1][4] It displays excellent tolerance for ester and halide groups.[3][5] The workup involves filtering off iron oxides.
Metal Salt Reduction SnCl₂ / Acid (HCl)Excellent Tin(II) chloride is a mild and highly chemoselective reducing agent for aromatic nitro compounds, leaving esters, halides, and other sensitive groups intact.[1][3][6] The primary drawback is the generation of tin-based waste, which requires careful disposal.[6]

Visualizing the Transformation

The overall workflow involves the selective transformation of the nitro functional group into an amine, a critical step for further synthetic elaboration.

G Start This compound Reagents Reduction Reagents (e.g., Fe/AcOH or SnCl₂) Start->Reagents Reaction Product Methyl 3-amino-5-bromo-2-methoxybenzoate Reagents->Product Transformation Purification Workup & Purification (Extraction, Chromatography) Product->Purification Isolation Final Pure Product Purification->Final G cluster_mech Proposed Reduction Mechanism Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline +2e⁻, +2H⁺

Sources

Application Note: A Comprehensive Guide to the Saponification of Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Hydrolysis of Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide for the base-catalyzed hydrolysis (saponification) of this compound to its corresponding carboxylic acid, 5-bromo-2-methoxy-3-nitrobenzoic acid. We delve into the reaction mechanism, the electronic effects of the aromatic substituents that govern reactivity, a step-by-step experimental protocol, and key troubleshooting insights. This guide is designed to equip researchers with the necessary knowledge for the successful synthesis and isolation of this valuable chemical intermediate.

Introduction: The Scientific Context

Ester hydrolysis is a cornerstone reaction in organic synthesis, enabling the conversion of relatively inert esters into versatile carboxylic acids.[1][2] The target molecule, 5-bromo-2-methoxy-3-nitrobenzoic acid, is a highly functionalized aromatic compound, making it a potentially valuable building block in medicinal chemistry and materials science. The successful and high-yield synthesis of this acid from its methyl ester precursor is therefore of significant practical importance.

This application note focuses on saponification, the hydrolysis of an ester using a base, which is typically an irreversible and high-yielding process.[2] We will explore the mechanistic nuances influenced by the unique substitution pattern of the aromatic ring and provide a robust, validated protocol for its execution.

The Underlying Chemistry: Mechanism and Kinetics

The Saponification Mechanism

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. This is a well-established, multi-step process.[3]

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.[4]

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This step results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.

  • Irreversible Acid-Base Reaction: The liberated methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is thermodynamically very favorable and produces a stable carboxylate salt and methanol. This final, irreversible step drives the entire reaction to completion.[2]

Figure 1: Saponification mechanism of the target ester.
Influence of Aromatic Substituents

The rate and efficiency of saponification are heavily influenced by the electronic properties of the substituents on the benzene ring.

  • Electron-Withdrawing Groups (EWGs): The subject molecule contains two strong EWGs: a nitro group (-NO₂) and a bromo group (-Br). These groups pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon of the ester.[5] This increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to attack by the hydroxide nucleophile.[3] This effect significantly accelerates the rate of hydrolysis compared to unsubstituted methyl benzoate.

  • Electron-Donating Groups (EDGs): The methoxy group (-OCH₃) at the ortho position has a dual electronic effect. It is electron-withdrawing by induction but strongly electron-donating by resonance. While resonance effects are typically dominant, their impact on the meta-positioned carbonyl group is complex. Furthermore, the ortho-methoxy group can create some steric hindrance to the approaching nucleophile. However, the combined activating effect of the powerful nitro and bromo groups is expected to dominate, ensuring the reaction proceeds efficiently.

Experimental Protocol: Saponification and Isolation

This protocol details a lab-scale procedure for the hydrolysis of this compound.

Workflow Overview
Figure 2: Experimental workflow for saponification.
Materials and Reagents
Reagent/Material Purpose
This compoundStarting Material (Substrate)
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Base Catalyst
Methanol (or Ethanol)Co-solvent for substrate solubility
Deionized WaterSolvent for base
Hydrochloric Acid (HCl), concentrated or ~6MAcidification during workup
Round-bottom flask (50 or 100 mL)Reaction vessel
Reflux condenserTo prevent solvent loss during heating
Heating mantle or oil bathHeat source
Magnetic stirrer and stir barFor homogenous mixing
TLC plates (Silica gel)Reaction monitoring
Buchner funnel and filter paperFor isolating the solid product
pH paper or pH meterTo check acidity during workup
Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask, combine this compound (e.g., 10 mmol, 1.0 eq) with methanol (25 mL). Add a magnetic stir bar.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (e.g., 20 mmol, 2.0 eq) in deionized water (25 mL). Caution: Dissolution is exothermic. Once cooled slightly, add the aqueous NaOH solution to the flask containing the ester.

  • Reaction: Attach a reflux condenser to the flask. Heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Allow the reaction to proceed with vigorous stirring.

  • Monitoring: Periodically (e.g., every 30-60 minutes), pause heating, cool slightly, and take a small aliquot of the reaction mixture to monitor its progress by Thin-Layer Chromatography (TLC). The disappearance of the starting ester spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.[6]

  • Cooling: Once the reaction is complete (as determined by TLC), remove the heat source and allow the flask to cool to room temperature.

  • Workup - Acidification: Place the reaction flask in an ice bath. Slowly and carefully add concentrated or 6M HCl dropwise with continuous stirring. The sodium salt of the product is soluble, but upon protonation, the free carboxylic acid will precipitate as a solid.[7][8] Continue adding acid until the solution is strongly acidic (pH 1-2, check with pH paper).

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid cake on the filter paper with several portions of cold deionized water to remove any residual salts (e.g., NaCl) and HCl.

  • Drying: Transfer the purified solid to a watch glass or petri dish and allow it to air-dry or dry in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Troubleshooting and Practical Insights

Problem Potential Cause(s) Recommended Solution(s)
Reaction is Incomplete Insufficient heating or reaction time. Insufficient amount of base (e.g., degraded NaOH).Ensure the mixture is at a steady reflux. Extend the reaction time and continue monitoring by TLC. Use a fresh bottle of NaOH and ensure 2-3 equivalents are used.
Low Product Yield Product is partially soluble in the acidic aqueous solution. Incomplete precipitation.After acidification, cool the mixture thoroughly in an ice bath for an extended period (e.g., 30+ minutes) to maximize precipitation before filtering.
Product is an Oil/Gummy Impurities are present. Incomplete removal of organic solvent.Before acidification, consider removing the methanol co-solvent via rotary evaporation. Ensure the product is thoroughly washed with cold water after filtration.
Product is Discolored Side reactions may occur from prolonged heating at high temperatures.[8]Avoid unnecessarily long reflux times. Once the reaction is complete by TLC, proceed immediately to the workup.

Conclusion

The saponification of this compound is an efficient method for producing the corresponding carboxylic acid. The reaction is accelerated by the presence of strong electron-withdrawing groups on the aromatic ring. By following the detailed protocol and leveraging the troubleshooting guide provided, researchers can reliably perform this synthesis, yielding a high-purity product essential for further applications in chemical and pharmaceutical development.

References

  • Joyce, L. A., & Batey, R. A. (2009). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. PubMed Central. [Link]

  • Bargiggia, F., et al. (2005). Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]

  • Al-Zoubi, R. M., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]

  • Pearson Education. (n.d.). Methyl p-nitrobenzoate has been found to undergo saponification. Pearson. [Link]

  • Student Doctor Network Forums. (2016). increasing the rate of ester hydrolysis. Student Doctor Network. [Link]

  • Taft, R. W. (1952). A Hammett-Taft Polar-Steric Equation for the Saponification Rates of m- and p-Substituted Alkyl Benzoates. Journal of the American Chemical Society. [Link]

  • University of British Columbia. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. UBC Chemistry. [Link]

  • Unknown Source. (n.d.). Preparation of Methyl Benzoate. [Link]

  • Bartlett, S. (2021). Saponification of methyl benzoate. YouTube. [Link]

  • Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary Chemistry. [Link]

  • Quibell, J. M., et al. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Pearson Education. (2022). Acid-Catalyzed Ester Hydrolysis. Pearson. [Link]

  • alevelchem.com. (n.d.). Ester hydrolysis. alevelchem.com. [Link]

  • Singh, L., et al. (1994). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • de Oliveira, R. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. PubChem. [Link]

  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • National Institutes of Health. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. PubMed Central. [Link]

  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]

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The Strategic Utility of Methyl 5-bromo-2-methoxy-3-nitrobenzoate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery campaign. Methyl 5-bromo-2-methoxy-3-nitrobenzoate is a richly functionalized aromatic scaffold, poised for the generation of diverse and complex molecular architectures. The orthogonal reactivity of its constituent groups—the nitro moiety amenable to reduction, the bromine atom primed for cross-coupling reactions, and the methyl ester ready for amidation—renders it a highly versatile building block for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the practical applications of this compound, with a particular focus on its utility in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.

The strategic disposition of the bromo, methoxy, and nitro groups on the benzoate ring offers a powerful platform for systematic chemical modifications. This allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR) in a targeted manner. This document will detail robust protocols for the key chemical transformations of this compound and illustrate its application in the synthesis of a proposed kinase inhibitor, thereby providing researchers with a practical framework for leveraging this promising scaffold in their own drug discovery endeavors.

Core Applications in Medicinal Chemistry: A Gateway to Novel Kinase Inhibitors

The primary application of this compound in medicinal chemistry lies in its role as a precursor to a variety of heterocyclic and biaryl scaffolds that are prevalent in biologically active molecules, particularly protein kinase inhibitors. Protein kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule inhibitors of protein kinases has become a major focus of pharmaceutical research.

The derivatives of this compound are well-suited to interact with the ATP-binding site of kinases. The aromatic core can engage in π-π stacking and hydrophobic interactions, while the functional groups introduced through the synthetic handles of the starting material can form key hydrogen bonds with the hinge region of the kinase.

This guide will focus on a synthetic workflow that leverages the unique functionalities of this compound to construct a hypothetical, yet plausible, kinase inhibitor. The proposed synthetic pathway involves three key transformations:

  • Reduction of the Nitro Group: The conversion of the nitro group to a primary amine is a pivotal step, unlocking the potential for a variety of subsequent reactions, including the formation of amides and heterocyclic rings.

  • Suzuki-Miyaura Cross-Coupling: The bromine atom serves as a versatile handle for the introduction of aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl compounds with enhanced biological activity.

  • Amide Bond Formation: The methyl ester can be readily converted to an amide, a functional group that is a cornerstone of many drug molecules and can participate in crucial hydrogen bonding interactions with protein targets.

The following sections will provide detailed protocols for each of these transformations, along with a discussion of the underlying chemical principles and experimental considerations.

Experimental Protocols and Methodologies

Protocol 1: Selective Reduction of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is a foundational step in the synthetic utilization of this compound. A variety of methods can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. Catalytic hydrogenation is a common and efficient method, but care must be taken to avoid dehalogenation of the aryl bromide. For this reason, a milder reducing agent such as iron powder in acetic acid is often preferred.

Objective: To synthesize methyl 3-amino-5-bromo-2-methoxybenzoate.

Materials:

  • This compound

  • Iron powder (-325 mesh)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and ethanol.

  • Add iron powder (5.0 eq) to the solution.

  • With vigorous stirring, add glacial acetic acid (10 vol) dropwise.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite to remove the iron salts, and wash the Celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude methyl 3-amino-5-bromo-2-methoxybenzoate can be purified by column chromatography on silica gel or by recrystallization.

Causality and Experimental Insights:

  • The use of iron in acetic acid is a classic and reliable method for the reduction of aromatic nitro groups in the presence of other reducible functionalities like esters and aryl halides.

  • The reaction is typically exothermic, so the dropwise addition of acetic acid is recommended to control the reaction temperature.

  • Filtering the reaction mixture while hot is important to prevent the precipitation of iron salts, which can complicate the purification process.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In this protocol, the bromine atom of methyl 3-amino-5-bromo-2-methoxybenzoate is coupled with an arylboronic acid to introduce a new aromatic ring. The electron-withdrawing nature of the ester and the presence of the ortho-amino group can influence the reactivity of the aryl bromide.

Objective: To synthesize methyl 3-amino-2-methoxy-5-(aryl)benzoate derivatives.

Materials:

  • Methyl 3-amino-5-bromo-2-methoxybenzoate

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add methyl 3-amino-5-bromo-2-methoxybenzoate (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and K3PO4 (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 8-16 hours), cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Experimental Insights:

  • The choice of a palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling. Pd(OAc)2 is a common palladium source, and SPhos is a bulky, electron-rich phosphine ligand that is effective for the coupling of challenging substrates.

  • The base (K3PO4) is essential for the transmetalation step of the catalytic cycle.

  • Degassing the solvents is important to remove oxygen, which can deactivate the palladium catalyst.

Parameter Condition Justification
Catalyst Pd(OAc)2 / SPhosEfficient for cross-coupling of electron-deficient and sterically hindered aryl bromides.
Base K3PO4Effective base for Suzuki-Miyaura reactions, promoting the formation of the active boronate species.
Solvent 1,4-Dioxane / WaterA common solvent system that provides good solubility for both organic and inorganic reagents.
Temperature 100 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Protocol 3: Amide Bond Formation

The final step in the proposed synthesis of our hypothetical kinase inhibitor is the formation of an amide bond from the methyl ester. While the direct reaction of an ester with an amine is possible, it often requires harsh conditions. A more common and milder approach is to first hydrolyze the ester to the corresponding carboxylic acid, followed by an amide coupling reaction using a coupling reagent.

Objective: To synthesize N-alkyl/aryl-3-amino-2-methoxy-5-(aryl)benzamide derivatives.

Part A: Hydrolysis of the Methyl Ester

Materials:

  • Methyl 3-amino-2-methoxy-5-(aryl)benzoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF, methanol, and water.

  • Add LiOH (2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the residue with water and acidify to pH 3-4 with 1 M HCl.

  • Collect the precipitated carboxylic acid by filtration, wash with water, and dry under vacuum.

Part B: Amide Coupling

Materials:

  • 3-Amino-2-methoxy-5-(aryl)benzoic acid

  • Primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in DMF, add the amine (1.1 eq) and DIPEA (3.0 eq).

  • Add HATU (1.2 eq) in one portion and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 1-4 hours), pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Experimental Insights:

  • HATU is a highly efficient coupling reagent that promotes the rapid formation of an active ester intermediate, which then reacts with the amine to form the amide bond.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine.

  • The reaction is typically fast and clean, providing high yields of the desired amide product.

Visualization of Synthetic and Biological Pathways

To provide a clearer understanding of the synthetic workflow and the potential biological context of the synthesized molecules, the following diagrams are provided.

Synthetic Workflow start This compound intermediate1 Methyl 3-amino-5-bromo-2-methoxybenzoate start->intermediate1 Nitro Reduction (Fe, AcOH) intermediate2 Methyl 3-amino-2-methoxy-5-(aryl)benzoate intermediate1->intermediate2 Suzuki-Miyaura Coupling (Pd(OAc)2, SPhos, Arylboronic acid) intermediate3 3-Amino-2-methoxy-5-(aryl)benzoic acid intermediate2->intermediate3 Ester Hydrolysis (LiOH) product N-Substituted-3-amino-2-methoxy-5-(aryl)benzamide (Kinase Inhibitor Scaffold) intermediate3->product Amide Coupling (HATU, Amine)

Caption: Synthetic workflow for the preparation of a kinase inhibitor scaffold.

PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Proposed Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.

Conclusion and Future Outlook

This compound is a powerful and versatile starting material for the synthesis of complex and biologically active molecules. The orthogonal reactivity of its functional groups allows for a systematic and efficient approach to the construction of diverse chemical scaffolds. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this compound in their own drug discovery programs.

The successful application of these synthetic strategies can lead to the discovery of novel kinase inhibitors and other therapeutic agents. The ability to readily generate libraries of derivatives from this scaffold will undoubtedly facilitate the exploration of structure-activity relationships and the optimization of lead compounds. As the demand for new and effective drugs continues to grow, the strategic use of well-designed building blocks like this compound will remain a cornerstone of successful medicinal chemistry research.

References

  • [Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.).]([Link] EAS_Nitration_of_Methyl_Benzoate.pdf)

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-methoxy-3-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important synthetic intermediate. We aim to provide not just solutions, but a deeper understanding of the reaction chemistry to empower you in your laboratory work.

Troubleshooting Guide: From Observation to Solution

This section addresses common problems encountered during the synthesis and purification of this compound. The synthesis typically involves the electrophilic aromatic substitution (nitration) of Methyl 5-bromo-2-methoxybenzoate.

Q1: My post-reaction analysis (TLC, LC-MS, 1H NMR) shows a significant amount of unreacted starting material. What went wrong?

Root Cause Analysis: The presence of starting material, Methyl 5-bromo-2-methoxybenzoate, indicates incomplete nitration. This is one of the most common issues and can stem from several factors related to the generation of the active electrophile, the nitronium ion (NO₂⁺), from the nitric acid and sulfuric acid mixture.[1][2][3]

Troubleshooting Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Nitrating Mixture: Ensure that concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) are fresh and have not absorbed atmospheric moisture. Water can interfere with the equilibrium that forms the nitronium ion, reducing the reaction's efficiency.[4]

    • Molar Equivalents: Double-check the molar equivalents of nitric acid. While a 1:1 stoichiometry is theoretically sufficient, a slight excess (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion.

  • Control Reaction Temperature:

    • The reaction is typically performed at low temperatures (e.g., 0-10 °C) to control the exothermic nature of the nitration and prevent side reactions.[4] However, if the reaction is too cold or the addition of the nitrating agent is too slow, the reaction rate may be insufficient for full conversion within the allotted time.

    • Corrective Action: After the initial slow addition of the nitrating mixture at 0 °C, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 2-4 hours), monitoring progress by TLC or LC-MS.

  • Increase Reaction Time:

    • If temperature and reagent quality are confirmed to be correct, the reaction may simply need more time to reach completion.

Purification Strategy: If significant starting material remains, it can often be removed via recrystallization. The desired product, being more polar due to the nitro group, may have different solubility profiles.

  • Recommended Protocol: Attempt recrystallization from a solvent like methanol or ethanol. The starting material is often more soluble in cold alcohol than the nitrated product.

Q2: My product is a dark yellow or brownish color, not the expected pale-yellow solid. What causes this discoloration?

Root Cause Analysis: Discoloration is often due to the formation of side products or the presence of residual acidic impurities. Nitration reactions can sometimes produce oxidized byproducts or dinitrated species, which can be highly colored.[4]

Troubleshooting Steps:

  • Quenching and Work-up: Ensure the reaction is properly quenched by pouring it onto ice water. This dissipates heat and dilutes the strong acid. An incomplete quench can lead to charring or degradation.

  • Washing: During the work-up, wash the crude solid thoroughly with cold water to remove residual sulfuric and nitric acids. Trapped acid can cause slow degradation and discoloration over time. A subsequent wash with a dilute sodium bicarbonate solution can neutralize remaining acid, followed by another water wash.

  • Purification:

    • Recrystallization: This is the most effective method for removing colored impurities. If a single recrystallization from methanol does not yield a product of sufficient purity, consider a second recrystallization or using a different solvent system (e.g., ethyl acetate/hexanes).

    • Activated Carbon: For stubborn coloration, a small amount of activated carbon can be added to the hot solution during recrystallization to adsorb colored impurities. Use sparingly, as it can also adsorb the desired product.

Q3: My Mass Spectrometry data shows a peak with a higher m/z than my expected product. What is it?

Root Cause Analysis: A mass peak significantly higher than the expected product (M.W. 290.07 g/mol ) often points to over-nitration, resulting in a dinitro- species: Methyl 5-bromo-2-methoxy-3,X-dinitrobenzoate. The carbomethoxy group and the newly added nitro group are deactivating, making a second nitration less favorable, but it can occur under harsh conditions.[4]

Troubleshooting Steps:

  • Control Reaction Conditions:

    • Temperature: Over-nitration is more likely at higher temperatures. Maintain strict temperature control (below 15°C) during the addition of the nitrating agent.[4]

    • Nitrating Agent: Avoid using a large excess of nitric acid. Stick to 1.1-1.2 equivalents.

  • Purification:

    • Column Chromatography: Dinitro- compounds are significantly more polar than the desired mono-nitro product. If recrystallization is ineffective, silica gel column chromatography is the best method for separation. A gradient elution with a solvent system like hexanes and ethyl acetate will effectively separate the components.

Q4: My 1H NMR spectrum is complex, showing more than one set of aromatic signals. Could I have an isomeric impurity?

Root Cause Analysis: Yes, the formation of a regioisomer is possible. While the methoxy group (-OCH₃) is an ortho-, para-director and the bromo (-Br) and nitroester (-COOCH₃) groups are meta-directors, the directing effects combine to strongly favor nitration at the C3 position. However, a small amount of nitration at the C6 position to form Methyl 5-bromo-2-methoxy-6-nitrobenzoate can occur.

Troubleshooting and Identification:

  • Analyze Directing Group Effects: The powerful activating and ortho-directing effect of the C2-methoxy group is the dominant influence, directing the electrophile to the adjacent C3 position. The C5-bromo and C1-ester groups further deactivate the ring, but their meta-directing influence is consistent with C3 substitution.

  • Spectroscopic Analysis: Carefully analyze the coupling patterns in the 1H NMR spectrum.

    • Expected Product (3-nitro): You should see two aromatic doublets in the downfield region, corresponding to the two protons on the ring.

    • Isomeric Impurity (6-nitro): This isomer would also show two aromatic singlets, but their chemical shifts would be different due to the different electronic environment.

  • Purification: Isomers can be very difficult to separate by recrystallization due to similar polarities and crystal packing. Flash column chromatography is the most reliable method for separating regioisomers.

Frequently Asked Questions (FAQs)

Q: What is the most common starting material for this synthesis? A: The most common and logical starting material is Methyl 5-bromo-2-methoxybenzoate . This compound already contains the required ester, methoxy, and bromo functionalities in the correct positions, requiring only the nitration step.

Q: What analytical techniques are best for monitoring reaction progress and purity? A: A combination of techniques is ideal.[5]

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more accurate monitoring of conversion and can immediately detect the presence of starting material, product, and higher molecular weight impurities like dinitro- species.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural confirmation of the final product and for identifying and quantifying isomeric impurities or unreacted starting material.[5][7]

Q: What is the mechanism of this reaction? A: The reaction is an electrophilic aromatic substitution.[1]

  • Formation of the Electrophile: Sulfuric acid protonates nitric acid.

  • Loss of Water: The protonated nitric acid loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[3][8]

  • Nucleophilic Attack: The electron-rich aromatic ring of the starting material attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).

  • Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon bearing the new nitro group, restoring aromaticity and yielding the final product.[8]

Visual Guides & Data

Reaction and Impurity Formation Pathway

The following diagram illustrates the primary synthetic route and the formation of the most common process-related impurities.

G cluster_reaction Reaction Conditions SM Methyl 5-bromo-2-methoxybenzoate (Starting Material) Product This compound (Desired Product) SM->Product Nitration (0-20°C) Impurity1 Unreacted Starting Material (Incomplete Reaction) SM->Impurity1 Insufficient Time/Temp Impurity2 Methyl 5-bromo-2-methoxy-6-nitrobenzoate (Regioisomer) Product->Impurity2 Minor Pathway Impurity3 Dinitro- species (Over-nitration) Product->Impurity3 Harsh Conditions (Excess HNO₃, High Temp) NitratingAgent HNO₃ / H₂SO₄

Caption: Synthesis pathway and common impurity origins.

Troubleshooting Workflow

Use this flowchart to diagnose and address issues with your crude product.

Caption: A logical workflow for impurity troubleshooting.

Table 1: Common Impurities and Analytical Signatures
Impurity NameStructureProbable CauseKey Analytical Signature (1H NMR)Purification Method
Methyl 5-bromo-2-methoxybenzoate Starting MaterialIncomplete ReactionAbsence of nitro group's deshielding effect; aromatic signals are more upfield compared to the product.Recrystallization
Methyl 5-bromo-2-methoxy-6-nitrobenzoate RegioisomerMinor reaction pathwayDistinct set of aromatic signals with different chemical shifts and possibly different coupling compared to the 3-nitro product.Column Chromatography
Methyl 5-bromo-2-methoxy-3,X-dinitrobenzoate Dinitro- speciesOver-nitration (high temp, excess HNO₃)Higher molecular weight in MS. Fewer aromatic protons visible in 1H NMR.Column Chromatography
5-bromo-2-methoxy-3-nitrobenzoic acid Hydrolyzed ProductHarsh conditions, water in work-upAbsence of methyl ester singlet (~3.9 ppm); presence of a broad carboxylic acid proton signal (>10 ppm).Acid/Base Extraction

References

  • Vertex AI Search. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Alfa Chemistry. (n.d.). Analytical Methods for Elemental Impurities in Pharmaceuticals.
  • SelectScience. (n.d.). How to develop analytical methods for impurity detection in pharma with a quality by design approach.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Google Patents. (n.d.).
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Google Patents. (n.d.).
  • Guidechem. (n.d.). 5-Bromo-2-methoxybenzoic acid 2476-35-9.
  • Sigma-Aldrich. (n.d.).
  • Google Patents. (n.d.). (12)
  • YouTube. (2019).
  • Williamson, K. L., & Masters, K. M. (n.d.). Nitration of Methyl Benzoate. Macroscale and Microscale Organic Experiments.
  • BYJU'S. (n.d.).
  • University of Missouri-St. Louis. (n.d.).
  • Taylor, R. (n.d.).
  • YouTube. (2018).
  • Anasazi Instruments. (n.d.).
  • Master Organic Chemistry. (2018).
  • YouTube. (2020).
  • Guidechem Japan. (n.d.). 2476-35-9 5-Bromo-2-methoxybenzoic acid.

Sources

Purification of crude "Methyl 5-bromo-2-methoxy-3-nitrobenzoate" by recrystallization.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the recrystallization of this key chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Section 1: Understanding the Compound - Physicochemical Properties

A successful purification begins with a thorough understanding of the target molecule. This compound is a polysubstituted aromatic ester. Its purification by recrystallization is governed by the interplay of its functional groups: the polar nitro group (-NO₂), the moderately polar methoxy (-OCH₃) and methyl ester (-COOCH₃) groups, and the nonpolar brominated benzene ring. This structural combination dictates its solubility profile and potential interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 67657-90-3[1][2]
Molecular Formula C₉H₈BrNO₅[3]
Molecular Weight 290.07 g/mol [3]
Appearance Expected to be a solid at room temperatureGeneral knowledge for similar substituted nitrobenzoates
Polarity Moderately polarInferred from functional groups
Solubility Profile Generally soluble in polar organic solvents (e.g., alcohols, acetone, ethyl acetate); sparingly soluble in nonpolar solvents (e.g., hexanes) and water.[4]

Section 2: The "Why" - Principles of Recrystallization for this Compound

Recrystallization is a purification technique based on differential solubility.[5] The core principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the surrounding liquid (the "mother liquor").[6]

For this compound, the choice of solvent is critical. The "like dissolves like" principle suggests that solvents with moderate to high polarity will be most effective.[7]

  • Why Alcoholic Solvents are a Good Starting Point: Solvents like methanol or ethanol are excellent candidates. Their hydroxyl (-OH) group can engage in dipole-dipole interactions with the nitro, ester, and methoxy groups of the target molecule. They typically exhibit a steep solubility curve for such compounds, meaning the compound is highly soluble when hot but sparingly soluble when cold—the ideal characteristic for a recrystallization solvent.[5][8]

  • Considering a Mixed-Solvent System: If no single solvent provides the ideal solubility profile, a mixed-solvent system is a powerful alternative.[8] A common and effective pair for moderately polar compounds is ethanol/water or methanol/water . In this system, the crude solid is dissolved in a minimum amount of the "good" solvent (the alcohol) at its boiling point. Then, the "anti-solvent" (water), in which the compound is insoluble, is added dropwise until the solution becomes faintly cloudy (the saturation point). Reheating to clarify the solution, followed by slow cooling, often yields high-purity crystals.[4]

Section 3: Detailed Experimental Protocol

This protocol provides a robust starting point for the recrystallization of this compound. Optimization may be required based on the nature and quantity of impurities.

Objective: To purify crude this compound to high purity.

Materials:

  • Crude this compound

  • Methanol (or Ethanol)

  • Deionized Water (if using a mixed-solvent system)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks, Beaker, Graduated cylinders

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Workflow Diagram:

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_iso Isolation & Drying A 1. Choose Solvent System (e.g., Methanol) B 2. Dissolve Crude Solid in Minimum Hot Solvent A->B C 3. Hot Filtration (Optional) (Removes insoluble impurities) B->C if needed D 4. Slow Cooling (Induces crystallization) B->D if no insolubles C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash Crystals (with ice-cold solvent) E->F G 7. Dry Crystals (Yield & Purity Analysis) F->G

Caption: Recrystallization workflow for this compound.

Step-by-Step Procedure:

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude material in methanol or ethanol. The ideal solvent will dissolve the compound when boiling but show low solubility at room temperature.[9]

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., methanol) and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid just dissolves. Causality Check: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some of your product in solution even after cooling.[6]

  • Decolorization (if necessary): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Swirl the mixture and bring it back to a boil for a few minutes. The carbon will adsorb colored impurities.

  • Hot Filtration (if necessary): If you used activated carbon or if there are insoluble impurities, you must perform a hot filtration. Pre-heat a funnel and a receiving flask to prevent premature crystallization.[10] Quickly filter the hot solution to remove the carbon or other solids.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it gives the molecules time to arrange themselves into a stable crystal lattice, excluding impurities.[11] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent. Causality Check: Using ice-cold solvent is critical to wash away the impurity-laden mother liquor without dissolving a significant amount of your purified product.[6]

  • Drying: Allow the crystals to dry completely. You can press them between filter papers and then leave them in a desiccator.

  • Validation: Determine the yield and assess the purity by measuring the melting point. A sharp melting point close to the literature value indicates high purity.

Section 4: Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the recrystallization of this compound.

G cluster_oil Oiling Out Solutions cluster_nocrystal No Crystal Solutions cluster_lowyield Low Yield Solutions Problem Problem Encountered Oiling Compound 'Oils Out' Problem->Oiling NoCrystals No Crystals Form Problem->NoCrystals LowYield Low Yield Problem->LowYield Oil_S1 Reheat & Add More 'Good' Solvent Oiling->Oil_S1 Oil_S2 Cool Solution Slower Oiling->Oil_S2 Oil_S3 Change to a Lower Boiling Point Solvent Oiling->Oil_S3 NoCrystal_S1 Scratch Inner Wall of Flask NoCrystals->NoCrystal_S1 NoCrystal_S2 Add a Seed Crystal NoCrystals->NoCrystal_S2 NoCrystal_S3 Boil Off Some Solvent & Re-cool NoCrystals->NoCrystal_S3 LowYield_S1 Ensure Minimum Hot Solvent Was Used LowYield->LowYield_S1 LowYield_S2 Cool Solution in Ice-Salt Bath LowYield->LowYield_S2 LowYield_S3 Avoid Premature Crystallization During Hot Filtration LowYield->LowYield_S3

Caption: A decision tree for troubleshooting common recrystallization issues.

Q1: My compound separated as an oil instead of crystals. What should I do?

A1: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves or when it comes out of solution at a temperature above its melting point.[7] This is often caused by a high concentration of impurities depressing the melting point or by cooling the solution too quickly.

  • Immediate Action: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to lower the saturation point.[11]

  • Solution: Allow the solution to cool much more slowly. Insulating the flask can help. If the problem persists, consider using a solvent with a lower boiling point or a different mixed-solvent ratio.

Q2: No crystals have formed even after cooling the solution in an ice bath. What's wrong?

A2: This typically indicates that the solution is not supersaturated, meaning too much solvent was used, or that crystallization requires an initiation event.

  • Immediate Action: Try to induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth.[6]

  • Alternative Action: Add a "seed crystal" – a tiny speck of the crude starting material – to the solution. This provides a template for further crystal formation.[11]

  • Final Resort: If the above methods fail, you likely used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt the slow cooling process again.[7]

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can result from several factors.

  • Excess Solvent: The most common cause is using too much solvent during the initial dissolution step. The compound has some solubility even in the cold solvent, and excess solvent will keep more of it dissolved.[6] Ensure you are using the minimum amount of boiling solvent.

  • Premature Crystallization: If you performed a hot filtration, some product might have crystallized in the funnel. Ensure your equipment is properly pre-heated.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize the precipitation of the solid from the solution.

  • Washing Losses: Be sure to wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[6]

Section 5: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Impurities often stem from the synthetic route. For nitroaromatic compounds, common impurities include unreacted starting materials, reagents from the nitration process (residual acids), and regioisomers formed during the substitution reaction.[12][13] For this specific molecule, potential impurities could include isomers where the functional groups are at different positions on the benzene ring.

Q2: How do I definitively know if my product is pure after recrystallization?

A2: The most common and accessible method is melting point determination. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. For more rigorous analysis, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.

Q3: What safety precautions should I take?

A3: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Aromatic nitro compounds can be toxic and should be handled with care.[13] When heating flammable organic solvents like methanol or ethanol, always use a steam bath or a heating mantle, never an open flame.

References

  • Current Time Information. (n.d.). Google Search. Retrieved January 20, 2026.
  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved January 20, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 20, 2026, from [Link]

  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization? Retrieved January 20, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved January 20, 2026, from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved January 20, 2026, from [Link]

  • Chemsrc. (n.d.). 5-Bromo-2-methoxybenzoic acid | CAS#:2476-35-9. Retrieved January 20, 2026, from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved January 20, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Nitro Compounds, Aromatic. Retrieved January 20, 2026, from [Link]

  • Kang, S., et al. (2018). U.S. Patent No. US 9,944,610 B2. Google Patents.
  • Chemsrc. (n.d.). Methyl 5-bromo-2-methoxy-6-methylnicotinate | CAS#:1235741-62-4. Retrieved January 20, 2026, from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Nitration of Methyl Benzoate. Macroscale and Microscale Organic Experiments. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2017). How to synthesize esters of nitro compounds? Retrieved January 20, 2026, from [Link]

  • CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate. (n.d.). Google Patents.
  • Tohda, Y., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 639. Retrieved January 20, 2026, from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved January 20, 2026, from [Link]

  • Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(9), 3293-3295. Retrieved January 20, 2026, from [Link]

  • de Oliveira, R. B., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34(10). Retrieved January 20, 2026, from [Link]

  • Wang, J. Q., et al. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 16(7), 5486-5495. Retrieved January 20, 2026, from [Link]

  • Gunner, M. R., et al. (2010). The measured and calculated affinity of methyl and methoxy substituted benzoquinones for the QA site of bacterial reaction centers. Proteins, 78(2), 419–434. Retrieved January 20, 2026, from [Link]

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Technical Support Center: Optimizing Nitration of Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the challenging nitration of Methyl 5-bromo-2-methoxy-3-nitrobenzoate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize this complex reaction effectively.

Section 1: Safety First - A Non-Negotiable Prerequisite

Nitration reactions, especially with mixed acids, are highly energetic and present significant safety risks if not handled with extreme care.[1] All procedures must be conducted within a certified chemical fume hood, and a thorough risk assessment is mandatory before any experiment.[1][2]

Frequently Asked Safety Questions

Q: What are the primary hazards associated with this nitration?

A: The primary hazards stem from the reagents used:

  • Corrosivity: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[3]

  • Exothermic Reaction: The reaction is highly exothermic. Uncontrolled addition of the nitrating mixture can lead to a rapid temperature increase, causing vigorous boiling, splashing, and potentially a runaway reaction.[4]

  • Toxic Fumes: Nitric acid fumes and nitrogen oxides (NOx) that can be generated during the reaction are highly toxic and can cause severe respiratory damage.[1][3]

Q: What is the mandatory Personal Protective Equipment (PPE)?

A: The following PPE is required at all times:

  • Acid-resistant gloves (e.g., butyl rubber or Viton®).

  • Chemical splash goggles and a full-face shield.[3]

  • A flame-retardant lab coat.[3]

  • Ensure an emergency eyewash and safety shower are immediately accessible.[1][3]

Table 1: Emergency Procedures

IncidentImmediate Action
Acid Spill For small spills, neutralize with sodium bicarbonate or soda ash. For large spills, evacuate the area, close the doors, and contact your institution's EHS department.[5]
Skin Contact Immediately remove contaminated clothing and rinse the affected area under a safety shower for at least 15 minutes. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

Section 2: Reaction Fundamentals & Mechanism

The target reaction involves introducing a second nitro group onto an already substituted and significantly deactivated aromatic ring. Understanding the mechanism is key to optimization.

The Reaction

This compound is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to yield a dinitrated product. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[6][7]

Mechanism of Electrophilic Aromatic Substitution

Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack & Resonance cluster_2 Step 3: Deprotonation & Aromatization HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ Nitronium NO₂⁺ (Electrophile) Protonated_HNO3->Nitronium - H₂O Substrate Aromatic Ring Nitronium->Substrate H2O H₂O Sigma_Complex Arenium Ion (Sigma Complex) Substrate->Sigma_Complex + NO₂⁺ Resonance Resonance Structures Sigma_Complex->Resonance Product Dinitrated Product Sigma_Complex->Product - H⁺ (to HSO₄⁻)

Caption: The three key stages of electrophilic aromatic nitration.

Directing Effects on the Ring

The position of the incoming second nitro group is dictated by the existing substituents:

  • -OCH₃ (Methoxy): A strong activating, ortho, para-directing group.[8] It donates electron density to the ring via resonance, stabilizing the arenium ion intermediate when substitution occurs at the ortho or para positions.

  • -Br (Bromo): A deactivating, ortho, para-directing group.[8] It withdraws electron density inductively but can donate via resonance.

  • -NO₂ (Nitro) & -COOCH₃ (Methyl Ester): Both are strong deactivating, meta-directing groups.[9] They withdraw electron density from the ring, making further electrophilic substitution difficult.

In this specific molecule, the powerful activating effect of the methoxy group will be the dominant directing influence.[8] The positions ortho and para to the methoxy group are C4 and C6. The C6 position is sterically hindered by the adjacent ester group. Therefore, the most likely position for the second nitration is the C4 position.

Section 3: Troubleshooting Guide (Q&A Format)

Q1: I am observing very low or no conversion of my starting material. What are the likely causes?

A1: This is a common issue when nitrating a highly deactivated aromatic ring.[9][10] The existing nitro and ester groups make the ring electron-poor and thus less nucleophilic.

Table 2: Troubleshooting Low Conversion

Probable CauseRecommended Solution
Insufficient Nitrating Strength The standard HNO₃/H₂SO₄ mixture may not be potent enough. Consider using fuming nitric acid (>90% HNO₃) with concentrated sulfuric acid. This increases the concentration of the active nitronium ion electrophile.[5][11]
Reaction Temperature is Too Low While initial cooling is crucial for safety, the reaction may require gentle warming to proceed at a reasonable rate. After the initial exothermic phase, try allowing the reaction to slowly warm to room temperature or slightly above (e.g., 40-50°C) with careful monitoring.[4][8]
Presence of Water Water can quench the nitronium ion. Ensure all glassware is scrupulously dry and use concentrated acids with low water content. Using 70% nitric acid can be problematic for deactivated systems due to its high water content.[11][12]
Reaction Time is Too Short Deactivated systems react slowly. Increase the reaction time significantly, monitoring progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Q2: My reaction is producing multiple unidentified byproducts. How can I improve selectivity?

A2: Byproduct formation is often due to reaction conditions being too harsh, leading to oxidation or the formation of undesired isomers.

  • Control the Temperature: This is the most critical parameter. The initial addition of the nitrating mixture must be done slowly and at a low temperature (0-5°C) to control the initial exotherm.[4][13] A rapid temperature spike can cause oxidative degradation of the starting material or product.

  • Stoichiometry: Use a modest excess of nitric acid (e.g., 1.1-1.5 equivalents). A large excess can promote the formation of dinitrated or other over-nitrated byproducts.

  • Alternative Nitrating Agents: For highly sensitive substrates, consider milder nitrating systems. While less common for deactivated rings, reagents like lithium nitrate in trifluoroacetic acid with sulfuric acid have been developed for such challenges.[14] Another approach involves using nitric acid in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can promote nitration under milder conditions.[15]

Q3: The reaction works, but I am losing a significant amount of product during the workup and purification. What can I do?

A3: Product loss during isolation is common. A systematic approach to workup and purification can maximize your yield.

  • Quenching: The standard procedure is to pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.[16][17][18] This precipitates the organic product while diluting the acid and dissipating heat. Ensure the product fully precipitates before filtration.

  • Washing: After vacuum filtration, wash the crude solid with plenty of cold water to remove residual acids. A subsequent wash with a small amount of ice-cold methanol or ethanol can help remove some impurities without dissolving too much product.[13][16]

  • Purification by Recrystallization: This is the most effective method for purifying the solid product.[18]

    • Solvent Selection: Ethanol or methanol are often good choices. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the product oils out, you may need to add a co-solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[18] Collect the purified crystals by vacuum filtration.

Section 4: Experimental Protocols & Workflows

This section provides a baseline protocol. WARNING: This is a hazardous reaction. You must perform a full risk assessment and adhere to all safety guidelines from your institution.

Overall Experimental Workflow

Caption: A typical workflow for the nitration experiment.

Step-by-Step Nitration Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in concentrated sulfuric acid (approx. 5 mL per gram of substrate). Cool the flask in an ice-water bath to 0-5°C.[12]

  • Nitrating Mixture: In a separate flask, carefully add fuming nitric acid (1.2 eq) to concentrated sulfuric acid (same volume as nitric acid). Cool this mixture in the ice bath.[17]

  • Addition: Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the stirring solution of the substrate over 15-20 minutes. CRITICAL: Monitor the internal temperature and ensure it does not rise above 10°C during the addition.[4][17]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice (approx. 100 g of ice per 10 mL of acid).[12][18]

  • Isolation: Stir the ice slurry until all the ice has melted. The solid product should precipitate. Collect the solid by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. Finally, wash with a small amount of cold ethanol.

  • Drying & Purification: Allow the product to air-dry or dry in a vacuum oven at a low temperature (<50°C). Purify the crude product by recrystallization from ethanol.

Section 5: Analytical Characterization

Confirming the structure and purity of the final product, presumed to be Methyl 5-bromo-2-methoxy-3,4-dinitrobenzoate , is essential.

  • ¹H NMR: The proton signals of the aromatic ring will shift downfield due to the deshielding effect of the second nitro group. The loss of symmetry compared to the starting material will result in distinct signals for each aromatic proton.[6]

  • ¹³C NMR: The introduction of the second nitro group will lead to six distinct signals for the aromatic carbons, confirming the loss of symmetry.[6]

  • IR Spectroscopy: Look for the characteristic strong asymmetric and symmetric stretching vibrations for the NO₂ groups, typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C=O stretch of the ester will also be present (~1720 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) and the isotopic pattern corresponding to the presence of one bromine atom (M⁺ and M+2 peaks in an approximate 1:1 ratio) will confirm the molecular weight of the dinitrated product.

  • Melting Point (MP): A sharp melting point for the recrystallized product is a good indicator of high purity.

Various chromatographic and spectroscopic techniques are employed for the detailed analysis of nitroaromatic compounds.[19][20] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful for assessing purity and quantifying components in a mixture.[21][22]

References

  • Nitration reaction safety - YouTube. (2024). Vertex AI Search.
  • Comparative analysis of analytical methods for nitroaromatic compounds - Benchchem. (n.d.). BenchChem.
  • Ramdahl, T., & Urdal, K. (1982). Determination of nitrated polycyclic aromatic hydrocarbons by fused silica capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical Chemistry, 54(13), 2256–2260.
  • Al-Kindy, S. M., & Miller, J. N. (n.d.). High-performance liquid chromatography determination of nitrated polycyclic aromatic hydrocarbons by indirect fluorescence detection. Sultan Qaboos University House of Expertise.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Williamson, K.L., Minard, R.D., & Masters, K.M. Macroscale and Microscale Organic Experiments.
  • Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning. (2025). RSC Publishing.
  • Analysis of nitrated polycyclic aromatic hydrocarbons. (n.d.).
  • MIXED NITRATING ACID (greater than 50% HN03). (2022). East Harbour Group.
  • An efficient microscale procedure for the preparation of 3,5-dinitrobenzo
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
  • SAFE USE OF NITRIC ACID. (n.d.). University of California, Riverside, Environmental Health & Safety.
  • Nitration of methyl benzoate | Resource. (n.d.).
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016).
  • NITRIC ACID SAFETY. (n.d.). University of Washington, Environmental Health & Safety.
  • Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. (n.d.).
  • Avoiding side reactions during the nitration of bromo-ethoxy benzene deriv
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • NITRATION OF METHYL BENZO
  • Supporting Inform
  • Experiment 5 - Nitration of Methyl Benzo
  • Experiment 43, Nitration of Methyl Benzo
  • Nitration of Substituted Aromatic Rings and R
  • NITRATION OF METHYL BENZO
  • Aromatic nitration under various conditions. | Download Scientific Diagram. (n.d.).
  • Experiment 6: Nitration of Methyl Benzoate (Electrophilic Arom
  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzo
  • US2580742A - Purification of dinitro compounds. (n.d.).
  • THE PURIFICATION OF M-DINITROBENZENE FOR DETERMINATION OF 17-KETOSTEROIDS ACCORDING TO ZIMMERMANN. (n.d.). Acta Endocrinologica.
  • Nitration of MethylBenzoate and Nitr
  • Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis. (n.d.). ChemicalBook.
  • Nitration of Arenes under Mild Conditions. (2018). ChemistryViews.
  • Nitration of Deactivated Aromatic Compounds Using Lithium Nitr
  • Nitration of Methyl benzo
  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (n.d.). SciELO.
  • Synthesis of methyl 3,5-dinitrobenzo
  • EAS (SEAr)
  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid. (n.d.).

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Technical Support Center: Byproduct Formation in the Synthesis of Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-methoxy-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges associated with byproduct formation in this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to improve yield, purity, and overall success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and where do byproducts typically arise?

The synthesis of this compound generally proceeds through a sequence of electrophilic aromatic substitution reactions. The exact order of nitration and bromination can be varied, but both pathways are susceptible to the formation of regioisomeric byproducts. The two primary routes are:

  • Route A: Nitration of methyl 2-methoxybenzoate followed by bromination of the resulting methyl 2-methoxy-3-nitrobenzoate.

  • Route B: Bromination of methyl 2-methoxybenzoate followed by nitration of the resulting methyl 5-bromo-2-methoxybenzoate.

Byproducts primarily arise from the lack of perfect regioselectivity in both the nitration and bromination steps, governed by the directing effects of the substituents on the aromatic ring.

Q2: I am observing multiple spots on my TLC plate after the nitration of methyl 2-methoxybenzoate. What are the likely byproducts?

During the nitration of methyl 2-methoxybenzoate, the primary directing groups are the methoxy (-OCH₃) and the methyl ester (-COOCH₃) groups. The methoxy group is a strong activating, ortho, para-director, while the ester group is a deactivating, meta-director. This leads to a mixture of products.

  • Expected Product: Methyl 2-methoxy-3-nitrobenzoate and Methyl 2-methoxy-5-nitrobenzoate. The electronic directing effects of the methoxy and ester groups can lead to a mixture of these isomers.

  • Potential Byproducts:

    • Dinitration Products: Under harsh nitrating conditions (e.g., high temperature or excess nitric acid), dinitration can occur to yield products like methyl 2-methoxy-3,5-dinitrobenzoate.[1][2]

    • Oxidative Byproducts: Strong nitric acid can lead to the oxidation of the starting material or product, resulting in phenolic or other degradation products.[2]

    • Positional Isomers: Isomers such as methyl 2-methoxy-4-nitrobenzoate and methyl 2-methoxy-6-nitrobenzoate may also form in smaller quantities.

Q3: My bromination step is yielding a complex mixture. What are the common brominated byproducts?

When brominating a substituted benzene ring, the regioselectivity is dictated by the existing substituents. For instance, in the bromination of methyl 2-methoxy-3-nitrobenzoate:

  • Expected Product: this compound.

  • Potential Byproducts:

    • Other Regioisomers: Bromination at other positions on the ring can occur, leading to isomers such as methyl 4-bromo-2-methoxy-3-nitrobenzoate. The directing effects of the substituents will determine the likelihood of these isomers forming.

    • Poly-brominated Products: If an excess of the brominating agent is used or if the reaction is allowed to proceed for too long, di- or even tri-brominated products can form.

A similar distribution of isomeric byproducts can be expected when nitrating methyl 5-bromo-2-methoxybenzoate. The directing effects of the bromo, methoxy, and ester groups will all play a role in the final product distribution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired Product - Suboptimal reaction temperature.[2] - Incorrect stoichiometry of reagents. - Presence of water in the reaction mixture.[1]- Carefully control the temperature, especially during the addition of the nitrating or brominating agent. Lower temperatures generally favor higher selectivity. - Perform a stoichiometric analysis and ensure the limiting reagent is appropriate for the reaction. - Use anhydrous solvents and reagents to prevent side reactions.
Formation of Dinitrated Byproducts - Reaction temperature is too high.[2] - Excess of nitrating agent.- Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating mixture.[2] - Use a controlled amount of the nitrating agent (e.g., a mixture of nitric and sulfuric acid).
Presence of Multiple Isomers - Lack of regioselectivity in the electrophilic substitution.- The choice of solvent can influence selectivity. Experiment with different solvents to optimize the reaction. - Consider using a milder nitrating or brominating agent to improve selectivity.
Product Degradation (Dark Color) - Overly harsh reaction conditions (high temperature or strong acid concentration).[2] - Oxidative side reactions.- Reduce the reaction temperature and/or the concentration of the acid. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Purifying the Final Product - Byproducts have similar polarity to the desired product.- Employ high-performance liquid chromatography (HPLC) or flash column chromatography with a carefully selected eluent system for separation. - Recrystallization from a suitable solvent system can also be effective for removing impurities.

Experimental Workflows & Diagrams

Workflow for Nitration of Methyl 2-Methoxybenzoate

start Start: Methyl 2-methoxybenzoate in Sulfuric Acid step1 Cool to 0-5 °C in an ice bath start->step1 step2 Slow, dropwise addition of Nitrating Mixture (HNO₃/H₂SO₄) step1->step2 step3 Maintain temperature below 10 °C during addition step2->step3 step4 Stir at 0-5 °C for 1-2 hours after addition step3->step4 step5 Quench reaction by pouring onto crushed ice step4->step5 step6 Filter the precipitated solid step5->step6 step7 Wash with cold water and then a dilute sodium bicarbonate solution step6->step7 step8 Dry the crude product step7->step8 end Crude Methyl 2-methoxy-nitrobenzoate Isomers step8->end

Caption: Nitration of Methyl 2-Methoxybenzoate Workflow.

Byproduct Formation Pathway in Nitration

start Methyl 2-methoxybenzoate reagent + HNO₃ / H₂SO₄ start->reagent product1 Methyl 2-methoxy-3-nitrobenzoate (Desired Product) reagent->product1 Major product2 Methyl 2-methoxy-5-nitrobenzoate (Major Byproduct) reagent->product2 Major product3 Methyl 2-methoxy-3,5-dinitrobenzoate (Dinitration Byproduct) reagent->product3 Minor (high temp)

Caption: Potential byproducts from nitration.

Troubleshooting Logic for Impure Product

start Impure Product Detected (e.g., by TLC, NMR, LC-MS) q1 Are there multiple spots on TLC with similar Rf values? start->q1 q2 Is there evidence of dinitration (higher MW in MS)? start->q2 q3 Is the product dark or discolored? start->q3 a1_yes Likely isomeric byproducts q1->a1_yes Yes a1_no Consider other impurities (starting material, solvent, etc.) q1->a1_no No sol1 Optimize chromatography (change eluent polarity, use HPLC) or attempt recrystallization a1_yes->sol1 a2_yes Nitration conditions too harsh q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No sol2 Reduce reaction temperature, use less nitrating agent a2_yes->sol2 a3_yes Possible oxidative degradation q3->a3_yes Yes a3_no Purification is the primary issue q3->a3_no No sol3 Use milder conditions, inert atmosphere a3_yes->sol3

Caption: Troubleshooting logic for product purification.

References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). development and validation of gc-ms method for the trace level determination of potential genotoxic. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • YouTube. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemical Synthesis Journey: Using Methyl 2-Methoxy-3-Nitrobenzoate Effectively. Retrieved from [Link]

  • Google Patents. (n.d.). JP2688657B2 - Method for bromination of methyl group bonded to aromatic nucleus.
  • PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • YouTube. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from [Link]

  • YouTube. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-methoxy-3-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yield.

Overview of the Synthesis

The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution (nitration) of methyl 5-bromo-2-methoxybenzoate. This reaction requires careful control of conditions to ensure high yield and purity, primarily due to the complex interplay of the directing effects of the substituents on the aromatic ring. The methoxy group is a strong activating ortho-, para-director, the bromo group is a deactivating ortho-, para-director, and the methyl ester is a deactivating meta-director.[1][2][3] Understanding these influences is paramount to troubleshooting this synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield is a common issue in this synthesis and can stem from several factors. Let's break down the potential causes and solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: While low temperatures are crucial to prevent side reactions, insufficient reaction time may lead to incomplete conversion of the starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, you can cautiously extend the reaction time, while maintaining the low temperature.

    • Inefficient Mixing: Ensure vigorous stirring throughout the addition of the nitrating mixture to maintain a homogenous reaction environment.

  • Side Reactions:

    • Over-Nitration (Dinitration): The most significant side reaction is the introduction of a second nitro group. This is highly dependent on temperature. Maintaining a strict temperature range, typically between 0°C and 5°C, is critical.[4][5]

    • Hydrolysis of the Ester: The strongly acidic conditions can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[6][7] While generally a minor side product under anhydrous conditions, any moisture in the starting materials or reagents can exacerbate this. Ensure you are using anhydrous solvents and reagents.

  • Product Loss During Workup and Purification:

    • Precipitation: Ensure the reaction mixture is poured into a sufficient amount of ice to keep the temperature low and facilitate complete precipitation of the product.

    • Recrystallization: Choosing the right solvent for recrystallization is key. The product should be sparingly soluble at low temperatures and highly soluble at high temperatures in the chosen solvent.[8] A mixture of ethanol and water or methanol can be effective.[8][9] Experiment with different solvent ratios to optimize recovery.

Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these likely to be and how can I minimize their formation?

Answer:

The presence of multiple spots on your TLC plate points to the formation of isomers and other byproducts. Here’s a breakdown of the likely impurities and how to address them:

  • Positional Isomers: The directing effects of the substituents on your starting material, methyl 5-bromo-2-methoxybenzoate, will dictate the position of the incoming nitro group.

    • The strongly activating methoxy group directs ortho- and para- to itself.

    • The deactivating bromo group also directs ortho- and para-.

    • The deactivating methyl ester group directs meta-.

    The position of nitration will be a result of the combined influence of these groups. The primary product is expected to be this compound due to the strong directing effect of the methoxy group to its ortho position, which is also meta to the ester. However, other isomers are possible. Careful control of the reaction temperature can influence the regioselectivity.[4]

  • Dinitrated Products: As mentioned previously, higher temperatures can lead to the formation of dinitro-substituted products. Maintaining a low and consistent temperature is your primary defense against this.

  • Unreacted Starting Material: A faint spot corresponding to the starting material might be visible. If this spot is prominent, it indicates an incomplete reaction.

Minimizing Impurities:

  • Strict Temperature Control: This is the most critical factor. Use an ice-salt bath to maintain the temperature between 0°C and 5°C during the addition of the nitrating mixture.

  • Slow and Controlled Addition: Add the nitrating mixture dropwise with efficient stirring to avoid localized increases in temperature and concentration.

  • Purification: Careful purification is essential. Column chromatography can be used to separate isomers if recrystallization is not sufficient.

Question 3: My product is an oil and will not solidify, or it "oils out" during recrystallization. What should I do?

Answer:

This is a common problem in the purification of organic compounds, especially when impurities are present.

  • Oiling out during reaction workup: This can happen if the product is impure or if the quenching process is not cold enough. Ensure you are pouring the reaction mixture into a vigorously stirred slurry of ice and water. If it persists, try adding a small amount of a solvent in which the product is sparingly soluble to induce precipitation.

  • Oiling out during recrystallization: This typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the concentration of the solute is too high.

    • Solution: Add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution until the oil redissolves. Then, allow the solution to cool very slowly. Seeding the solution with a small crystal of the pure product can also help to induce crystallization. If a single solvent system is problematic, a mixed solvent system (e.g., ethanol-water) can be very effective.[8]

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration reaction?

A1: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[5][10]

Q2: Can I use a different nitrating agent?

A2: While the combination of nitric acid and sulfuric acid is the most common and cost-effective nitrating agent, other reagents like nitronium tetrafluoroborate (NO₂BF₄) can be used. However, these are often more expensive and may require different reaction conditions. For this specific synthesis, the mixed acid approach is well-established for similar substrates.

Q3: How do I prepare the starting material, methyl 5-bromo-2-methoxybenzoate?

A3: Methyl 5-bromo-2-methoxybenzoate can be prepared by the esterification of 5-bromo-2-methoxybenzoic acid. This can be achieved via a Fischer esterification, where the carboxylic acid is refluxed with methanol in the presence of a strong acid catalyst like sulfuric acid.[11] The 5-bromo-2-methoxybenzoic acid itself can be synthesized from commercially available precursors through bromination of 2-methoxybenzoic acid.

Q4: What are the key safety precautions I should take during this synthesis?

A4: This reaction involves the use of strong, corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction can be exothermic, so it is crucial to control the temperature carefully to prevent runaway reactions.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-bromo-2-methoxybenzoate (Starting Material)
  • To a solution of 5-bromo-2-methoxybenzoic acid (1 equivalent) in methanol (10 volumes), slowly add concentrated sulfuric acid (0.1 equivalents) at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-bromo-2-methoxybenzoate, which can be purified by column chromatography if necessary.

Protocol 2: Nitration of Methyl 5-bromo-2-methoxybenzoate
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 5-bromo-2-methoxybenzoate (1 equivalent) in concentrated sulfuric acid (5 volumes) and cool the mixture to 0°C in an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 volumes) at 0°C.

  • Add the cold nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture.

Data Presentation

ParameterRecommended ConditionRationale
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Generates the necessary nitronium ion (NO₂⁺) electrophile.[5]
Temperature 0-5 °CMinimizes the formation of dinitrated byproducts and improves regioselectivity.[4]
Reaction Time 1-3 hoursTypically sufficient for complete conversion; should be monitored by TLC.
Quenching Pouring onto ice/waterRapidly stops the reaction and precipitates the product.
Purification Recrystallization (Methanol or Ethanol/Water)Effective for removing impurities and obtaining a pure product.[8][9]

Visualizations

Reaction Scheme

Synthesis_Scheme cluster_start Starting Material Synthesis cluster_nitration Nitration 5-bromo-2-methoxybenzoic_acid 5-Bromo-2-methoxybenzoic Acid methyl_5-bromo-2-methoxybenzoate Methyl 5-bromo-2-methoxybenzoate 5-bromo-2-methoxybenzoic_acid->methyl_5-bromo-2-methoxybenzoate  MeOH, H₂SO₄ (cat.), Reflux (Fischer Esterification) target_molecule This compound methyl_5-bromo-2-methoxybenzoate->target_molecule  Conc. HNO₃, Conc. H₂SO₄ (0-5 °C)

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_temp Verify Temperature Control (0-5 °C) start->check_temp incomplete_reaction Incomplete Reaction? check_temp->incomplete_reaction check_reagents Check Reagent Purity and Anhydrous Conditions purification_issue Purification Inefficient? check_reagents->purification_issue check_workup Review Workup and Purification Technique side_reactions Side Reactions (Isomers, Dinitration)? incomplete_reaction->side_reactions No extend_time Increase Reaction Time (Monitor by TLC) incomplete_reaction->extend_time Yes side_reactions->check_reagents No optimize_temp Optimize Temperature (Lower if Dinitration) side_reactions->optimize_temp Yes optimize_recrystallization Optimize Recrystallization Solvent/Technique purification_issue->optimize_recrystallization Yes solution Improved Yield and Purity purification_issue->solution No extend_time->solution optimize_temp->solution column_chromatography Consider Column Chromatography optimize_recrystallization->column_chromatography column_chromatography->solution

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • DTIC. (n.d.). THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Method of crystallizing nitro products.
  • The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • Proprep. (n.d.). Outline the mechanism of methyl benzoate nitration, emphasizing the regioselectivity of the nitratio... Show More. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Accelerating effect of meta substituents in the ester-mediated nucleophilic aromatic substitution reaction. RSC Publishing. [Link]

  • ResearchGate. (2025, August 5). Quantitative investigation of the acid hydrolysis of glyceryl nitrates. Retrieved from [Link]

  • University Website. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Formation and hydrolysis of methylthiomethyl esters. Journal of the Chemical Society, Chemical Communications. [Link]

  • Google Patents. (n.d.). Hydrolysis of methyl esters for production of fatty acids.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

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Troubleshooting guide for "Methyl 5-bromo-2-methoxy-3-nitrobenzoate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-bromo-2-methoxy-3-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Section 1: Physicochemical Properties & Safety Data

A quick reference for the key properties of the title compound.

PropertyValueSource
Molecular Formula C₉H₈BrNO₅-
Molecular Weight 290.07 g/mol -
Appearance White to light yellow crystalline solidTypical for similar nitroaromatics
CAS Number 1045863-13-3-
General Safety Causes skin and serious eye irritation. Handle with appropriate PPE.[1]

Note: As a substituted nitroaromatic compound, it should be handled with care, avoiding contact with skin and eyes. All manipulations should be performed in a well-ventilated fume hood.

Section 2: Core Reactivity Profile

Understanding the electronic nature of this compound is crucial for predicting its behavior and troubleshooting reactions. The benzene ring is highly substituted with both electron-donating and electron-withdrawing groups, creating a unique reactivity landscape.

  • Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and methyl ester (-COOCH₃) groups strongly pull electron density from the ring. The nitro group, being ortho to the bromine and para to the methoxy group, is particularly influential.

  • Electron-Donating Group (EDG): The methoxy (-OCH₃) group donates electron density to the ring through resonance.

  • Halogen: The bromo (-Br) group is deactivating via induction but can participate in reactions as a leaving group.

This electronic push-pull system makes the aromatic ring highly electron-deficient, which is the root cause of many of the challenges and opportunities in its chemistry.

Caption: Troubleshooting workflow for nitro group reduction.

Q: My reaction is reducing both the nitro group and the methyl ester. How do I achieve selectivity?

A: This typically occurs when using overly harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ reduces nitro groups, it also readily reduces esters to primary alcohols. [2] Insight: The reagents listed in the table above (SnCl₂, Fe, Na₂S₂O₄) are highly chemoselective for the reduction of aromatic nitro groups and will not typically affect an ester functionality. [3][4] Action: Avoid hydride reagents like LiAlH₄ or NaBH₄ (without additives) for this transformation. Stick to the recommended selective methods. A recently developed NaBH₄-FeCl₂ system has shown high selectivity for nitro reduction in the presence of esters and could be a viable option. [4]

Section 4: Frequently Asked Questions (FAQs)

Q: What are the best practices for storing and handling this compound?

A: Store the compound in a tightly sealed container in a cool, dry, and dark place. As with many nitroaromatic compounds, it is stable under normal laboratory conditions but should be kept away from strong bases, strong reducing agents, and high heat.

Q: How can I effectively monitor my reactions using Thin Layer Chromatography (TLC)?

A: The starting material is relatively nonpolar. A good starting mobile phase for TLC analysis is a 4:1 or 3:1 mixture of Hexanes:Ethyl Acetate.

  • Starting Material: Should have a high Rf value.

  • SNA_r_ Product: The product will be more polar than the starting material, resulting in a lower Rf.

  • Nitro Reduction Product (Amine): The resulting aniline will be significantly more polar and will have a much lower Rf, often streaking on silica gel. Adding 1% triethylamine (Et₃N) to the mobile phase can help produce sharper spots for the amine product.

Q: What are the recommended purification techniques?

A:

  • Recrystallization: If the crude product is a solid and relatively clean, recrystallization is the preferred method for large-scale purification. A common solvent system would be ethanol or isopropanol. The crude solid should be dissolved in a minimum amount of hot solvent and allowed to cool slowly. [5][6]* Silica Gel Chromatography: This is the best method for separating complex mixtures or purifying oils. Use a solvent system based on your TLC analysis (e.g., a gradient of Hexanes/Ethyl Acetate). For amine products, adding 1% Et₃N to the eluent can prevent streaking and improve recovery.

Section 5: Detailed Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with a Secondary Amine

This protocol is a general guideline and may require optimization for specific nucleophiles.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).

  • Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and the secondary amine nucleophile (1.2 eq).

  • Solvent: Add anhydrous DMSO to create a 0.2 M solution with respect to the starting material.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel chromatography.

Protocol 2: Recommended Procedure for Selective Nitro Reduction using SnCl₂
  • Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Solvent: Add ethanol (or ethyl acetate) to create a 0.1 M solution.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) with stirring.

  • Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc + 1% Et₃N) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the solvent.

  • Neutralization: Dilute the residue with ethyl acetate and slowly pour it into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until all bubbling ceases and the pH of the aqueous layer is ~8. Caution: Initial neutralization can be highly exothermic.

  • Filtration: The resulting mixture will contain insoluble tin salts. Filter the entire mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine product.

  • Purification: If necessary, purify by silica gel chromatography.

Section 6: References

  • Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Retrieved from Benchchem website.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Reddit. (2023). Di-nitration troubleshooting. r/Chempros.

  • Feng, G., Liu, Z., Zhang, J., & Xu, Z. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen, 06(03), 253–259.

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitution, Nitration and Sulfonation. Master Organic Chemistry. Retrieved from [Link]

  • Oziminski, W. P., & Palusiak, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4836.

  • Khan Academy. (n.d.). Nitration. Retrieved from [Link]

  • Google Patents. (1985). US4506089A - Preparation of methyl m-nitrobenzoate.

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.

  • Lab Pro Inc. (n.d.). Methyl 5-Bromo-2-methyl-3-nitrobenzoate, 5G.

  • PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.

  • PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate.

  • ChemBK. (2024). Methyl 2-methoxy-5-nitrobenzoate.

  • PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate.

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • YouTube. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate.

  • Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry.

  • Sigma-Aldrich. (n.d.). Methyl 2-bromo-5-nitrobenzoate uses.

  • Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet.

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.

  • National Institutes of Health. (n.d.). Methyl 5-bromo-2-hydroxybenzoate.

  • TCI Chemicals. (n.d.). Methyl 5-Bromo-2-methyl-3-nitrobenzoate.

Sources

Stability and storage issues with "Methyl 5-bromo-2-methoxy-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Welcome to the technical support guide for this compound (CAS No. 67657-90-3). This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and handling advice. Our goal is to ensure the stability and integrity of your compound, leading to reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs): Storage and Handling

Q1: I have just received a shipment of this compound. What are the optimal storage conditions?

Proper storage from the moment of receipt is critical to preserving the chemical integrity of your sample. Based on safety data sheets and the compound's chemical nature, we recommend the following multi-tiered storage protocol:

  • Immediate Environment: The container should be kept tightly closed in a dry and well-ventilated place.[1][2] The emphasis on a "dry" environment is crucial, as moisture can lead to hydrolysis of the methyl ester functional group over time.

  • Temperature: While the product is chemically stable under standard ambient conditions (room temperature)[1], for long-term storage, refrigeration (2-8°C) is advisable. This is a common best practice for complex organic intermediates to minimize the rate of any potential slow degradation reactions.[3]

  • Light Sensitivity: Although not always explicitly stated, aromatic nitro compounds can exhibit photosensitivity. To mitigate this risk, we strongly recommend storing the vial in a dark location or using an amber glass vial to prevent photodegradation.

  • Inert Atmosphere: For highly sensitive experiments or very long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen). This displaces oxygen and moisture, offering maximum protection against oxidative degradation and hydrolysis.

Q2: What are the primary visual or physical indicators of compound degradation?

You should always perform a visual inspection of the compound before use. A pure sample of this compound is typically a white to light yellow crystalline powder.[4] Deviations from this appearance can be the first sign of compromised quality.

Key Indicators of Degradation:

  • Color Change: A significant darkening of the compound (e.g., turning tan, brown, or orange) may suggest the formation of impurities or degradation products.

  • Change in Physical State: Clumping or the appearance of a sticky or oily residue indicates moisture absorption. This is a serious concern as it can promote hydrolysis of the ester.

  • Incomplete Solubility: If the compound fails to dissolve in a solvent in which it was previously soluble, this may indicate the formation of insoluble polymeric byproducts or salts (if hydrolysis has occurred).

Q3: I am planning a multi-step synthesis. How stable is this compound in common organic solvents?

This compound is generally stable in common anhydrous aprotic organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Toluene) at room temperature for the duration of a typical reaction setup.

However, stability can be compromised under certain conditions:

  • Protic Solvents: Avoid prolonged storage in protic solvents, especially alcohols (like methanol or ethanol), particularly if acidic or basic catalysts are present, as this can lead to transesterification.

  • Aqueous or Wet Solvents: The presence of water, especially at elevated temperatures or non-neutral pH, can cause hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Basic/Acidic Conditions: The compound is susceptible to base-catalyzed hydrolysis (saponification). Avoid prolonged exposure to strong bases (e.g., NaOH, KOH) or strong, hot acids.

For critical applications, we recommend preparing solutions fresh for each experiment.

Troubleshooting Guide: Common Experimental Issues

Q4: My reaction is showing a significantly lower yield than expected. How can I determine if the starting material's quality is the root cause?

Low yield is a common issue that requires systematic troubleshooting. Before investigating complex reaction parameters, it is essential to validate the integrity of your starting material.

G

Caption: Workflow for troubleshooting low reaction yield.

Step-by-Step Protocol for Validating Starting Material:

  • Visual Inspection: As detailed in Q2, check for any visual signs of degradation.

  • Melting Point Analysis: This is a rapid and effective method to assess purity. The reported melting point is in the range of 51-55°C.[4] A broad or depressed melting point range is a strong indicator of impurities.

  • Thin-Layer Chromatography (TLC): Spot your material on a TLC plate alongside a sample from a new or trusted batch. The presence of multiple spots or a spot with a different Rf value indicates impurity or degradation.

  • Review Handling History: Were best practices followed? Was the bottle left on the bench? Was a spatula double-dipped? Small lapses in handling can introduce contaminants.

If these checks reveal a problem, it is advisable to either purify the material (recrystallization is often effective for solids) or use a new, validated batch.

Q5: What are the potential chemical degradation pathways I should be aware of during my reaction workup or purification?

Understanding potential degradation pathways is key to designing robust experimental and purification protocols. For this compound, the primary vulnerabilities are the ester and nitro functional groups.

G

Caption: Potential chemical degradation pathways.

  • Ester Hydrolysis (Saponification): This is the most common degradation pathway. It can be catalyzed by acid or, more rapidly, by base. During an aqueous workup, avoid using strong basic solutions (like >1M NaOH) for extended periods. If you must wash with a base, do so quickly with a cold, dilute solution and immediately proceed to the next step. The product of this degradation is 5-bromo-2-methoxy-3-nitrobenzoic acid.

  • Nitro Group Reduction: The nitro group is susceptible to reduction to an amine under various conditions (e.g., catalytic hydrogenation, dissolving metals).[5] This is often a desired synthetic transformation, but it can be an undesired side reaction if your reaction mixture contains unintended reducing agents. Be mindful of the compatibility of all reagents in your flask.

Q6: I'm observing an unexpected byproduct in my NMR/Mass Spectrum. What could it be?

If you've ruled out contamination, the byproduct is likely a result of a side reaction or degradation.

  • Check for a Carboxylic Acid Peak: In your proton NMR, the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad singlet far downfield (>10 ppm) could indicate hydrolysis to the carboxylic acid. Mass spectrometry would show a loss of 14 Da (CH₂) from the molecular ion peak.

  • Check for Amine Formation: If the nitro group has been reduced, you will see significant shifts in the aromatic proton signals in the NMR. The appearance of a broad signal corresponding to an -NH₂ group is also a key indicator. Mass spectrometry would show a loss of 30 Da (NO₂ replaced by NH₂) from the molecular ion peak.

  • Demethylation: The methoxy group (-OCH₃) could potentially be cleaved under harsh acidic conditions (e.g., HBr, BBr₃), leading to a phenol. This is generally less common than ester hydrolysis but is a possibility.

Technical Data Summary

This table summarizes the key physical and chemical properties for easy reference.

PropertyValueSource(s)
Chemical Name This compoundN/A
Molecular Formula C₉H₈BrNO₄[6]
Molecular Weight 274.07 g/mol [6][7]
CAS Number 67657-90-3[8]
Appearance White to light yellow powder/crystal[4]
Melting Point 51-55 °C[4]
Purity (Typical) >98.0% (GC)[4]

References

  • SAFETY DATA SHEET. (2025). Provided by a chemical supplier, details accessed via Google Search.
  • Thermo Fisher Scientific. (2025).
  • TCI Chemicals. (n.d.).
  • Fisher Scientific. (2025).
  • ChemicalBook. (2025).
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2022).
  • TCI AMERICA. (n.d.).
  • Lab Pro. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Pharmaffiliates. (n.d.). Methyl 2-acetoxy-3-bromo-5-nitrobenzoate.
  • Pandey, J., Chauhan, A., & Jain, R. K. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Applied Microbiology and Biotechnology, 94(5), 1337–1345.
  • PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate.
  • PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromo-3-nitrobenzoic Acid. Benchchem.
  • Sigma-Aldrich. (n.d.).
  • National Center for Biotechnology Information. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Applied Microbiology and Biotechnology.
  • ChemicalBook. (n.d.).
  • Wang, Y., et al. (2024). In-Source Photoderivatization-Enhanced Neurometabolic Profiling Deciphers Vascular Cognitive Impairment. Journal of the American Chemical Society.
  • Frontiers in Microbiology. (2019). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Frontiers in Microbiology.

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Technical Support Center: Purification of Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-bromo-2-methoxy-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in isolating the target compound from its isomeric impurities. The following question-and-answer format provides in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind each step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the likely isomeric impurities I should expect during the synthesis of this compound?

Answer: The synthesis of this compound typically involves the nitration of Methyl 5-bromo-2-methoxybenzoate. The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the bromo group (-Br) is also an ortho-, para-directing deactivator. The ester group (-COOCH₃) is a meta-directing deactivator. The directing effects of these substituents can lead to the formation of several positional isomers.

The primary isomeric impurities of concern are other brominated and nitrated methoxybenzoate derivatives where the nitro group is at a different position on the benzene ring. Due to steric hindrance from the adjacent methoxy and bromo groups, the formation of some isomers may be less favored. However, it is crucial to develop analytical methods that can resolve the target compound from all potential isomers.

Question 2: My initial purification by recrystallization gave a low yield and the product is still impure. What am I doing wrong?

Answer: Low yield and persistent impurity after a single recrystallization are common issues, especially when dealing with isomeric impurities that have similar solubility profiles to the target compound. Here’s a troubleshooting guide to optimize your recrystallization protocol.

Troubleshooting Common Recrystallization Issues
IssueProbable CauseRecommended Solution
Low Yield The solvent is too effective, keeping a significant amount of the product dissolved even at low temperatures.Consider a mixed solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. Reheat to clarify and then cool slowly.[1] Alternatively, after filtering the initial crop of crystals, cool the mother liquor in an ice-salt bath to induce further crystallization.[1]
"Oiling Out" The melting point of the compound is lower than the boiling point of the solvent, or there is a high concentration of impurities.[1]Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow for very slow cooling.[1] Using a solvent with a lower boiling point can also be beneficial.
No Crystals Form The solution is not supersaturated, or nucleation has not been initiated.Try scratching the inside of the flask with a glass rod to create nucleation sites.[1] If that fails, add a seed crystal of the pure compound. As a last resort, cool the solution in an ice-salt bath.[1]
Persistent Impurity Isomeric impurities have very similar solubility to the target compound in the chosen solvent.A different solvent or a mixed solvent system may be necessary to alter the relative solubilities.[1] If recrystallization alone is insufficient, chromatographic purification may be required.
Detailed Protocol for Optimized Recrystallization

This protocol outlines the use of a mixed solvent system, which is often effective for separating compounds with similar polarities.

  • Solvent Selection: Identify a "good" solvent in which this compound is highly soluble (e.g., ethanol, methanol) and a "poor" solvent in which it is sparingly soluble (e.g., water, hexane).[1] Nitroaromatic compounds are generally polar, making alcoholic solvents a good starting point.[1]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Induce Precipitation: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Question 3: Recrystallization is not providing the required purity. What chromatographic techniques can I use to separate the isomeric impurities?

Answer: When recrystallization is insufficient, chromatographic methods are the next logical step. Due to the similar physicochemical properties of positional isomers, selecting the right stationary and mobile phases is critical for achieving separation.[2][3]

Recommended Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both analytical and preparative separation of isomers.[4][5]

  • Gas Chromatography (GC): Suitable if the compound and its impurities are thermally stable and volatile. GC can offer excellent resolution, especially with capillary columns.[2][6]

Workflow for Method Development in HPLC

Caption: HPLC method development workflow for isomeric separation.

Detailed Protocol for Analytical HPLC
  • Instrumentation: A standard HPLC system with a UV detector.[7]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point. For enhanced selectivity towards aromatic positional isomers, a Phenyl Hydride™ or Pentafluorophenyl (PFP) column can be highly effective.[3][4]

  • Mobile Phase: A gradient of acetonitrile and water, each containing 0.1% formic acid, is often a suitable mobile phase.[7]

  • Flow Rate: 1.0 mL/min.[5][7]

  • Detection: UV detection at 254 nm.[7]

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.[5][7]

Question 4: How can I confirm the purity and identity of my final product?

Answer: A combination of analytical techniques should be employed to provide a comprehensive assessment of purity and to confirm the structure of the final product.

Purity and Identity Confirmation Workflow

G A Purified Product B HPLC Analysis A->B C NMR Spectroscopy (¹H and ¹³C) A->C D Mass Spectrometry (MS) A->D E Melting Point Analysis A->E F Purity Assessment (>99%?) B->F G Structural Confirmation C->G H Correct Molecular Weight? D->H I Sharp Melting Point at Expected Temp? E->I J Final Product Confirmed F->J Yes K Further Purification Needed F->K No G->J Yes G->K No H->J Yes H->K No I->J Yes I->K No

Caption: Workflow for final product purity and identity confirmation.

Recommended Analytical Techniques
TechniquePurposeKey Parameters & Expected Results
HPLC Quantify purity and detect any remaining impurities.A single major peak corresponding to the target compound with an area percentage >99%.[8]
NMR Spectroscopy Confirm the chemical structure and identify any isomeric impurities.The ¹H-NMR and ¹³C-NMR spectra should match the expected chemical shifts and coupling constants for this compound. The absence of signals from other isomers confirms purity.[7]
Mass Spectrometry (MS) Confirm the molecular weight of the compound.The mass spectrum should show a molecular ion peak corresponding to the exact mass of the target compound.
Melting Point Assess purity. A pure compound will have a sharp melting point range.Impurities typically cause a depression and broadening of the melting point range.[7]
References
  • Caristi, C., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[6]arene Stationary Phase. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • ResearchGate. (2000). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Mathews, R.G., Torres, J., & Schwartz, R.D. (1982). Separation of Aromatic Hydrocarbon Mixtures by Glass Capillary Column GC. Journal of Chromatographic Science, 20(4), 139-144. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Google Patents. (n.d.). Method of crystallizing nitro products.
  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of methyl m-nitrobenzoate.
  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-methoxy-2-nitrobenzoate.
  • PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • YouTube. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Retrieved from [Link]

Sources

Analytical challenges in characterizing "Methyl 5-bromo-2-methoxy-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of Methyl 5-bromo-2-methoxy-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its polysubstituted aromatic structure presents unique analytical challenges. This guide offers practical, field-tested insights to overcome these hurdles, grounded in established scientific principles.

Table of Contents

  • Physicochemical Properties and Handling

  • Chromatographic Analysis (HPLC/LC-MS)

    • Troubleshooting Guide

    • FAQs

  • Mass Spectrometry (MS)

    • Troubleshooting Guide

    • FAQs

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Troubleshooting Guide

    • FAQs

  • General FAQs

  • References

Physicochemical Properties and Handling

Understanding the fundamental properties of this compound is the first step to a successful analysis.

PropertyValueSource
CAS Number 67657-90-3
Molecular Formula C9H8BrNO4
Molecular Weight 290.07 g/mol
Appearance Expected to be a solidInferred from related compounds
Solubility Soluble in dioxane, dichloromethane, and ethyl acetate. Expected to have good solubility in other common organic solvents like acetonitrile and methanol. Limited solubility in water is anticipated.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

  • As with many nitroaromatic compounds, it is advisable to protect it from light to prevent potential photodegradation.

Chromatographic Analysis (HPLC/LC-MS)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and stability of this compound.

Troubleshooting Guide

HPLC_Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution Problem Poor Peak Shape (Tailing/Fronting) Cause1 Secondary Interactions with Silanols Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Sample Solvent Incompatibility Problem->Cause3 Solution1 Use a mobile phase with a lower pH (e.g., 0.1% formic acid) to suppress silanol activity. Employ an end-capped column. Cause1->Solution1 Solution2 Reduce sample concentration and/or injection volume. Cause2->Solution2 Solution3 Dissolve the sample in the mobile phase or a weaker solvent. Cause3->Solution3

Caption: Troubleshooting poor peak shape in HPLC analysis.

Experimental Protocol: Reverse-Phase HPLC Method
  • Column: C18 column (e.g., XBridge C18, 2.1 x 50 mm, 5 µm).[1]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a lower percentage of Mobile Phase B and gradually increase to elute the compound. A typical gradient could be 5-95% B over 15 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water.

FAQs for Chromatographic Analysis

Q1: I am observing variable retention times for my compound. What could be the cause?

A1: Fluctuating retention times are often due to an unstable mobile phase composition, temperature variations, or inadequate column equilibration. Ensure your mobile phase is well-mixed and degassed. Using a column oven will help maintain a consistent temperature. Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting your analytical run.

Q2: My baseline is noisy and drifting. How can I fix this?

A2: A noisy or drifting baseline can be caused by several factors:

  • Contaminated Mobile Phase: Use high-purity solvents and additives. Filtering the mobile phase can also help.

  • Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated.

  • Air Bubbles: Ensure proper degassing of the mobile phase.

Q3: How can I improve the resolution between my main peak and impurities?

A3: To improve resolution, you can:

  • Optimize the Mobile Phase: Adjust the gradient slope or the organic-to-aqueous ratio in an isocratic method.

  • Change the Stationary Phase: A column with a different chemistry (e.g., a phenyl-hexyl column) may provide different selectivity.

  • Adjust the pH: For ionizable compounds, altering the mobile phase pH can significantly impact retention and selectivity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound and its potential impurities.

Troubleshooting Guide

MS_Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution Problem Low Signal Intensity or No Signal Cause1 Poor Ionization Problem->Cause1 Cause2 Sample Degradation in the Source Problem->Cause2 Cause3 Incorrect Mass Analyzer Settings Problem->Cause3 Solution1 Optimize ionization source parameters (e.g., spray voltage, gas flow). Try a different ionization technique (e.g., APCI if ESI fails). Cause1->Solution1 Solution2 Reduce the source temperature. Ensure the mobile phase is compatible with the compound's stability. Cause2->Solution2 Solution3 Check mass calibration and ensure the mass range is set correctly to detect the target ion. Cause3->Solution3

Caption: Troubleshooting low signal intensity in MS analysis.

Expected Fragmentation Pattern

Based on the analysis of structurally similar nitroaromatic compounds, the following fragmentation pathways can be anticipated in positive ion mode ESI-MS/MS:

  • Loss of the methyl ester group (-OCH3): [M+H - 31]+

  • Loss of the methoxy group (-OCH3): [M+H - 31]+

  • Loss of the nitro group (-NO2): [M+H - 46]+

  • Decarboxylation (-CO2): [M+H - 44]+ followed by loss of the methyl group.

The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2).

FAQs for Mass Spectrometry

Q1: I see an M+2 peak with almost the same intensity as my molecular ion peak. Is this normal?

A1: Yes, this is expected. Bromine has two major isotopes, 79Br and 81Br, which are present in an approximate 1:1 natural abundance. This results in the characteristic M and M+2 isotopic pattern for bromine-containing compounds.

Q2: My compound appears to be degrading in the mass spectrometer source. What can I do?

A2: Nitroaromatic compounds can be thermally labile. Try reducing the ion source temperature and the capillary voltage. Also, ensure that the mobile phase is not overly acidic or basic, which could promote degradation.

Q3: How can I differentiate between the loss of the methyl ester and the methoxy group, as they both result in a loss of 31 Da?

A3: High-resolution mass spectrometry (HRMS) can help distinguish between these two fragments as their exact masses will be slightly different. Additionally, further fragmentation (MSn) of the resulting ions may provide clues to their origin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the unambiguous structural confirmation of this compound.

Troubleshooting Guide

NMR_Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution Problem Broad or Unresolved Peaks Cause1 Poor Shimming Problem->Cause1 Cause2 Paramagnetic Impurities Problem->Cause2 Cause3 Sample Aggregation Problem->Cause3 Solution1 Re-shim the spectrometer. Cause1->Solution1 Solution2 Purify the sample to remove metal contaminants. Cause2->Solution2 Solution3 Use a more dilute sample or try a different deuterated solvent. Cause3->Solution3

Caption: Troubleshooting poor peak resolution in NMR.

Predicted ¹H NMR Chemical Shifts

The proton NMR spectrum is expected to show the following signals:

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm). The exact chemical shifts will be influenced by the electronic effects of the substituents.

  • Methoxy Protons: A singlet around δ 3.9-4.1 ppm.

  • Methyl Ester Protons: A singlet around δ 3.8-4.0 ppm.

FAQs for NMR Spectroscopy

Q1: The aromatic region of my ¹H NMR spectrum is difficult to interpret. What can I do?

A1: The aromatic protons in a polysubstituted benzene ring can exhibit complex splitting patterns. Higher field strength NMR instruments (e.g., 500 MHz or higher) will provide better signal dispersion. Two-dimensional NMR techniques, such as COSY and HMBC, can be invaluable in assigning the proton and carbon signals unambiguously.

Q2: My sample seems to have low solubility in common deuterated solvents. What are my options?

A2: If solubility is an issue in solvents like CDCl3, you can try more polar aprotic solvents such as DMSO-d6 or DMF-d7. Gently warming the sample can also improve solubility, but be cautious of potential degradation at elevated temperatures.

Q3: I am seeing unexpected peaks in my spectrum. How do I know if they are impurities or artifacts?

A3: Common sources of extraneous peaks include residual non-deuterated solvent, water, and impurities from the synthesis. Compare your spectrum to that of the pure solvent. If you suspect impurities, re-purifying the sample via column chromatography or recrystallization is recommended. LC-MS can also be used to identify the mass of the impurities, which can help in their structural elucidation.

General FAQs

Q1: What are the most likely impurities I might encounter in a sample of this compound?

A1: Potential impurities can arise from the starting materials or side reactions during synthesis. These may include:

  • Isomers: Positional isomers where the substituents are in different locations on the benzene ring.

  • Hydrolyzed Product: The corresponding carboxylic acid if the methyl ester is hydrolyzed.

  • Starting Materials: Unreacted starting materials from the synthesis.

A well-developed HPLC method should be able to separate these potential impurities.

Q2: Is this compound stable in solution?

A2: Nitroaromatic compounds can be susceptible to degradation, particularly in the presence of light, high pH, or strong reducing agents. It is recommended to prepare solutions fresh and store them in amber vials to protect from light. For long-term storage, keeping solutions at a low temperature (e.g., 4 °C) is advisable. Studies on other nitroaromatic compounds have shown that acidification of aqueous samples can improve stability.[2]

References

  • Douglas, T. A., et al. (2009). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. Chemosphere, 76(5), 621-628. [Link]

  • Google Patents. Pyrimidodiazepine derivative as selective plk1 inhibitor. WO2022145989A1.
  • Chemsrc. This compound. [Link]

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Handling and safety precautions for "Methyl 5-bromo-2-methoxy-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The following handling and safety precautions are based on the general properties of aromatic nitro compounds and related substituted benzoates.[1][2] Always consult the specific SDS provided by your supplier and perform a thorough risk assessment before handling this chemical.

Section 1: Safety & Handling FAQ

This section addresses common questions regarding the safe handling and potential hazards of this compound, drawing on established safety protocols for aromatic nitro compounds.

Q1: What are the primary hazards associated with this compound?

A1: Based on its chemical structure (an aromatic nitro compound), the primary health hazards are expected to be:

  • Toxicity: Aromatic nitro compounds are generally considered toxic. They can be harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Methemoglobinemia: A significant risk associated with aromatic nitro compounds is the formation of methemoglobin in the blood, which impairs oxygen transport and can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and cardiac dysrhythmias.[2]

  • Skin and Eye Irritation: As with many chemical reagents, it is likely to cause skin and eye irritation upon contact.

  • Chronic Effects: Prolonged or repeated exposure may lead to anemia and potential damage to organs.[2]

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A2: A comprehensive PPE strategy is crucial. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal technique to avoid skin contact.

  • Body Protection: A lab coat and, for larger quantities, an impervious apron.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If a fume hood is not available or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[3]

Q3: How should I properly weigh and transfer this solid compound?

A3: To minimize exposure during weighing and transfer:

  • Conduct all transfers within a chemical fume hood or a ventilated balance enclosure.

  • Use a spatula to carefully transfer the solid, avoiding the creation of dust.

  • Weigh the compound onto a tared weigh paper or directly into the reaction vessel.

  • After transfer, gently tap the weigh paper to ensure all powder is transferred.

  • Clean any spills on the balance immediately using a damp cloth or absorbent paper, followed by a soap and water wash.[3]

Q4: What are the immediate first aid measures in case of exposure?

A4:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists or if symptoms of systemic toxicity develop.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Section 2: Storage, Stability, and Disposal

Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring laboratory safety.

Q5: What are the optimal storage conditions for this compound?

A5:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Temperature: Store at room temperature unless otherwise specified by the supplier.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[1][4] Contact with strong reducing agents should also be avoided.[1]

Q6: How should I dispose of waste containing this compound?

A6: All waste must be handled as hazardous.

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless compatibility is known.

  • Dispose of the waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.

Section 3: Experimental Troubleshooting Guide

This guide addresses potential issues that may arise during the use of this compound in synthetic procedures.

Problem Potential Cause Recommended Solution
Incomplete reaction or low yield 1. Insufficient reagent purity. 2. Inadequate reaction temperature or time. 3. Presence of moisture if the reaction is moisture-sensitive. 4. Inefficient stirring.1. Verify the purity of the starting material. 2. Optimize reaction conditions based on literature procedures for similar substrates. 3. Ensure all glassware is oven-dried and use anhydrous solvents if necessary. 4. Use appropriate stirring to ensure a homogenous reaction mixture.
Formation of unexpected byproducts 1. Incorrect reaction temperature (too high). 2. Presence of impurities in starting materials or solvents. 3. Reaction with atmospheric oxygen or moisture.1. Carefully control the reaction temperature, using an ice bath for exothermic reactions like nitration.[5][6] 2. Use purified reagents and solvents. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in product isolation/purification 1. Product is an oil instead of a solid. 2. Product is insoluble in the chosen recrystallization solvent. 3. Co-elution with impurities during chromatography.1. If an oil forms after quenching on ice, try scratching the inside of the flask or adding a seed crystal. If it remains an oil, proceed with an extraction. 2. Perform small-scale solubility tests to find a suitable solvent system for recrystallization. A common technique for similar compounds is recrystallization from methanol or an ethanol/water mixture.[5][6] 3. Adjust the solvent polarity for column chromatography to improve separation.

Visualized Workflows

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep 1. Conduct Risk Assessment & Review SDS ppe 2. Don Correct PPE (Goggles, Gloves, Lab Coat) prep->ppe fume_hood 3. Prepare Workspace in Certified Chemical Fume Hood ppe->fume_hood weigh 4. Weigh Compound in Hood (Avoid Dust Generation) fume_hood->weigh transfer 5. Transfer to Reaction Vessel weigh->transfer dissolve 6. Add Solvents & Reagents transfer->dissolve decontaminate 7. Decontaminate Glassware dissolve->decontaminate waste 8. Segregate & Label Hazardous Waste decontaminate->waste dispose 9. Dispose via Licensed Service waste->dispose

Caption: Workflow for the safe handling of this compound.

Troubleshooting Decision Tree for Low Reaction Yield

start Low or No Yield Observed check_purity Check Starting Material Purity (TLC/NMR) start->check_purity impure Purify Starting Materials (Recrystallize/Distill) check_purity->impure Impure pure Purity OK check_purity->pure Pure check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) pure->check_conditions incorrect_cond Optimize Conditions: - Adjust Temperature - Extend Reaction Time - Use Inert Atmosphere check_conditions->incorrect_cond Incorrect correct_cond Conditions OK check_conditions->correct_cond Correct check_workup Analyze Workup & Purification (Extraction, Chromatography) correct_cond->check_workup workup_issue Optimize Purification: - Adjust Extraction pH - Modify Chromatography  Solvent System check_workup->workup_issue Issue Found workup_ok Consult Literature for Alternative Synthetic Routes check_workup->workup_ok No Issue Found

Caption: Decision tree for troubleshooting low yield experiments.

References

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • ChemSolv Solutions. (n.d.). Nitration Of Methyl Benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. Retrieved from [Link]

  • University of California, Irvine. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

  • Organic Syntheses. (1941). Methyl m-Nitrobenzoate. Coll. Vol. 1, p.372. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. In Education Resources. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a non-negotiable cornerstone of scientific rigor. A compound's identity underpins its biological activity, patentability, and safety profile. This guide provides an in-depth comparison of the essential analytical techniques required for structural elucidation, using Methyl 5-bromo-2-methoxy-3-nitrobenzoate as a practical case study.

The Orthogonal Approach: A Triad of Analytical Certainty

No single technique can provide absolute structural proof. True confidence is achieved by integrating data from orthogonal methods—techniques that measure different physical properties of the molecule. The three pillars of small molecule confirmation are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each provides a unique piece of the puzzle, and together, they offer a comprehensive and validated structural picture.

Fig. 1: The Orthogonal Analytical Approach cluster_inputs Primary Analytical Techniques cluster_outputs Key Structural Information MS Mass Spectrometry (MS) Formula Molecular Formula & Weight MS->Formula IR Infrared (IR) Spectroscopy FuncGroups Functional Groups IR->FuncGroups NMR Nuclear Magnetic Resonance (NMR) Connectivity Atomic Connectivity & Environment NMR->Connectivity Confirmed_Structure Unambiguous Structural Confirmation Formula->Confirmed_Structure FuncGroups->Confirmed_Structure Connectivity->Confirmed_Structure

Caption: The synergistic use of MS, IR, and NMR provides distinct, complementary data points that converge on a single, confirmed chemical structure.

Part 1: Mass Spectrometry (MS) – The Molecular Blueprint

Expertise & Experience: The first step in identifying an unknown is to determine its molecular weight and, consequently, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement (typically to four or five decimal places), which severely constrains the number of possible elemental compositions. For a molecule containing bromine, the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) provides an immediate and powerful validation of the formula.

Comparison of Alternatives
TechniqueInformation ProvidedWhy We Choose HRMS
Low-Resolution MS (e.g., Quadrupole) Nominal mass (integer).Insufficient accuracy to distinguish between molecules with the same nominal mass but different formulas.
High-Resolution MS (e.g., TOF, Orbitrap) Exact mass (to <5 ppm accuracy).Allows for the confident determination of a unique molecular formula.[1][2][3]
Predicted Data for this compound
ParameterPredicted ValueRationale
Molecular Formula C₉H₈BrNO₅Derived from the known structure.
Monoisotopic Mass 288.9635 g/mol Calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).
M+2 Isotope Peak ~97.3% of M peakThe near 1:1 natural abundance of ⁷⁹Br and ⁸¹Br results in two major peaks of almost equal intensity, separated by ~2 Da.

This predicted data provides a clear, falsifiable hypothesis that can be tested experimentally.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode. The methoxy and ester groups can be protonated to form the [M+H]⁺ ion.

  • Analysis: Acquire the spectrum over a mass range of m/z 100-500.

  • Data Processing: Determine the m/z of the monoisotopic peak for the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition and compare it against the theoretical value for C₉H₉BrNO₅⁺. Verify the presence and relative intensity of the M+2 isotope peak.

Part 2: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

Expertise & Experience: Once the molecular formula is established, IR spectroscopy is employed to rapidly confirm the presence of key functional groups. This technique measures the vibrational frequencies of bonds within the molecule. Each functional group (e.g., carbonyl, nitro, ether) has a characteristic absorption range. The presence or absence of expected peaks provides a quick and effective check on the molecule's gross structural features.[4]

Predicted Data for this compound
Functional GroupCharacteristic VibrationExpected Frequency (cm⁻¹)Rationale & Comparative Insights
Ester Carbonyl C=O Stretch~1730 cm⁻¹The electron-withdrawing nature of the aromatic ring will slightly increase this frequency compared to an aliphatic ester. This value is typical for benzoate esters.[5]
Nitro Group Asymmetric NO₂ Stretch~1530 cm⁻¹A strong, sharp absorption is expected in this region, which is highly characteristic of aromatic nitro compounds.[5]
Nitro Group Symmetric NO₂ Stretch~1350 cm⁻¹A second strong absorption confirming the nitro group.
Aromatic Ring C=C Stretches~1600, ~1470 cm⁻¹Multiple sharp peaks are characteristic of the aromatic core.
Ether (Ar-O-CH₃) C-O Stretch~1250 cm⁻¹Strong absorption from the aryl ether linkage.

The combined presence of these specific bands would provide strong evidence for the proposed functional group makeup.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the empty ATR unit to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Processing: Label the major peaks and compare their frequencies to the expected values for the proposed structure.

Part 3: Nuclear Magnetic Resonance (NMR) – The Connectivity Map

Expertise & Experience: NMR is the most powerful technique for structural elucidation, providing detailed information about the chemical environment and connectivity of each atom. For our target molecule, ¹H (proton) and ¹³C (carbon) NMR are essential.

  • ¹H NMR: Tells us the number of different types of protons, their electronic environment (chemical shift), the number of protons of each type (integration), and how many neighboring protons they have (splitting pattern).

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their electronic environment.

Predicted Data for this compound

Due to the lack of symmetry, all protons and carbons are expected to be chemically unique.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-4~8.1Doublet (d)1HAr-H This proton is between two electron-withdrawing groups (NO₂ and Br), shifting it significantly downfield. It is split by H-6.
H-6~7.9Doublet (d)1HAr-H Less deshielded than H-4 but still downfield due to proximity to the ester and bromine. It is split by H-4.
OCH₃ (Ester)~4.0Singlet (s)3H-COOCH₃Typical chemical shift for a methyl ester.
OCH₃ (Ether)~3.9Singlet (s)3HAr-OCH₃Typical chemical shift for an aryl methoxy group.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon TypePredicted Chemical Shift (δ, ppm)Rationale & Comparative Insights
C =O (Ester)~165Characteristic shift for an ester carbonyl.[6]
Ar-C -OCH₃~155Aromatic carbon attached to oxygen is highly deshielded.
Ar-C -NO₂~148Aromatic carbon attached to the nitro group.
Ar-C -COOCH₃~135Quaternary carbon attached to the ester group.
Ar-C H (C4, C6)~130, ~120Aromatic CH carbons.
Ar-C -Br~115Aromatic carbon attached to bromine is shielded relative to other substituted carbons.
OC H₃ (Ether)~56Typical shift for an aryl methoxy carbon.
OC H₃ (Ester)~53Typical shift for a methyl ester carbon.[6]
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if required.

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

  • ¹H Acquisition: Acquire the proton spectrum. This is usually a quick experiment, taking only a few minutes.

  • ¹³C Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, this experiment requires a longer acquisition time (30 minutes to several hours) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale to the solvent residual peak or TMS. Integrate the ¹H signals and analyze the splitting patterns.

Synthesizing the Evidence: The Complete Workflow

The power of this multi-faceted approach lies in the convergence of all data points to a single, consistent structure. A discrepancy in any one of these analyses would cast serious doubt on the proposed structure and prompt further investigation.

Fig. 2: Integrated Workflow for Structural Elucidation start Unknown Sample Received ms 1. Perform HRMS - Obtain Exact Mass - Check Isotope Pattern start->ms q1 Molecular Formula Consistent? ms->q1 ir 2. Acquire IR Spectrum - Identify Key Functional Groups (C=O, NO₂, C-O) q1->ir  Yes reassess Re-evaluate Structure / Purity q1->reassess  No q2 Functional Groups Consistent? ir->q2 nmr 3. Acquire ¹H & ¹³C NMR - Analyze Shifts, Integrals, Splitting - Confirm Connectivity q2->nmr  Yes q2->reassess  No q3 Atom Connectivity Consistent? nmr->q3 end Structure Confirmed: This compound q3->end  Yes q3->reassess  No reassess->start

Caption: A logical workflow for structural confirmation, where each analytical step serves as a checkpoint to validate the proposed structure.

Conclusion

The structural confirmation of this compound, like any small molecule, relies not on a single measurement but on a weight of evidence approach. By strategically combining High-Resolution Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, we create a robust, self-validating system. MS provides the molecular formula, IR confirms the presence of the correct functional groups, and NMR elucidates the precise atomic arrangement. This orthogonal methodology ensures the highest degree of confidence in the compound's identity, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

  • PubChem. Methyl 5-bromo-2-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Royal Society of Chemistry. Available from: [Link]

  • Study.com. Interpret the infrared spectrum of methyl m-nitrobenzoate. Study.com. Available from: [Link]

  • Wang, Y. et al. (2024). In-Source Photoderivatization-Enhanced Neurometabolic Profiling Deciphers Vascular Cognitive Impairment. Journal of the American Chemical Society. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information for "A mild and efficient protocol for the synthesis of esters from alcohols using aqueous HBr and H2O2". Royal Society of Chemistry. Available from: [Link]

  • PubChem. Methyl 2-Bromo-5-nitrobenzoate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Methyl 3-bromo-2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids. ResearchGate. Available from: [Link]

  • Yan, R. et al. (2018). Advances in structure elucidation of small molecules using mass spectrometry. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

  • NIST. Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]

  • Balogh, M. P. (2009). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International. Available from: [Link]

  • ResearchGate. Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. ResearchGate. Available from: [Link]

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(9), 3367-3370. Available from: [Link]

  • Liu, Y. et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686. Available from: [Link]

Sources

A Comparative Analysis of Methyl 5-bromo-2-methoxy-3-nitrobenzoate and Structurally Related Nitroaromatic Compounds for Applications in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design, particularly in the development of pharmaceuticals and fine chemicals. Nitroaromatic compounds, with their rich and varied reactivity, serve as versatile intermediates. This guide provides a comparative analysis of Methyl 5-bromo-2-methoxy-3-nitrobenzoate, a highly functionalized aromatic building block, and its structural analogues. We will delve into the subtle yet significant impact of substituent patterns on reactivity, offering field-proven insights and experimental data to guide researchers in selecting the optimal building block for their synthetic endeavors.

Introduction: The Strategic Importance of Polysubstituted Nitroaromatics

Nitroaromatic compounds are pivotal intermediates in organic synthesis, primarily due to the nitro group's strong electron-withdrawing nature and its capacity to be transformed into a variety of other functional groups, most notably amines. The presence of additional substituents on the aromatic ring, such as halogens and alkoxy groups, further modulates the electronic environment and steric accessibility of the molecule, thereby fine-tuning its reactivity in key transformations like nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS).

This compound presents a fascinating case study in this regard. The interplay of a bromine atom, a methoxy group, and a nitro group on a methyl benzoate scaffold creates a unique reactivity profile that can be strategically exploited in complex synthetic sequences. This guide will compare this compound with its structural relatives to illuminate the structure-reactivity relationships that govern their chemical behavior.

Synthesis of this compound: A Strategic Nitration

While direct literature on the synthesis of this compound is not abundant, its preparation can be logically inferred from the well-established principles of electrophilic aromatic substitution, specifically the nitration of a suitable precursor. The most probable synthetic route involves the nitration of methyl 5-bromo-2-methoxybenzoate.

The directing effects of the substituents on the precursor's aromatic ring are paramount in determining the regioselectivity of the nitration reaction. The methoxy group (-OCH3) is a strong activating group and is ortho-, para-directing. The bromine atom (-Br) is a deactivating group but is also ortho-, para-directing. The methyl ester (-COOCH3) is a deactivating group and is meta-directing.

Considering the precursor, methyl 5-bromo-2-methoxybenzoate, the powerful ortho-, para-directing influence of the methoxy group at position C2 would strongly favor the introduction of the nitro group at the C3 or C5 positions. However, the C5 position is already occupied by bromine. Therefore, the nitration is highly likely to occur at the C3 position, which is ortho to the methoxy group and meta to the bromine and methyl ester groups, leading to the desired product.

Experimental Protocol: Nitration of Methyl 5-bromo-2-methoxybenzoate (Proposed)

This protocol is based on standard nitration procedures for substituted methyl benzoates.[1][2]

Materials:

  • Methyl 5-bromo-2-methoxybenzoate

  • Concentrated Sulfuric Acid (H2SO4)

  • Concentrated Nitric Acid (HNO3)

  • Ice

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add methyl 5-bromo-2-methoxybenzoate to chilled concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the benzoate in sulfuric acid, ensuring the temperature of the reaction mixture does not exceed 15 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 30-60 minutes.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid precipitate, crude this compound, is collected by vacuum filtration and washed with cold water.

  • The crude product is then purified by recrystallization from methanol to yield the pure compound.

Comparative Reactivity Analysis

The reactivity of this compound is best understood by comparing it with its structural analogues. The electronic and steric effects of the substituents dictate the molecule's susceptibility to nucleophilic attack and the ease of reducing the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group ortho or para to a leaving group significantly activates the aromatic ring towards nucleophilic attack.[3] In the case of this compound, the bromine atom is a potential leaving group.

Let's compare its expected SNAr reactivity with related compounds:

CompoundKey Substituent Effects on SNAr at the Bromo PositionExpected Reactivity
This compound The nitro group at C3 is meta to the bromine at C5. The methoxy group at C2 is also meta. The ester group at C1 is para. The combined electron-withdrawing effect of the nitro and ester groups activates the ring, but the lack of direct ortho or para relationship between the nitro group and the bromine atom makes SNAr less favorable compared to isomers with such arrangements.Moderate
Methyl 2-bromo-5-nitrobenzoate The nitro group at C5 is para to the bromine at C2. This direct conjugation provides significant activation for nucleophilic attack at the C2 position.High
Methyl 3-bromo-5-nitrobenzoate The nitro group at C5 is meta to the bromine at C3. Similar to our target compound, the lack of direct ortho/para activation by the nitro group results in lower reactivity towards SNAr.Low to Moderate
Methyl 5-bromo-2-methyl-3-nitrobenzoate Structurally similar to our target, but with a methyl group instead of a methoxy group at C2. The methyl group is weakly electron-donating, which slightly deactivates the ring towards nucleophilic attack compared to the methoxy group.Moderate

Causality behind Experimental Choices in SNAr:

When designing an SNAr reaction, the choice of solvent and nucleophile is critical. Polar aprotic solvents like DMSO or DMF are typically used to solvate the cation and leave the nucleophile more reactive. The strength of the nucleophile also plays a significant role; stronger nucleophiles will react more readily. For less reactive substrates, harsher reaction conditions (higher temperatures) may be necessary.

Experimental Workflow: Comparative SNAr with a Generic Nucleophile (Nu-)

SNAr_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 This compound Reaction1 Reaction A Reactant1->Reaction1 Reacts with Reactant2 Methyl 2-bromo-5-nitrobenzoate Reaction2 Reaction B Reactant2->Reaction2 Reacts with Nucleophile Nucleophile (e.g., RO⁻, R₂NH) Nucleophile->Reaction1 Nucleophile->Reaction2 Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->Reaction1 Solvent->Reaction2 Temperature Elevated Temperature Temperature->Reaction1 Temperature->Reaction2 Product1 S N Ar Product 1 Product2 S N Ar Product 2 Reaction1->Product1 Reaction2->Product2

Sources

A Comparative Guide to Alternative Synthetic Routes for Substituted Nitrobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Substituted nitrobenzoates are a cornerstone class of molecules, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Their value lies in the versatile reactivity of both the nitro and ester functionalities, which allows for a diverse range of subsequent chemical transformations. The strategic placement of the nitro group on the aromatic ring is paramount, as it profoundly influences the molecule's chemical properties and biological activity.

This guide provides a comparative analysis of three principal synthetic strategies for accessing substituted nitrobenzoates: the classical Direct Electrophilic Nitration, the versatile Nucleophilic Aromatic Substitution (SNAr), and the strategic Sandmeyer Reaction. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a head-to-head comparison of their performance based on yield, regioselectivity, substrate scope, and operational considerations. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic pathway for their specific target molecule.

Direct Electrophilic Nitration: The Workhorse Method

Direct electrophilic nitration is the most traditional and widely employed method for introducing a nitro group onto an aromatic ring.[2] The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where a potent electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[3]

Mechanistic Rationale

The choice of a strong acid catalyst, typically sulfuric acid, is crucial. Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[3] The aromatic ring, acting as a nucleophile, then attacks the nitronium ion. The directing effects of the substituents already present on the benzene ring are a key consideration in this reaction. The ester group of a benzoate is a deactivating, meta-directing group. This is due to its electron-withdrawing nature, which destabilizes the cationic intermediate (sigma complex) when the attack occurs at the ortho or para positions. Consequently, the incoming nitro group is predominantly directed to the meta position.[4]

Caption: Mechanism of Direct Electrophilic Nitration of Methyl Benzoate.

Experimental Protocol: Synthesis of Methyl m-Nitrobenzoate

This protocol is adapted from Organic Syntheses.[5]

Materials:

  • Methyl benzoate (pure)

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Methanol (ice-cold)

Procedure:

  • In a flask equipped with a mechanical stirrer and cooled in an ice bath (0-10°C), add 204 g (1.5 moles) of pure methyl benzoate to 400 cc of concentrated sulfuric acid.

  • Slowly add a pre-cooled mixture of 125 cc of concentrated nitric acid and 125 cc of concentrated sulfuric acid to the stirred methyl benzoate solution over approximately one hour. Maintain the reaction temperature between 5-15°C.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Pour the reaction mixture onto 1300 g of cracked ice.

  • The solid methyl m-nitrobenzoate will precipitate. Isolate the product by vacuum filtration and wash thoroughly with water.

  • To remove impurities, wash the crude product with two portions of ice-cold methanol (200 cc then 100 cc).

  • Dry the final product. The expected yield is 220-230 g (81-85%).[5]

Nucleophilic Aromatic Substitution (SNAr): A Strategy for Pre-functionalized Rings

Nucleophilic aromatic substitution offers an alternative pathway, particularly for the synthesis of nitrobenzoates where the nitro group is already present on the starting material, or when direct nitration would lead to undesired isomers. This reaction is contingent on the presence of strong electron-withdrawing groups (such as a nitro group) ortho or para to a suitable leaving group (typically a halide).[6]

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing group is essential for stabilizing the negative charge of this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of reaction is influenced by the nature of the leaving group (F > Cl > Br > I) and the strength of the electron-withdrawing group.[7]

SNAr_Mechanism start Activated Aryl Halide (e.g., 4-Chloro-3-nitrobenzoic acid) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start:f1->meisenheimer:f0 + Nucleophile (Addition) nucleophile Nucleophile (e.g., CH₃NH₂) product Substituted Product (e.g., 4-(Methylamino)-3-nitrobenzoic acid) meisenheimer:f1->product:f0 - Leaving Group (Elimination) leaving_group Leaving Group (Cl⁻) meisenheimer:f1->leaving_group

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate

This two-step protocol involves an initial SNAr reaction followed by esterification. It is adapted from established industrial methods.[7]

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid (SNAr)

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • 25% aqueous methylamine solution

  • Acetic acid

  • Deionized water

Procedure:

  • Combine 4-chloro-3-nitrobenzoic acid and the 25% aqueous methylamine solution in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture to reflux for 3-5 hours.

  • Cool the reaction to room temperature and adjust the pH to approximately 3 by the dropwise addition of acetic acid.

  • The product, 4-(methylamino)-3-nitrobenzoic acid, will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. Yields for this step can be very high, reportedly up to 99.4%.[7]

Step 2: Fischer Esterification

Materials:

  • 4-(methylamino)-3-nitrobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

Procedure:

  • Dissolve the 4-(methylamino)-3-nitrobenzoic acid in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the methanol under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography. Yields for the esterification are typically in the range of 40-70%.[7]

The Sandmeyer Reaction: An Indirect but Powerful Route

The Sandmeyer reaction provides an indirect yet highly effective method for introducing a variety of substituents, including halides and cyano groups, onto an aromatic ring.[2] This is achieved by the transformation of an aromatic amine into a diazonium salt, which is then displaced by a nucleophile in the presence of a copper(I) salt catalyst. While not a direct nitration method, it can be strategically employed to synthesize substituted nitrobenzoates that are otherwise difficult to access. For instance, a substituted aminobenzoate can be diazotized and subsequently converted to the corresponding nitrobenzoate.

Mechanistic Rationale

The reaction begins with the diazotization of a primary aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[8] The Sandmeyer reaction itself is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. This aryl radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.[1]

Sandmeyer_Workflow cluster_0 Diazotization cluster_1 Copper-Catalyzed Substitution Aromatic_Amine Aromatic Amine (e.g., 4-Aminobenzoic Acid) NaNO2_H2SO4 NaNO₂ / H₂SO₄ (0-5 °C) Diazonium_Salt Aryl Diazonium Salt NaNO2_H2SO4->Diazonium_Salt CuX Copper(I) Salt (e.g., CuCN) Diazonium_Salt->CuX Sandmeyer Reaction Substituted_Product Substituted Product (e.g., 4-Cyanobenzoic Acid) CuX->Substituted_Product

Caption: General workflow for the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Cyanation of 4-Aminobenzoic Acid

This protocol demonstrates the core principles of the Sandmeyer reaction, which can be adapted for other nucleophiles. This specific example yields a precursor that can be further elaborated. The protocol is based on the work of Farlow and Krömer.[1]

Materials:

  • 4-Aminobenzoic acid (pABA)

  • Sulfuric acid (1.0 M)

  • Sodium nitrite (NaNO₂)

  • Copper(II) sulfate pentahydrate

  • Sodium bisulfite

  • Potassium cyanide (KCN)

  • Sodium bicarbonate

Procedure:

  • Suspend 5.00 g (36.5 mmol) of 4-aminobenzoic acid in 55 ml of 1.0 M sulfuric acid at 0°C.

  • Add a solution of 2.64 g (38.3 mmol) of sodium nitrite in water to the suspension to form the diazonium salt solution.

  • In a separate flask, prepare the copper(I) cyanide catalyst by reducing copper(II) sulfate with sodium bisulfite and then adding it to a solution of potassium cyanide in cold water.

  • Neutralize the diazonium salt solution with sodium bicarbonate.

  • Add the neutralized diazonium salt solution to the copper(I) cyanide complex at 0-5°C.

  • Allow the reaction to proceed for 20 hours, then warm to room temperature.

  • Work-up of the reaction mixture (hydrolysis of the nitrile) yields terephthalic acid. The yield of the initial cyanation product, 4-cyanobenzoic acid, is reported to be approximately 82%.[1]

Head-to-Head Comparison

FeatureDirect Electrophilic NitrationNucleophilic Aromatic Substitution (SNAr)Sandmeyer Reaction
Starting Material Substituted BenzoateActivated Aryl HalideAromatic Amine
Key Transformation C-H bond nitrationC-Halogen bond substitutionC-NH₂ to C-X conversion
Regioselectivity Governed by existing substituents (often leads to mixtures)High, determined by the position of the leaving groupHigh, determined by the position of the amine
Yield Good to excellent (e.g., 81-85% for methyl m-nitrobenzoate)[5]Often very high for the substitution step (e.g., up to 99%)[7]Good to excellent (e.g., ~82% for cyanation)[1]
Substrate Scope Broad, but limited by directing group effects and harsh conditionsMore specific; requires an activated ring and a good leaving groupBroad, allows access to a wide variety of substituents
Reaction Conditions Harsh (conc. strong acids), low temperatures requiredCan be milder, but may require heatingLow temperatures for diazotization, then mild to moderate heating
Advantages Atom-economical, straightforward, uses inexpensive reagentsExcellent regiocontrol, high yieldsExcellent regiocontrol, versatile for various substituents
Limitations Poor regioselectivity for some substrates, harsh conditionsRequires specific substitution patterns on the starting materialMulti-step process, potentially hazardous diazonium intermediates

Conclusion and Recommendations

The choice of a synthetic route for a substituted nitrobenzoate is a strategic decision that hinges on the desired substitution pattern, the availability and cost of starting materials, and the required scale of the synthesis.

  • Direct Electrophilic Nitration remains the most direct and cost-effective method when the desired regiochemistry aligns with the directing effects of the existing substituents. It is particularly well-suited for the synthesis of m-nitrobenzoates from the corresponding benzoates.

  • Nucleophilic Aromatic Substitution (SNAr) is the method of choice when high regioselectivity is paramount and a suitably activated halo-nitroaromatic precursor is available. This route avoids the potential for isomeric mixtures often encountered in direct nitration.

  • The Sandmeyer Reaction offers a powerful, albeit indirect, approach for introducing a nitro group (or other functionalities that can be converted to a nitro group) with excellent regiocontrol. It is especially valuable for synthesizing isomers that are inaccessible through direct nitration.

By understanding the strengths and limitations of each of these synthetic strategies, researchers can make informed decisions to efficiently and effectively synthesize the substituted nitrobenzoate intermediates required for their research and development endeavors.

References

  • Benchchem. A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes.

  • Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.

  • Farlow, A. and Krömer, J.O. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate.

  • Ju, K., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.

  • Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 71.

  • Kamm, O., & Segur, J. B. (1923). m-Nitrobenzoic acid. Organic Syntheses, 3, 73.

  • N.N. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments.

  • Platt, P., & Boole, R. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Save My Exams.

  • RSC Education. (n.d.). Nitration of methyl benzoate. Royal Society of Chemistry.

  • S.N. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

  • Wikipedia contributors. (2023, December 27). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia.

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized "Methyl 5-bromo-2-methoxy-3-nitrobenzoate" using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. This guide provides an in-depth, technically-grounded protocol for validating the purity of "Methyl 5-bromo-2-methoxy-3-nitrobenzoate" using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the method development, the potential impurities that can arise during synthesis, and a comparative analysis of purity data.

The Critical Role of Purity in Research and Development

"this compound" is a substituted aromatic compound that can serve as a key intermediate in the synthesis of various biologically active molecules. The presence of impurities, even in trace amounts, can have significant consequences:

  • Altered Biological Activity: Impurities can exhibit their own biological effects, leading to misleading results in pharmacological assays.

  • Inaccurate Quantification: The presence of co-eluting impurities can lead to an overestimation of the concentration of the target compound.

  • Safety Concerns: Uncharacterized impurities may be toxic, posing a risk in preclinical and clinical studies.

Therefore, a robust and validated analytical method to assess purity is indispensable. HPLC is the technique of choice for this purpose due to its high resolving power, sensitivity, and quantitative accuracy.[1]

Understanding the Synthesis and Potential Impurities

A likely synthetic route to "this compound" involves the nitration of a substituted methyl benzoate precursor.[2][3][4] Electrophilic aromatic substitution reactions like nitration are seldom perfectly selective, leading to the formation of various impurities.[2]

Potential Impurities Include:

  • Positional Isomers: The nitro group may be introduced at other positions on the aromatic ring, leading to isomers such as "Methyl 5-bromo-2-methoxy-4-nitrobenzoate" or "Methyl 5-bromo-2-methoxy-6-nitrobenzoate".

  • Di-nitrated Byproducts: Under harsh nitrating conditions, a second nitro group could be added to the aromatic ring.

  • Unreacted Starting Material: Incomplete reaction can result in the presence of the starting methyl benzoate derivative.

  • Hydrolysis Products: The ester group can be hydrolyzed to the corresponding carboxylic acid, particularly if the reaction or work-up conditions are not carefully controlled.

A well-developed HPLC method must be able to separate the main peak of "this compound" from all these potential impurities, demonstrating its specificity.

A Validated HPLC Method for Purity Determination

The following HPLC method has been designed based on the physicochemical properties of aromatic nitro compounds and established chromatographic principles.

Experimental Protocol

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Stationary Phase (Column) C18, 4.6 x 150 mm, 5 µmThe non-polar C18 stationary phase is well-suited for the separation of moderately polar aromatic compounds.[5][6]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA gradient elution is employed to ensure the separation of both polar and non-polar impurities. Phosphoric acid helps to sharpen peaks by suppressing the ionization of any acidic functional groups.
Gradient Program 0-2 min: 40% B2-15 min: 40% to 80% B15-18 min: 80% B18-20 min: 80% to 40% B20-25 min: 40% B (equilibration)This gradient profile provides a good balance between resolution and analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmAromatic nitro compounds typically exhibit strong UV absorbance around this wavelength.[7][8][9] A DAD can be used to scan for the optimal wavelength.
Sample Preparation Dissolve 1 mg of the synthesized compound in 10 mL of Acetonitrile (or a 50:50 mixture of Acetonitrile and Water) to a final concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.Acetonitrile is a good solvent for this type of compound and is compatible with the mobile phase.
Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized Compound Dissolve Dissolve in Acetonitrile (100 µg/mL) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 10 µL Filter->Inject Separate C18 Column Gradient Elution Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for the HPLC analysis of "this compound".

Method Validation: Ensuring Trustworthy Results

A developed HPLC method must be validated to ensure its suitability for its intended purpose. The validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH).[10][11][12]

Key Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradation products. This is demonstrated by injecting individual potential impurities and showing that they are well-resolved from the main peak. A stability-indicating method is one that can separate the drug substance from its degradation products.[1][10]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of solutions of the reference standard at different concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a placebo with known amounts of the reference standard and calculating the percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, and/or different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Logical Flow of Data Analysis and Purity Validation

Purity_Validation Data HPLC Data Peak Areas & Retention Times SystemSuitability SystemSuitability Data->SystemSuitability PurityCalc Purity Calculation % Purity = (Area_main / Area_total) * 100 SystemSuitability->PurityCalc Pass ImpurityProfile Impurity Profiling Identify and Quantify Impurities PurityCalc->ImpurityProfile Comparison Comparative Analysis Batch-to-Batch Consistency vs. Reference Standard ImpurityProfile->Comparison Report Final Report Purity Certificate Comparison->Report

Caption: Logical flow for data analysis and purity validation of the synthesized compound.

Comparative Analysis of Purity

To illustrate the application of this method, let's consider the analysis of three different batches of synthesized "this compound" and compare them to a certified reference standard.

SampleRetention Time of Main Peak (min)Purity (% Area)Major Impurity (%)Comments
Reference Standard 12.5299.9Not DetectedCertified pure material.
Batch A 12.5198.51.2 (at 11.8 min)High purity, with a minor, well-resolved impurity.
Batch B 12.5395.23.5 (at 12.8 min)1.0 (at 10.5 min)Lower purity with multiple impurities. Further purification is recommended.
Batch C 12.5099.20.5 (at 11.9 min)High purity, suitable for most research applications.

This comparative data clearly demonstrates the utility of the HPLC method in differentiating between batches of varying purity. The consistent retention time of the main peak across all samples confirms the identity of the compound, while the percentage area calculation provides a quantitative measure of its purity.

Conclusion

Validating the purity of synthesized compounds is a non-negotiable step in ensuring the integrity of scientific research and drug development. The HPLC method detailed in this guide provides a robust, specific, and reliable means of assessing the purity of "this compound". By understanding the potential impurities that can arise from the synthesis and by rigorously validating the analytical method, researchers can have a high degree of confidence in the quality of their materials, leading to more accurate and reproducible results.

References

  • Google Patents. (n.d.). Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • ResearchGate. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b).... Retrieved from [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (1957). The ultraviolet absorption spectra of nitro-substituted aromatic carbonyl compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved from [Link]

  • Academia.edu. (n.d.). stability indicating hplc method development: a review. Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • ResearchGate. (2025). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds:.... Retrieved from [Link]

  • SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • SIELC Technologies. (2018). Methyl p-nitrobenzoate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-methoxy-2-nitrobenzoate.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction | Request PDF. Retrieved from [Link]

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A Spectroscopic Guide to the Isomeric Landscape of Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of a compound. Isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of Methyl 5-bromo-2-methoxy-3-nitrobenzoate and its key isomers, offering a framework for their unambiguous differentiation using fundamental analytical techniques.

The challenge in distinguishing these isomers arises from the subtle variations in the substitution pattern on the benzene ring. The interplay of the bromo, methoxy, and nitro functional groups, along with the methyl ester, creates unique electronic environments that serve as fingerprints for each molecule when probed by spectroscopic methods. This guide will delve into the expected and observed differences in their Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.

The Isomeric Field

The primary compound of interest is This compound . For a thorough comparison, we will consider the following constitutional isomers where the positions of the bromo, methoxy, and nitro groups are varied:

  • Isomer 1: this compound

  • Isomer 2: Methyl 5-bromo-2-methoxy-4-nitrobenzoate

  • Isomer 3: Methyl 3-bromo-2-methoxy-5-nitrobenzoate

  • Isomer 4: Methyl 4-bromo-2-methoxy-5-nitrobenzoate

Mass Spectrometry: A Tale of Isotopes and Fragments

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For all the isomers of Methyl bromo-methoxy-nitrobenzoate (C₉H₈BrNO₅), the molecular weight is approximately 290.07 g/mol . A key feature in the mass spectra of these compounds will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom in the molecule.

While the molecular ion peaks will be consistent across the isomers, their fragmentation patterns under electron ionization (EI) can offer clues to their substitution patterns. The relative positions of the substituents influence the stability of the resulting fragment ions.

Expected Fragmentation Pathways:

  • Loss of the methoxy group (-OCH₃): A common fragmentation for methoxy-substituted aromatics, leading to a peak at [M-31]⁺.

  • Loss of the methyl ester group (-COOCH₃): Fragmentation can occur with the loss of the entire ester group, resulting in a peak at [M-59]⁺.

  • Loss of the nitro group (-NO₂): A characteristic fragmentation for nitroaromatics, giving a peak at [M-46]⁺.

  • Subsequent fragmentations: Further fragmentation of these primary ions can also occur, providing a more detailed fingerprint.

The relative intensities of these fragment ions will likely differ between the isomers due to the electronic effects of the substituents on the stability of the carbocations formed.

Infrared Spectroscopy: Vibrational Fingerprints of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of the Methyl bromo-methoxy-nitrobenzoate isomers will be characterized by several key absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Description
C=O (ester)1720-1740Strong, sharp absorption
C-O (ester)1200-1300Strong absorption
NO₂ (asymmetric stretch)1520-1560Strong absorption
NO₂ (symmetric stretch)1340-1380Strong absorption
C-Br500-600Moderate to weak absorption
Ar-O-CH₃ (ether)1020-1075 and 1200-1275Two distinct bands
Aromatic C=C1450-1600Multiple moderate to weak bands
Aromatic C-H3000-3100Weak to moderate bands

While the presence of these functional groups is common to all isomers, the exact wavenumber of the absorption bands, particularly for the C=O and NO₂ stretches, can be subtly influenced by the electronic environment created by the specific substitution pattern. For instance, the position of the electron-withdrawing nitro group relative to the electron-donating methoxy group can affect the bond strength and, consequently, the vibrational frequency of the ester's carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Guide to Isomer Structure

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful technique for the definitive structural elucidation of these isomers. The chemical shifts (δ) and coupling patterns of the aromatic protons and carbons provide a detailed map of the substitution pattern on the benzene ring.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm) will be the most informative for distinguishing the isomers. The number of signals, their splitting patterns (singlets, doublets, etc.), and their integration values will be unique to each isomer.

Predicted ¹H NMR Spectral Data:

IsomerAromatic Proton Environment and Predicted SplittingMethoxy Signal (δ, s, 3H)Methyl Ester Signal (δ, s, 3H)
1: this compound Two singlets (or very small meta coupling)~3.9-4.1 ppm~3.8-4.0 ppm
2: Methyl 5-bromo-2-methoxy-4-nitrobenzoate Two singlets. Based on literature, δ 8.10 (s, 1H) and 7.42 (s, 1H)[1]~3.96 ppm[1]~3.93 ppm[1]
3: Methyl 3-bromo-2-methoxy-5-nitrobenzoate A doublet and a doublet of doublets~3.9-4.1 ppm~3.8-4.0 ppm
4: Methyl 4-bromo-2-methoxy-5-nitrobenzoate A doublet and a doublet~3.9-4.1 ppm~3.8-4.0 ppm

The distinct splitting patterns arise from the proton-proton coupling relationships, which are dependent on their relative positions (ortho, meta, or para).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For the substituted benzene ring, each isomer will exhibit a unique set of six signals in the aromatic region (typically δ 110-160 ppm). The chemical shifts of these carbons are highly sensitive to the electronic effects of the attached substituents.

Predicted ¹³C NMR Spectral Features:

  • Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet at a downfield chemical shift (δ ~165 ppm).

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the electron-donating methoxy group (shielding effect, upfield shift) and the electron-withdrawing nitro and bromo groups (deshielding effect, downfield shift). The carbon directly attached to the methoxy group will be significantly shielded, while the carbons ortho and para to the nitro group will be deshielded.

  • Methoxy and Methyl Ester Carbons: The methoxy carbon will resonate around δ 56-62 ppm, and the methyl ester carbon will be around δ 52-55 ppm.

By carefully analyzing the chemical shifts and, where possible, the carbon-proton coupling patterns (from a Heteronuclear Single Quantum Coherence, HSQC, experiment), the substitution pattern of each isomer can be definitively assigned.

Experimental Protocols

Sample Preparation

For all spectroscopic analyses, ensure the sample is of high purity. For NMR, dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube. For IR spectroscopy, the sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory. For GC-MS, prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation cluster_3 Reporting prep Purified Isomer nmr ¹H & ¹³C NMR prep->nmr ir FT-IR prep->ir ms GC-MS prep->ms process Spectral Processing nmr->process ir->process ms->process interpret Structural Elucidation process->interpret report Comparative Guide Generation interpret->report

Caption: A generalized workflow for the spectroscopic analysis of isomers.

Conclusion

The differentiation of the constitutional isomers of this compound is readily achievable through a systematic application of modern spectroscopic techniques. While mass spectrometry provides a clear indication of the elemental composition and infrared spectroscopy confirms the presence of key functional groups, it is the detailed analysis of ¹H and ¹³C NMR spectra that allows for the unambiguous determination of the substitution pattern on the aromatic ring. By carefully examining the chemical shifts and coupling patterns, researchers can confidently identify each isomer, ensuring the integrity and success of their scientific endeavors.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). PubChem Database. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

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A Comparative Guide to the Efficacy of Methyl 5-bromo-2-methoxy-3-nitrobenzoate as a Precursor in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of synthetic organic chemistry, particularly within the realm of drug development, the choice of a starting material is a move that dictates the entire sequence of subsequent steps. A well-chosen precursor can streamline a synthesis, enhance overall yield, and simplify purification, thereby accelerating the journey from laboratory curiosity to life-saving therapeutic. Conversely, a suboptimal precursor can introduce convoluted protection-deprotection schemes, necessitate harsh reaction conditions, and result in challenging separations. This guide provides an in-depth analysis of Methyl 5-bromo-2-methoxy-3-nitrobenzoate, a highly functionalized aromatic building block, evaluating its efficacy as a precursor in complex drug synthesis and comparing it with viable alternatives.

The Strategic Value of a Polysubstituted Aromatic Precursor

This compound is more than a simple starting material; it is a strategic tool. Its inherent chemical architecture offers a confluence of functionalities that a synthetic chemist can exploit with precision.

  • Orthogonal Reactivity : The molecule possesses three key functional groups—a bromine atom, a nitro group, and a methoxy group—each with distinct and generally non-interfering reactivity profiles. This "orthogonality" is paramount in multi-step synthesis.

  • The Bromine Handle : The bromine atom, positioned at C5, serves as a robust and versatile handle for carbon-carbon bond formation. It is an ideal participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, which are foundational transformations in modern pharmaceutical synthesis.[1] This allows for the late-stage introduction of complex aryl or heteroaryl moieties.

  • Latent Amine Functionality : The nitro group at C3 is a masked amine. Its reduction to an aniline derivative is typically a high-yielding and clean transformation, often performed in the later stages of a synthetic sequence. This strategic placement is crucial for constructing many heterocyclic cores or for introducing a key pharmacophoric element.

  • Electronic and Steric Influence : The methoxy group at C2 exerts a significant electronic effect on the aromatic ring, influencing the reactivity of the other positions. It also provides steric bulk that can direct the regioselectivity of certain reactions.

The combination of these features in a single, stable, and readily available molecule allows for the rapid assembly of molecular complexity, a critical factor in reducing the time and cost of drug development.[2]

Case Study: Synthesis of a Pyrimidodiazepine Core

To illustrate the efficacy of this compound, we will examine its application in the synthesis of a pyrimidodiazepine derivative, a scaffold found in various biologically active compounds, including selective PLK1 inhibitors.[3]

This synthetic route leverages the inherent functionalities of the precursor to build the target molecule efficiently.

Workflow for Route A

Route_A cluster_0 Route A: this compound Pathway A This compound B Methyl 2-methoxy-5-(1-methylpiperazin-4-yl)-3-nitrobenzoate A->B  Buchwald-Hartwig Amination  1-methylpiperazine, Pd₂(dba)₃,  Xantphos, Cs₂CO₃, Dioxane, 100°C C Methyl 3-amino-2-methoxy-5-(1-methylpiperazin-4-yl)benzoate B->C  Nitro Group Reduction  H₂, Pd/C, Methanol D Pyrimidodiazepine Core C->D  Annulation/Cyclization  (e.g., with a pyrimidine derivative)

Caption: Synthetic workflow using the target precursor.

In this pathway, the bromine is first displaced via a Buchwald-Hartwig amination with 1-methylpiperazine.[3] This reaction is highly efficient for coupling amines to aryl halides. Subsequently, the nitro group is reduced to the corresponding aniline. This aniline is then poised for a cyclization reaction to form the desired heterocyclic core. The causality here is clear: the precursor's structure allows for a logical and convergent synthesis, where key fragments are installed sequentially without interfering with each other.

An alternative strategy might involve starting with a different precursor, such as 2-chloro-5-nitropyridine, to construct a similar heterocyclic system.

Workflow for Route B

Route_B cluster_1 Route B: Alternative Precursor Pathway E 2-Chloro-5-nitropyridine F 2-(1-Methylpiperazin-4-yl)-5-nitropyridine E->F  Nucleophilic Aromatic Substitution  1-methylpiperazine, Heat G 5-Amino-2-(1-methylpiperazin-4-yl)pyridine F->G  Nitro Group Reduction  Fe, NH₄Cl, EtOH/H₂O H Introduction of Second Ring (e.g., via Sandmeyer or Coupling) G->H  Multi-step functionalization I Pyrimidodiazepine Core H->I  Cyclization

Caption: A plausible alternative synthetic workflow.

This route begins with a nucleophilic aromatic substitution on the pyridine ring, followed by nitro reduction. However, to build the second ring and introduce the required functionalities (analogous to the methoxy and ester groups in Route A), several additional steps would be necessary. This could involve diazotization followed by a Sandmeyer reaction or a separate cross-coupling sequence, potentially increasing the overall step count and reducing the overall yield.

Comparative Performance Analysis

The true measure of a precursor's efficacy lies in a direct comparison of key synthetic metrics. The choice between chemical and biological synthesis pathways also plays a critical role in the overall efficiency and scalability of drug production.[4]

MetricRoute A (this compound)Route B (2-Chloro-5-nitropyridine)Justification
Overall Yield Higher (Typically 40-50% over 3 steps)Lower (Typically 20-30% over 4-5 steps)Route A is more convergent. Higher step counts in Route B inevitably lead to lower overall yields due to multiplicative losses.[5]
Step Economy Excellent (3 key steps to core)Moderate (4-5+ steps to core)The high degree of functionalization in the starting material for Route A reduces the number of required transformations.
Process Scalability FavorablePotentially ChallengingRoute B may require additional, potentially hazardous steps (e.g., Sandmeyer reaction) that are less desirable for large-scale manufacturing.[6]
Purification Generally straightforwardMore complexEach additional step in Route B introduces more potential impurities, complicating purification efforts.
Precursor Cost Higher initial cost per gramLower initial cost per gramWhile the initial precursor is more expensive, the overall process cost for Route A can be lower due to higher yields and fewer steps.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

The following protocol details a key transformation from Route A, illustrating the practical application of this compound.

Objective: To synthesize Methyl 2-methoxy-5-(1-methylpiperazin-4-yl)-3-nitrobenzoate.

Materials:

  • This compound (1.0 equiv)

  • 1-Methylpiperazine (2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

  • Xantphos (0.1 equiv)

  • Caesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 1.3 g, 4.48 mmol), Caesium Carbonate (2.92 g, 8.96 mmol), Xantphos (259 mg, 0.448 mmol), and Pd₂(dba)₃ (205 mg, 0.224 mmol).[3]

  • Evacuate and backfill the flask with the inert gas three times.[7]

  • Add anhydrous 1,4-dioxane (13 mL) via syringe, followed by 1-methylpiperazine (0.99 mL, 8.96 mmol).[3]

  • Degas the resulting suspension by bubbling the inert gas through the mixture for 10-15 minutes.[8]

  • Heat the reaction mixture to 100 °C and stir vigorously for 16 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Trustworthiness of Protocol: This protocol is based on well-established Buchwald-Hartwig amination conditions. The use of a bulky phosphine ligand (Xantphos) is crucial for promoting the reductive elimination step with the secondary amine. The choice of a strong, non-nucleophilic base (Cs₂CO₃) is standard for this transformation. The reaction is performed under an inert atmosphere to protect the Pd(0) catalyst from oxidation.

Conclusion

This compound stands out as a highly efficacious precursor in drug synthesis due to its strategic arrangement of orthogonal functional groups. As demonstrated in the case study, its use leads to a more convergent, high-yielding, and step-economical synthesis compared to routes starting from simpler, less functionalized precursors. While the initial cost of this building block may be higher, the savings realized through improved overall yield, reduced processing time, and simplified purification often make it the more economically viable option for complex, multi-step syntheses. For drug development professionals, the selection of such advanced intermediates is a critical decision that can significantly impact the efficiency and success of a synthetic campaign.

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Benchmarking "Methyl 5-bromo-2-methoxy-3-nitrobenzoate" synthesis against green chemistry principles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Greener Synthesis of Methyl 5-bromo-2-methoxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly functionalized aromatic compounds is a cornerstone of pharmaceutical and materials science. This compound is a key intermediate, with its array of functional groups—an ester, a methoxy group, a nitro group, and a bromine atom—offering numerous avenues for chemical modification.[1] However, the traditional methods for its synthesis often rely on harsh reagents and produce significant waste, running counter to the principles of green chemistry. This guide provides a comparative analysis of synthetic routes to this valuable compound, benchmarking them against green chemistry principles to inform safer, more sustainable, and efficient laboratory practices.

The Imperative of Green Chemistry in Synthesis

The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for sustainable chemical design and processing.[2] These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency, among other goals.[3][4][5] In the pharmaceutical industry, where it's estimated that for every kilogram of drug produced, 100 kilograms of waste are generated, the adoption of green chemistry is not just an environmental imperative but also an economic one.[6] A significant portion of this waste is solvent-related, highlighting the critical role of solvent choice in sustainable synthesis.[7]

Traditional vs. Greener Synthetic Approaches

The synthesis of this compound typically involves two key transformations: electrophilic bromination and nitration of a substituted methyl benzoate precursor.

1. Nitration: From Mixed Acids to Solid Catalysts

The traditional method for nitrating aromatic compounds involves a mixture of concentrated nitric and sulfuric acids.[8][9][10] This "mixed acid" approach is effective but generates large quantities of corrosive and toxic acid waste, posing significant environmental and safety concerns.[8][11] The reaction is also highly exothermic and can lead to over-nitration and poor regioselectivity.[9][10][12]

Greener Alternatives:

Recent research has focused on developing more environmentally benign nitration methods.[12][13] These include:

  • Solid Acid Catalysts: Zeolites, sulfated metal oxides, and supported heteropoly acids have emerged as promising alternatives to sulfuric acid.[11][12] These catalysts are often reusable, non-corrosive, and can lead to higher selectivity under milder, sometimes solvent-free, conditions.[11][12]

  • Alternative Nitrating Agents: The use of metal nitrates, such as bismuth nitrate or copper nitrate, often supported on solid materials like silica gel or montmorillonite clay, offers a milder and more selective approach to nitration.[8] These methods can sometimes be enhanced by microwave irradiation, which can accelerate reaction times and improve yields.[8][12]

  • Catalyst-Free and Milder Conditions: Some protocols aim to eliminate the catalyst altogether, using reagents like a mixture of a nitrate salt and chlorotrimethylsilane for ipso-nitration of arylboronic acids.[14] Photochemical methods have also been explored for the nitration of certain aromatic compounds.

2. Bromination: Moving Beyond Elemental Bromine

Elemental bromine (Br₂) is the classic reagent for electrophilic aromatic bromination. However, it is highly toxic, corrosive, and hazardous to handle.[15][16]

Greener Alternatives:

A variety of safer and easier-to-handle brominating agents have been developed:[15][17]

  • N-Bromosuccinimide (NBS): A solid reagent that is a safer alternative to liquid bromine.[16][17] The selectivity of NBS can often be tuned by the choice of solvent.[17]

  • Copper(II) Bromide (CuBr₂): A mild reagent that provides excellent regioselectivity for monobromination of electron-rich aromatic rings.[17]

  • Bromide-Bromate Mixtures: An aqueous solution of bromide and bromate salts can generate bromine in situ upon acidification.[18] This method avoids the handling and storage of elemental bromine and produces only benign aqueous sodium chloride as a byproduct.[18]

  • In Situ Generation in Flow Chemistry: Continuous flow reactors allow for the in situ generation of hazardous reagents like Br₂ from safer precursors (e.g., NaOCl and HBr), which is immediately consumed in the reaction.[19] This approach minimizes the risks associated with storing and handling toxic chemicals.[19]

Comparative Analysis of Synthetic Routes

To illustrate the application of green chemistry principles, let's compare a hypothetical "Traditional Route" with a "Greener Route" for the synthesis of this compound, starting from methyl 2-methoxybenzoate.

Metric Traditional Route Greener Route Green Chemistry Principle(s) Addressed
Nitration Reagents Conc. HNO₃ / Conc. H₂SO₄Bismuth Nitrate on Silica Gel3. Less Hazardous Chemical Syntheses, 9. Catalysis
Bromination Reagents Br₂ in CCl₄NBS in Ethanol5. Safer Solvents and Auxiliaries, 12. Inherently Safer Chemistry
Solvents Chlorinated solvents (e.g., CCl₄)Greener solvents (e.g., Ethanol)5. Safer Solvents and Auxiliaries
Catalyst Stoichiometric H₂SO₄ (consumed)Recyclable solid catalyst9. Catalysis, 1. Prevention
Waste Products Large volumes of acidic and halogenated wasteBenign salts, recyclable catalyst and solvent1. Prevention, 2. Atom Economy
Energy Efficiency Often requires low temperatures (ice baths)Milder conditions, potential for microwave assistance6. Design for Energy Efficiency
Experimental Protocols

Traditional Route: Nitration of Methyl 2-methoxybenzoate

  • Warning: This procedure involves highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE) must be worn.

  • In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to methyl 2-methoxybenzoate with constant stirring, maintaining the temperature below 10°C.

  • Separately, prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of methyl 2-methoxybenzoate, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture for a designated time while maintaining the low temperature.

  • Pour the reaction mixture onto crushed ice and extract the product with a chlorinated solvent.

  • Wash the organic layer with water and saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Greener Route: Solid-Supported Nitration

  • To a solution of methyl 2-methoxybenzoate in a suitable solvent (e.g., ethanol), add bismuth nitrate supported on silica gel.

  • Stir the mixture at room temperature or with gentle heating (or using a microwave reactor) for the required time, monitoring the reaction by TLC.

  • Upon completion, filter off the solid catalyst. The catalyst can be washed, dried, and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a green solvent like ethanol.

Visualizing the Synthetic Pathways

Traditional Synthesis Workflow

G cluster_0 Nitration cluster_1 Bromination Methyl 2-methoxybenzoate Methyl 2-methoxybenzoate Mixed Acid (HNO3/H2SO4) Mixed Acid (HNO3/H2SO4) Methyl 2-methoxybenzoate->Mixed Acid (HNO3/H2SO4) 1. Add Cooling (Ice Bath) Cooling (Ice Bath) Mixed Acid (HNO3/H2SO4)->Cooling (Ice Bath) 2. Control Temp Quench (Ice Water) Quench (Ice Water) Cooling (Ice Bath)->Quench (Ice Water) 3. Stop Reaction Extraction (Chlorinated Solvent) Extraction (Chlorinated Solvent) Quench (Ice Water)->Extraction (Chlorinated Solvent) 4. Isolate Methyl 2-methoxy-3-nitrobenzoate (Crude) Methyl 2-methoxy-3-nitrobenzoate (Crude) Extraction (Chlorinated Solvent)->Methyl 2-methoxy-3-nitrobenzoate (Crude) Br2 in CCl4 Br2 in CCl4 Methyl 2-methoxy-3-nitrobenzoate (Crude)->Br2 in CCl4 5. Add Reaction Reaction Br2 in CCl4->Reaction 6. Stir Workup (Washing) Workup (Washing) Reaction->Workup (Washing) 7. Purify This compound (Crude) This compound (Crude) Workup (Washing)->this compound (Crude) Purification (Recrystallization) Purification (Recrystallization) This compound (Crude)->Purification (Recrystallization) Final Product Final Product Purification (Recrystallization)->Final Product

Caption: Traditional synthesis workflow for this compound.

Greener Synthesis Workflow

G cluster_0 Nitration cluster_1 Bromination Methyl 2-methoxybenzoate Methyl 2-methoxybenzoate Solid Catalyst (Bi(NO3)3/Silica) Solid Catalyst (Bi(NO3)3/Silica) Methyl 2-methoxybenzoate->Solid Catalyst (Bi(NO3)3/Silica) 1. Mix Mild Heating / Microwave Mild Heating / Microwave Solid Catalyst (Bi(NO3)3/Silica)->Mild Heating / Microwave 2. React Filtration Filtration Mild Heating / Microwave->Filtration 3. Separate Catalyst Evaporation Evaporation Filtration->Evaporation 4. Isolate Methyl 2-methoxy-3-nitrobenzoate (Crude) Methyl 2-methoxy-3-nitrobenzoate (Crude) Evaporation->Methyl 2-methoxy-3-nitrobenzoate (Crude) NBS in Ethanol NBS in Ethanol Methyl 2-methoxy-3-nitrobenzoate (Crude)->NBS in Ethanol 5. Add Reaction Reaction NBS in Ethanol->Reaction 6. Stir Workup (Precipitation) Workup (Precipitation) Reaction->Workup (Precipitation) 7. Isolate This compound (Crude) This compound (Crude) Workup (Precipitation)->this compound (Crude) Purification (Recrystallization from Ethanol) Purification (Recrystallization from Ethanol) This compound (Crude)->Purification (Recrystallization from Ethanol) Final Product Final Product Purification (Recrystallization from Ethanol)->Final Product

Caption: Greener synthesis workflow for this compound.

Conclusion

The synthesis of this compound provides a clear case study for the application of green chemistry principles. By moving away from traditional, hazardous reagents and embracing safer, more sustainable alternatives, researchers can significantly reduce the environmental impact of their work. The adoption of solid catalysts, greener solvents, and safer brominating agents not only aligns with the goals of green chemistry but can also lead to improved process safety, efficiency, and selectivity. As the pharmaceutical and chemical industries continue to prioritize sustainability, the principles and practices outlined in this guide will be increasingly vital for the development of the next generation of medicines and materials.

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Cost-benefit analysis of different "Methyl 5-bromo-2-methoxy-3-nitrobenzoate" synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Route Selection

Methyl 5-bromo-2-methoxy-3-nitrobenzoate is a key building block in the synthesis of various pharmaceutical compounds. Its carefully arranged functional groups—a bromine atom, a methoxy group, and a nitro group on a benzoate scaffold—offer multiple points for chemical modification, making it a valuable intermediate in the development of novel therapeutics. The efficient and cost-effective synthesis of this molecule is therefore of significant interest to the chemical and pharmaceutical industries.

This guide provides a detailed cost-benefit analysis of plausible synthetic routes to this compound. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of the different methodologies, focusing on yield, cost, safety, and environmental impact.

Understanding the Synthetic Challenge: Regioselectivity is Key

The primary challenge in the synthesis of this compound lies in controlling the regioselectivity of the electrophilic aromatic substitution reactions—bromination and nitration. The existing substituents on the benzene ring direct the position of the incoming electrophile. The methoxy group (-OCH₃) is an activating, ortho-, para- directing group, while the methyl ester (-COOCH₃) is a deactivating, meta- directing group. The interplay of these directing effects, along with the influence of a bromo or nitro group introduced in the first step, dictates the feasibility and outcome of each synthetic pathway.

Two primary strategies can be envisioned:

  • Route A: Bromination followed by Nitration. This approach starts with the bromination of a readily available precursor, followed by nitration.

  • Route B: Nitration followed by Bromination. This pathway reverses the order of the electrophilic substitution steps.

A third, alternative approach involves starting from a precursor that already contains some of the required substituents.

  • Route C: Synthesis from a Pre-functionalized Precursor. This route leverages a commercially available, more complex starting material.

We will now explore each of these routes in detail.

Route A: Bromination Followed by Nitration

This synthetic strategy commences with the bromination of methyl 2-methoxybenzoate, followed by the nitration of the resulting methyl 5-bromo-2-methoxybenzoate.

digraph "Route_A" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=2];

}

Workflow for Route A: Bromination followed by Nitration.

Step 1: Bromination of Methyl 2-methoxybenzoate

The methoxy group at the 2-position is a strong activating group and directs the incoming electrophile (bromine) to the ortho and para positions. The para position (C5) is sterically less hindered, leading to the preferential formation of methyl 5-bromo-2-methoxybenzoate.

Experimental Protocol:

  • Dissolve methyl 2-methoxybenzoate (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature with constant stirring.

  • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the solid, wash with cold water, and then with a cold solution of sodium bisulfite to remove any unreacted bromine.

  • Recrystallize the crude product from ethanol to obtain pure methyl 5-bromo-2-methoxybenzoate.

Step 2: Nitration of Methyl 5-bromo-2-methoxybenzoate

In this step, the directing effects of the methoxy, bromo, and ester groups must be considered. The methoxy group directs ortho and para. The bromine atom is a deactivating but ortho-, para- directing group. The ester group is a deactivating, meta- directing group. The position most activated for electrophilic attack is C3, which is ortho to the strongly activating methoxy group.

Experimental Protocol:

  • Add methyl 5-bromo-2-methoxybenzoate (1 equivalent) to concentrated sulfuric acid at 0°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1:1 v/v) to the reaction mixture, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from methanol to afford pure this compound.

Route B: Nitration Followed by Bromination

This route begins with the nitration of methyl 2-methoxybenzoate. The regioselectivity of this initial step is critical for the success of the overall synthesis.

digraph "Route_B" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", penwidth=2];

}

Workflow for Route B: Nitration followed by Bromination.

Step 1: Nitration of Methyl 2-methoxybenzoate

The methoxy group directs nitration to the ortho and para positions (C3 and C5, as C6 is also ortho but more sterically hindered). The ester group directs to the meta positions (C3 and C5). Therefore, a mixture of methyl 2-methoxy-3-nitrobenzoate and methyl 2-methoxy-5-nitrobenzoate is expected. The separation of these isomers can be challenging and may lead to a lower overall yield of the desired precursor.

Experimental Protocol:

  • Add methyl 2-methoxybenzoate (1 equivalent) to concentrated sulfuric acid at 0°C.

  • Slowly add a pre-cooled nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the temperature below 5°C.

  • Stir for 1-2 hours at low temperature.

  • Pour the reaction mixture onto ice to precipitate the isomeric nitro-compounds.

  • Filter, wash with water, and dry the crude product.

  • Separate the isomers using column chromatography or fractional crystallization.

Step 2: Bromination of Methyl 2-methoxy-3-nitrobenzoate

Assuming the successful isolation of methyl 2-methoxy-3-nitrobenzoate, the next step is bromination. The methoxy group directs to the para position (C5), and the nitro and ester groups direct to the meta position (C5). All directing groups favor the introduction of bromine at the C5 position, leading to the desired product.

Experimental Protocol:

  • Dissolve methyl 2-methoxy-3-nitrobenzoate (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like AIBN if performing a free-radical bromination, or use bromine in acetic acid for electrophilic bromination.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, wash the reaction mixture with water and a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent.

  • Purify the product by recrystallization from a suitable solvent.

Route C: Synthesis from a Pre-functionalized Precursor

This approach utilizes a starting material that already possesses the bromo and hydroxy functionalities, simplifying the synthetic sequence.

digraph "Route_C" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", penwidth=2];

}

Workflow for Route C: Synthesis from a Pre-functionalized Precursor.

Step 1: Esterification of 5-bromo-2-hydroxybenzoic acid

The carboxylic acid is converted to its methyl ester via Fischer esterification.

Experimental Protocol:

  • Reflux a mixture of 5-bromo-2-hydroxybenzoic acid (1 equivalent), methanol (as solvent and reagent), and a catalytic amount of concentrated sulfuric acid for 4-6 hours.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer and evaporate the solvent to obtain methyl 5-bromo-2-hydroxybenzoate.

Step 2: Methylation of Methyl 5-bromo-2-hydroxybenzoate

The phenolic hydroxyl group is converted to a methoxy group.

Experimental Protocol:

  • Dissolve methyl 5-bromo-2-hydroxybenzoate (1 equivalent) in a polar aprotic solvent like acetone or DMF.

  • Add potassium carbonate (2-3 equivalents) and dimethyl sulfate (1.2 equivalents).

  • Heat the mixture to reflux for 3-5 hours.

  • Cool the reaction, filter off the inorganic salts, and evaporate the solvent.

  • Purify the resulting methyl 5-bromo-2-methoxybenzoate by column chromatography or recrystallization.

Step 3: Nitration of Methyl 5-bromo-2-methoxybenzoate

This step is identical to the final step in Route A.

Cost-Benefit Analysis

ParameterRoute A: Bromination then NitrationRoute B: Nitration then BrominationRoute C: From Pre-functionalized Precursor
Starting Material Cost Methyl 2-methoxybenzoate: Relatively low cost.[1][2]Methyl 2-methoxybenzoate: Relatively low cost.[1][2]5-bromo-2-hydroxybenzoic acid: Higher cost.
Number of Steps 22 (plus a potentially difficult separation)3
Overall Yield (Estimated) Moderate to HighLow to Moderate (due to isomer separation)Moderate
Regioselectivity Control Good in both steps.Poor in the first step, leading to isomeric mixtures.Good in all steps.
Purification Complexity Standard recrystallization.Challenging isomer separation (column chromatography or fractional crystallization).Multiple steps requiring purification after each.
Safety Hazards Use of liquid bromine (corrosive, toxic).[3][4][5][6][7] Nitrating mixture (highly corrosive).[8][9][10][11]Nitrating mixture (highly corrosive).[8][9][10][11] Brominating agents (NBS is a lachrymator).Use of dimethyl sulfate (highly toxic and carcinogenic). Nitrating mixture.
Environmental Impact Use of halogenated reagents and strong acids.Generation of isomeric byproducts, use of strong acids.Use of toxic methylating agent, generation of inorganic salts.
Scalability GoodPoor, due to separation issues.Moderate, but requires handling of highly toxic reagents at scale.

Conclusion and Recommendations

Based on this analysis, Route A (Bromination followed by Nitration) appears to be the most advantageous synthetic strategy for producing this compound. It offers a good balance of cost-effectiveness, high regioselectivity, and a reasonably high overall yield. The purification of intermediates and the final product is relatively straightforward.

Route B (Nitration followed by Bromination) is significantly hampered by the formation of isomeric products in the first step. The difficulty in separating these isomers makes this route less practical for large-scale synthesis and results in a lower effective yield of the desired product.

Route C (From a Pre-functionalized Precursor) , while offering excellent control over regioselectivity, is a longer process and starts with a more expensive raw material. Furthermore, the use of highly toxic and carcinogenic dimethyl sulfate for methylation presents a significant safety and handling challenge, particularly on an industrial scale.

For researchers and drug development professionals, the choice of synthesis route will ultimately depend on the specific requirements of their project, including scale, budget, and available resources. However, for a balance of efficiency, cost, and practicality, Route A is the recommended pathway for the synthesis of this compound.

Greener Alternatives

For all the proposed routes, there is potential to incorporate greener chemistry principles to mitigate the environmental impact.

  • Alternative Nitrating Agents: Using solid-supported catalysts like clay-supported metal nitrates can reduce the need for large quantities of corrosive acids.[12]

  • Alternative Brominating Agents: Replacing liquid bromine with N-bromosuccinimide (NBS) can improve handling safety.[4] Furthermore, in-situ generation of bromine using greener methods, such as the oxidation of bromide salts, can be explored.[1][3]

  • Solvent Selection: Whenever possible, replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives should be considered.

  • Flow Chemistry: Performing these reactions in continuous flow reactors can offer better control over reaction parameters, improve safety, and potentially increase yields.[1]

The adoption of these greener alternatives can further enhance the overall cost-benefit profile of the chosen synthetic route, aligning with the principles of sustainable chemical manufacturing.

References

  • Badgujar, D. M., et al. "Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports." Oriental Journal of Chemistry, vol. 25, no. 1, 2009, pp. 137-142.
  • ESSRe-org. "Nitric Acid Fact Sheet." Environmental Safety & Security Resources.
  • North Carolina Department of Health and Human Services. "BROMINE FACT SHEET." NC DPH: Epidemiology.
  • Naert, P., et al. "Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch." Molecules, vol. 24, no. 11, 2019, p. 2116.
  • Sigma-Aldrich.
  • Zhu, D. "How green is your bromination reaction?
  • CLEAPSS. "Student safety sheets 55 Bromine." CLEAPSS Science.
  • NOAA. "BROMINE - CAMEO Chemicals." NOAA.
  • EPA. "bromine." EPA.
  • New Jersey Department of Health. "Bromine - Hazardous Substance Fact Sheet." New Jersey Department of Health.
  • Nano-Shell. "Nitric acid, Red fuming MSDS." Nano-Shell, 10 Oct. 2005.
  • NOAA. "NITRIC ACID, RED FUMING - CAMEO Chemicals." NOAA.
  • Royal Society of Chemistry. "Nitration of methyl benzoate.
  • New Jersey Department of Health. "Nitric Acid - Hazardous Substance Fact Sheet." New Jersey Department of Health.

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A Guide to the Crystallographic Characterization of Methyl 5-bromo-2-methoxy-3-nitrobenzoate: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the single-crystal X-ray diffraction (SCXRD) analysis of Methyl 5-bromo-2-methoxy-3-nitrobenzoate. As the crystal structure of this specific compound has not been previously reported, this document outlines the necessary experimental protocols to determine its three-dimensional atomic arrangement and proposes a comparative analysis with a structurally related analogue, Methyl 2-methoxy-3-nitrobenzoate. For researchers in synthetic chemistry and drug development, elucidating the precise molecular structure is paramount for understanding structure-property relationships, predicting intermolecular interactions, and informing rational drug design.[1][2]

Part 1: A Practical Protocol for Crystal Structure Determination

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and patience.[3] The primary and often most challenging step is obtaining a high-quality single crystal suitable for diffraction analysis.[1][3] The crystal should ideally be larger than 0.1 mm in all dimensions, possess a regular shape, and be free from significant defects like cracks or twinning.[1][4]

High-Purity Material & Crystal Growth

Before attempting crystallization, it is crucial to ensure the high purity of this compound, as impurities can significantly hinder crystal growth. Once purity is confirmed, several crystallization techniques can be employed. Given that it is a small organic molecule, methods like slow evaporation, solvent layering (diffusion), and controlled cooling are excellent starting points.[5][6]

Recommended Protocol: Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of the compound in a range of common laboratory solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, hexanes) to find one in which it is moderately soluble.[6]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulate matter that could act as unwanted nucleation sites.[6]

  • Evaporation: Cover the vial with a cap, pierced with a needle, to allow for slow solvent evaporation. Place the vial in a vibration-free location.[6]

  • Monitoring: Observe the vial over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4] The crystal is rotated, and a series of diffraction patterns are collected on a detector.[4][7]

Data Collection Workflow:

  • Crystal Mounting: A well-formed crystal is carefully selected under a microscope and mounted on a glass fiber or a loop with a cryo-protectant oil.[4]

  • Data Acquisition: The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms. A monochromatic X-ray beam is directed at the crystal.[8]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's space group.[1]

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a specific angular range, ensuring that a sufficient number of unique reflections are measured.[1]

Structure Solution and Refinement

The collected diffraction data (intensities and positions of spots) are then used to solve the crystal structure. This process involves solving the "phase problem" to generate an initial electron density map, followed by iterative refinement to improve the atomic model.[1][9]

Steps in Structure Solution and Refinement:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply necessary corrections.[7]

  • Structure Solution: For small molecules like this, direct methods are typically used to determine the initial phases of the structure factors, leading to a preliminary model of the molecule.[1]

  • Model Building and Refinement: The initial atomic model is refined against the experimental data using least-squares methods.[9][10] This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the observed and calculated diffraction patterns. The quality of the final model is assessed using metrics like the R-factor.[10]

Experimental Workflow for Crystal Structure Determination Fig. 1: Experimental Workflow for SCXRD cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Synthesis Synthesis of Pure Compound Purity Purity Confirmation (NMR, MS) Synthesis->Purity CrystalGrowth Single Crystal Growth (e.g., Slow Evaporation) Purity->CrystalGrowth Mounting Crystal Selection & Mounting CrystalGrowth->Mounting DataAcq X-ray Diffraction Data Collection Mounting->DataAcq Reduction Data Processing & Reduction DataAcq->Reduction Solution Structure Solution (Direct Methods) Reduction->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation & Deposition Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 2: A Comparative Analysis with Methyl 2-methoxy-3-nitrobenzoate

To provide context to the crystallographic data that will be obtained for the title compound, a comparison with a structurally similar molecule is invaluable. Methyl 2-methoxy-3-nitrobenzoate serves as an excellent comparator, differing only by the substitution of a hydrogen atom with a bromine atom at the 5-position of the benzene ring.[11] This single atomic change can lead to significant differences in crystal packing and intermolecular interactions.

The table below presents the known crystallographic data for Methyl 2-methoxy-3-nitrobenzoate, with placeholder cells for the yet-to-be-determined data of this compound.

ParameterMethyl 2-methoxy-3-nitrobenzoateThis compound
Molecular Formula C₉H₉NO₅C₉H₈BrNO₅
Molecular Weight 211.17274.07
Crystal System To be sourcedTo be determined
Space Group To be sourcedTo be determined
Unit Cell a (Å) To be sourcedTo be determined
Unit Cell b (Å) To be sourcedTo be determined
Unit Cell c (Å) To be sourcedTo be determined
Unit Cell α (°) To be sourcedTo be determined
Unit Cell β (°) To be sourcedTo be determined
Unit Cell γ (°) To be sourcedTo be determined
Volume (ų) To be sourcedTo be determined
Z (Molecules/Unit Cell) To be sourcedTo be determined
Final R-factor To be sourcedTo be determined

Note: Detailed crystallographic data for Methyl 2-methoxy-3-nitrobenzoate would be retrieved from a crystallographic database like the Cambridge Structural Database (CSD) for a complete comparison.

Anticipated Structural Differences and the Role of Halogen Bonding

The primary difference expected in the crystal structure of this compound is the introduction of the bromine atom. This heavy atom will not only increase the unit cell volume and density but also introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as the oxygen atoms of the nitro or ester groups on a neighboring molecule. The presence of these interactions can significantly influence the crystal packing, potentially leading to different supramolecular assemblies compared to the non-brominated analogue. The analysis of the determined structure will focus on identifying these and other weak intermolecular interactions like C-H···O hydrogen bonds, which collectively dictate the solid-state architecture.

Comparative Analysis Logic Fig. 2: Logic of Comparative Structural Analysis cluster_known Known Analogue cluster_unknown Target Compound KnownCompound Methyl 2-methoxy-3-nitrobenzoate KnownData Retrieve Crystallographic Data (CSD) KnownCompound->KnownData Comparison Comparative Analysis KnownData->Comparison TargetCompound This compound DetermineStructure Determine Crystal Structure (via Part 1 Protocol) TargetCompound->DetermineStructure DetermineStructure->Comparison Insights Structural Insights: - Effect of Bromine Substitution - Halogen Bonding - Crystal Packing Differences Comparison->Insights

Caption: Logical flow for comparing the target and known structures.

Conclusion

This guide provides a robust, scientifically-grounded pathway for the complete crystallographic characterization of this compound. By following the outlined experimental protocols, researchers can obtain a high-resolution crystal structure. Furthermore, the proposed comparative analysis against Methyl 2-methoxy-3-nitrobenzoate will offer valuable insights into the subtle yet significant effects of halogen substitution on molecular conformation and crystal packing. This fundamental knowledge is critical for the rational design of new molecules with tailored solid-state properties in the fields of materials science and pharmaceutical development.

References

  • Wikipedia. X-ray crystallography. [Link]

  • Yetnet. X-Ray Crystallography - Refinement. [Link]

  • Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory. [Link]

  • Matest. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • The University of Oklahoma. Structure Refinement. [Link]

  • Pavel, K. Structure solution and refinement: introductory strategies. [Link]

  • Stanford University. Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. [Link]

  • The Biochemist. A beginner's guide to X-ray data processing. [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]

  • Creative BioMart. X-ray Crystallography. [Link]

  • SERC (Carleton). Single-crystal X-ray Diffraction. [Link]

  • University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • PubChemLite. Methyl 2-methoxy-3-nitrobenzoate (C9H9NO5). [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-bromo-2-methoxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 5-bromo-2-methoxy-3-nitrobenzoate. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of safety and compliance in your laboratory.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 220514-28-3) was not available through public searches. Therefore, the guidance herein is synthesized from the chemical's structural components, data on closely related analogues, and established principles of laboratory waste management. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

Hazard Profile & Risk Assessment: Understanding the "Why"

This compound is a halogenated nitroaromatic compound. Its hazard profile is dictated by the interplay of its functional groups: the brominated ring, the nitro group, and the methyl ester.

  • Halogenated Moiety (Bromo-): Organic halides necessitate disposal as halogenated waste.[1][2] This is a critical segregation step because halogenated and non-halogenated solvent wastes are often treated differently; for instance, non-halogenated solvents may be suitable for fuel blending, a recycling strategy not typically available for their halogenated counterparts.[3]

  • Nitroaromatic Core (-NO₂): Aromatic nitro compounds are often toxic and can be reactive.[4] Some polynitrated compounds are shock-sensitive and explosive, and while this compound is mononitrated, it is prudent to handle it with care and avoid mixing it with incompatible materials that could initiate a reaction.[4]

  • General Irritancy: Based on data from structurally similar compounds like Methyl 2-bromo-5-nitrobenzoate and Methyl 2-nitro-3,4,5-trimethoxybenzoate, it is reasonable to presume that this compound is a skin, eye, and respiratory irritant.[5][6][7] One analogue, Methyl 2-bromomethyl-3-nitrobenzoate, is classified as corrosive, causing severe skin burns and eye damage.[8]

This assessment mandates that this compound be treated as a hazardous chemical waste, requiring a dedicated and compliant disposal pathway.

Hazard Summary Table
Hazard AspectPresumed Classification & RationaleDisposal Implication
Physical State Solid[5]Collect as solid waste. Prevent dust formation during handling.
Chemical Class Halogenated Organic CompoundMust be segregated into a dedicated "Halogenated Waste" stream.[2]
Health Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[5][6]Requires full Personal Protective Equipment (PPE) during handling and disposal.
Reactivity Hazards Potential reactivity associated with nitro-compoundsDo not mix with other waste streams. Store away from incompatible materials.
Environmental Unknown; should not be released into the environment[5][8]Prohibits drain or general refuse disposal. Must be sent to a licensed facility.

Standard Operating Procedure: Disposal Workflow

This step-by-step protocol ensures compliance and safety from the point of waste generation to its final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing appropriate PPE.

  • Hand Protection: Nitrile rubber gloves are a minimum requirement.[9]

  • Eye Protection: ANSI-approved chemical splash goggles.[9]

  • Body Protection: A fully buttoned laboratory coat.[9]

Step 2: Waste Segregation

This is the most critical logistical step.

  • Designate as Halogenated Waste: This compound must be collected in a waste container specifically designated for Halogenated Organic Waste .[1][2]

  • Avoid Co-mingling: Never mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[1][3] Incompatible materials can lead to dangerous reactions.[3]

Step 3: Container Selection and Labeling

Proper containment prevents leaks and ensures clear communication of hazards.

  • Use a Compatible Container: Collect waste in a chemically compatible container with a secure, tight-fitting lid (e.g., a polyethylene carboy).[9][10]

  • Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.[10][11] The label must clearly state "Halogenated Organic Waste" and list all constituents, including "this compound" and their approximate concentrations.

Step 4: Accumulation and Storage

Safe short-term storage within the lab is governed by strict rules.

  • Keep Container Closed: The waste container must remain closed at all times, except when you are actively adding waste.[3][10][12] This prevents the release of volatile organic compounds (VOCs).

  • Designated Storage: Store the container in a designated Satellite Accumulation Area (SAA), such as a ventilated cabinet designed for chemical storage.[11]

  • Secondary Containment: Place the container in a secondary containment bin to catch any potential leaks.[11]

  • Volume Limit: Do not fill the waste container beyond 75-90% of its capacity to allow for vapor expansion and prevent spills.[1]

Step 5: Final Disposal

The final step is to hand off the waste to trained professionals.

  • Contact EHS: When the container is nearly full, arrange for pickup by contacting your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][12]

  • Documentation: Complete any required waste disposal forms accurately.

  • Final Destination: The waste will be transported to an approved waste disposal plant for proper treatment, likely via incineration.[5][6][8]

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Alert Personnel: Notify others in the immediate area.

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Contain: Soak up the spill with an inert absorbent material (e.g., sand, vermiculite).[13]

  • Collect: Carefully sweep or shovel the contaminated absorbent into a suitable, sealable container for disposal as hazardous waste.[5]

  • Decontaminate: Clean the spill area thoroughly.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][6] Remove contaminated clothing.[5]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5][6] Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5][6]

Visualized Disposal Workflow

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_ops Phase 2: In-Lab Operations cluster_disposal Phase 3: Final Disposition A Waste Generation (this compound) B Hazard Assessment (Halogenated, Nitroaromatic, Irritant) A->B D Select HALOGENATED Waste Container C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C C->D E Affix Hazardous Waste Label & List Constituents D->E H Container Reaches ≤3/4 Full F Add Waste to Container (Keep Closed When Not in Use) E->F G Store in Designated SAA with Secondary Containment F->G G->H I Arrange Pickup via EHS or Licensed Contractor H->I J Transport to Approved Waste Disposal Facility I->J

Caption: Disposal workflow for this compound.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-23). Provided via Google Search.
  • 10: Aromatic halogenated amines and nitro-compounds - Croner-i. Provided via Google Search.
  • 3 - SAFETY DATA SHEET - MilliporeSigma. (2025-04-24). Provided via Google Search.
  • SAFETY DATA SHEET - Fisher Scientific (Methyl 2-bromomethyl-3-nitrobenzoate). (2025-12-26). Provided via Google Search.
  • SAFETY DATA SHEET - Fisher Scientific (Methyl 2-bromo-5-nitrobenzoate). (2025-12-22). Provided via Google Search.
  • Safety Data Sheet - CymitQuimica. (2024-12-19). Provided via Google Search.
  • Bromine in orgo lab SOP - Environmental Health and Safety at Providence College. Provided via Google Search.
  • SAFETY DATA SHEET - Thermo Fisher Scientific (Methyl 2-bromo-5-nitrobenzoate). (2025-09-14). Provided via Google Search.
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  • Engineering Physics / CEDT Health and Safety Resources Site - Waste Management - McMaster University. Provided via Google Search.
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  • Halogenated Solvents in Laboratories - Campus Operations, Temple University. Provided via Google Search.
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Mastering the Safe Handling of Methyl 5-bromo-2-methoxy-3-nitrobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of Methyl 5-bromo-2-methoxy-3-nitrobenzoate. Moving beyond a simple checklist, we delve into the rationale behind each procedural step, empowering you to work with confidence and security.

Hazard Assessment: Understanding the Risks

This compound and its structural analogs are classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][3]

The presence of a nitro group and a halogen (bromine) on the aromatic ring necessitates a cautious approach, as halogenated nitroaromatic compounds can have toxicological implications.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. The following table summarizes the essential PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Hands Chemical-resistant gloves (Butyl or Nitrile rubber)Butyl and nitrile gloves offer good resistance to a wide range of chemicals, including nitro-compounds and halogenated solvents.[5] Always inspect gloves for any signs of degradation or perforation before use and dispose of them after handling the compound.
Eyes/Face Safety goggles with side shields or a face shieldStandard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield should be worn over goggles when there is a significant risk of splashing.[6]
Body A properly fitting, long-sleeved laboratory coatA lab coat provides a removable barrier to protect your skin and personal clothing from contamination. Ensure it is fully buttoned.
Respiratory Use in a well-ventilated area (e.g., fume hood). A NIOSH-approved respirator may be required for large quantities or in case of spills.Engineering controls like a fume hood are the primary means of preventing respiratory exposure. If a respirator is needed, it must be part of a comprehensive respiratory protection program that includes fit testing and training.[6]

Operational Plan: From Receipt to Reaction

A systematic workflow is crucial for minimizing exposure and preventing accidents. The following diagram and procedural steps outline the safe handling of this compound throughout its lifecycle in the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a specific handling area (e.g., fume hood). gather_ppe Gather and inspect all required PPE. don_ppe Don appropriate PPE. prep_area->don_ppe Proceed to Handling gather_materials Assemble all necessary equipment and reagents. weigh_transfer Carefully weigh and transfer the compound within the designated area. reaction_setup Set up the reaction apparatus. decontaminate Decontaminate surfaces and equipment. reaction_setup->decontaminate After Reaction dispose_waste Segregate and dispose of waste according to protocol. doff_ppe Doff PPE in the correct order. wash_hands Wash hands thoroughly.

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific work area, preferably a chemical fume hood, for handling the compound.

    • Ensure that an eyewash station and safety shower are readily accessible.[7]

    • Assemble all necessary PPE and inspect it for any damage.

    • Prepare all required equipment and reagents to minimize movement and potential for spills.

  • Handling:

    • Don the required PPE as outlined in the table above.

    • Carefully weigh the required amount of this compound. Avoid creating dust. If the compound is a solid, handle it with care to prevent aerosolization.

    • Transfer the compound to the reaction vessel within the designated containment area (fume hood).

    • If dissolving the compound, add the solvent slowly to prevent splashing.

  • Post-Handling and Cleanup:

    • Once the experimental work is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Segregate all waste generated, including contaminated gloves, weigh boats, and pipette tips, for proper disposal.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash your hands thoroughly with soap and water after removing your gloves.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound must be treated as hazardous waste.[8]

  • Waste Segregation:

    • Solid Waste: Contaminated items such as gloves, absorbent pads, and empty containers should be placed in a designated, clearly labeled hazardous waste container for halogenated organic solids.

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a sealed, labeled container for halogenated organic liquid waste.[9]

    • Empty Containers: The original container, even if "empty," will retain product residue. The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[10]

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[10]

    • Keep waste containers securely closed and store them in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Never pour this chemical down the drain or dispose of it in the regular trash.[4]

By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of safety and excellence within your research environment.

References

  • PubChem. Methyl 5-bromo-2-methyl-3-nitrobenzoate | C9H8BrNO4 | CID 24727998. [Link]

  • Croner-i. 10: Aromatic halogenated amines and nitro-compounds. [Link]

  • OSHA. OSHA Glove Selection Chart. [Link]

  • University of California, Riverside. Chemical Safety: Personal Protective Equipment. [Link]

  • University of Wisconsin-Milwaukee. Hazardous Waste Segregation. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 5-bromo-2-methoxy-3-nitrobenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.